POLYGLYCERYL-6 PENTAOLEATE
Description
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Properties
CAS No. |
104934-17-0 |
|---|---|
Molecular Formula |
C11H21N5O |
Synonyms |
POLYGLYCERYL-6 PENTAOLEATE |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to POLYGLYCERYL-6 PENTAOLEATE: Chemical Structure and Properties for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
POLYGLYCERYL-6 PENTAOLEATE is a non-ionic surfactant with significant potential in the pharmaceutical industry, particularly in the formulation of drug delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and potential applications in drug development. While traditionally used in the cosmetics industry, its emulsifying properties are highly relevant for the creation of advanced drug delivery platforms such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS). This document details available data on its properties and outlines experimental protocols for the formulation of nanoemulsions, providing a foundation for its exploration in pharmaceutical research and development.
Chemical Structure and Identification
This compound is a complex ester formed from the esterification of polyglycerin-6 (B12677) with five units of oleic acid.[1][2] The polyglycerin-6 backbone is a polymer of glycerin containing an average of six glycerol (B35011) units.[1] This polymeric nature results in a mixture of linear, branched, and cyclic structures. Oleic acid is a monounsaturated omega-9 fatty acid.[3] The resulting structure is amphiphilic, with a hydrophilic polyglycerol head and five lipophilic oleic acid tails.
Representative Chemical Structure:
Due to the polymeric nature of the polyglycerol backbone, a single definitive chemical structure for this compound does not exist. The following diagram represents a possible linear structure, illustrating the key ester linkages.
Caption: Representative linear structure of this compound.
Chemical Identification:
| Identifier | Value |
| Chemical Name | This compound |
| INCI Name | This compound |
| CAS Number | 104934-17-0[1] |
| Molecular Formula | C108H198O18[4] |
| Synonyms | Hexaglyceryl pentaoleate, 9-Octadecenoic acid, pentaester with hexaglycerol[4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its function as a pharmaceutical excipient. These properties influence its emulsification efficiency, the stability of formulations, and its interaction with biological systems.
| Property | Value | Reference |
| Physical State | Viscous liquid, clear above 30°C | [3] |
| Color | Yellow to amber | [3] |
| Solubility | Water-dispersible, oil-soluble | [1] |
| HLB Value | 4 - 6 | [5][6] |
| Acid Value | ≤ 15 mg KOH/g | [3] |
| Saponification Value | 160 - 180 mg KOH/g | [3] |
| Water Content | ≤ 1% | [3] |
Applications in Drug Delivery
The primary application of this compound in the pharmaceutical field is as a surfactant in the formulation of lipid-based drug delivery systems.[7][8] These systems are particularly advantageous for improving the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV).[9]
Nanoemulsions
Nanoemulsions are kinetically stable, colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[8] They offer a large interfacial area for drug absorption and can protect the encapsulated drug from degradation.[8] Polyglyceryl esters, including this compound, are effective emulsifiers for forming oil-in-water (O/W) nanoemulsions.[3]
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[10][11] The use of this compound in SEDDS formulations can facilitate the formation of small, uniform droplets, leading to improved drug solubilization and absorption.[10]
Experimental Protocols
The following provides a detailed methodology for the preparation of a nanoemulsion using a polyglyceryl ester, based on the phase inversion composition (PIC) method.[1] This protocol can be adapted for use with this compound.
Preparation of Nanoemulsion by Phase Inversion Composition (PIC) Method
Objective: To prepare a stable oil-in-water nanoemulsion using a polyglyceryl ester as the primary surfactant.
Materials:
-
Oil Phase: Caprylic/capric triglyceride (or other suitable oil)
-
Surfactant: this compound
-
Co-surfactant (optional): A hydrophilic surfactant (e.g., Polysorbate 80)
-
Aqueous Phase: Purified water, potentially containing a polyol like glycerol to adjust polarity.[3]
-
Active Pharmaceutical Ingredient (API): A poorly water-soluble drug.
Equipment:
-
Magnetic stirrer with heating plate
-
Vortex mixer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (optional, for further size reduction)
-
Particle size analyzer (e.g., Dynamic Light Scattering)
Methodology:
-
Preparation of the Oil Phase:
-
Dissolve the API in the selected oil at a predetermined concentration. Gentle heating may be applied if necessary to facilitate dissolution.
-
Add this compound and the co-surfactant (if used) to the oil-API mixture.
-
Mix thoroughly using a vortex mixer or magnetic stirrer until a homogenous organic phase is obtained.
-
-
Nanoemulsion Formation by Titration:
-
Place the organic phase on a magnetic stirrer.
-
Slowly add the aqueous phase dropwise to the organic phase under continuous stirring.
-
As the aqueous phase is added, the system will undergo a phase inversion from a water-in-oil (W/O) to an oil-in-water (O/W) emulsion. This transition is often accompanied by a change in viscosity and appearance.
-
Continue adding the aqueous phase until the desired final composition is reached.
-
-
Homogenization (Optional but Recommended):
-
To achieve a smaller and more uniform droplet size, subject the pre-emulsion to high-shear homogenization for a specified time and speed.
-
For even smaller droplet sizes, the nanoemulsion can be passed through a high-pressure homogenizer for a set number of cycles and pressure.
-
-
Characterization:
-
Measure the mean droplet size and polydispersity index (PDI) using dynamic light scattering.
-
Visually inspect the nanoemulsion for clarity and homogeneity.
-
Determine the zeta potential to assess the surface charge and stability of the droplets.
-
Assess the encapsulation efficiency of the API using appropriate analytical techniques (e.g., HPLC).
-
Caption: Experimental workflow for nanoemulsion preparation.
Signaling Pathways and Biological Interactions
Currently, there is a lack of specific research on the direct interaction of this compound with cellular signaling pathways. However, as a lipid-based excipient used in nanoformulations, its influence on biological systems can be inferred from the general behavior of such delivery systems.
Lipid-based nanoparticles can influence drug uptake and disposition through various mechanisms:
-
Enhanced Permeation and Retention (EPR) Effect: In cancer therapy, nanoparticles can accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.
-
Endocytosis: Nanoparticles can be taken up by cells through various endocytic pathways, potentially bypassing efflux transporters that contribute to drug resistance.
-
Interaction with Lipid Membranes: The lipid components of the nanoemulsion can interact with cell membranes, potentially fluidizing them and enhancing drug permeation.
Further research is required to elucidate any specific effects of this compound on cellular signaling.
Caption: Putative cellular uptake pathway for nanoemulsions.
Conclusion
This compound is a versatile non-ionic surfactant with favorable properties for the development of lipid-based drug delivery systems. Its ability to form stable nanoemulsions and its potential for use in SEDDS make it a valuable tool for addressing the challenges of formulating poorly water-soluble drugs. While its primary use to date has been in the cosmetics industry, the principles of emulsification and formulation are directly translatable to pharmaceutical applications. Further research into its specific interactions with biological systems and its performance with a wider range of APIs is warranted to fully realize its potential in drug development.
References
- 1. Polyglycerol Ester-Based Low Energy Nanoemulsions with Red Raspberry Seed Oil and Fruit Extracts: Formulation Development toward Effective In Vitro/In Vivo Bioperformance [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase Behavior of Polyglycerol Ester-Based Nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ewg.org [ewg.org]
- 5. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective | MDPI [mdpi.com]
- 6. Nanoemulsion‐Loaded Capsules for Controlled Delivery of Lipophilic Active Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijper.org [ijper.org]
- 9. Novel Nanostructured Solid Materials for Modulating Oral Drug Delivery from Solid-State Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. sysrevpharm.org [sysrevpharm.org]
An In-Depth Technical Guide to the Synthesis and Characterization of POLYGLYCERYL-6 PENTAOLEATE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of polyglyceryl-6 pentaoleate, a versatile non-ionic surfactant and emulsifier.[1][2][3] Sourced from renewable vegetable raw materials, this compound is gaining prominence in the cosmetic, pharmaceutical, and food industries as an eco-friendly alternative to traditional ethoxylated surfactants.[2][3][4] This document details the synthetic pathways, experimental protocols, and analytical techniques for the thorough characterization of this complex ester mixture.
Synthesis of this compound
The industrial production of this compound is typically a two-step process involving the polymerization of glycerol (B35011) to form polyglycerol-6, followed by the esterification of the polyglycerol with oleic acid.[1][3]
Step 1: Synthesis of Polyglycerol-6
Polyglycerol-6 is synthesized through the polymerization of glycerol at elevated temperatures, typically in the presence of an alkaline catalyst such as sodium hydroxide (B78521) or potassium carbonate.[3] The reaction involves the formation of ether linkages between glycerol units with the elimination of water. The average degree of polymerization is controlled by managing the reaction conditions.[3]
Step 2: Esterification of Polyglyceryl-6 with Oleic Acid
The resulting polyglycerol-6 is then esterified with oleic acid to form this compound.[1] This reaction is generally carried out at high temperatures, often under a nitrogen stream or reduced pressure to facilitate the removal of water and drive the reaction towards completion.[5] Both acidic and alkaline catalysts can be used for the esterification process.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Glycerol
-
Oleic Acid
-
Sodium Hydroxide (Catalyst for polymerization)
-
Sulfuric Acid or p-Toluenesulfonic Acid (Catalyst for esterification)
-
Heptane (for purification)
-
Sodium Sulfate (B86663) solution (for washing)
Procedure:
-
Polymerization of Glycerol:
-
Charge a reaction vessel with glycerol and a catalytic amount of sodium hydroxide (e.g., 1% by weight of glycerol).
-
Heat the mixture under continuous stirring to 250-280°C.[5]
-
Maintain the temperature for a specified period (e.g., 2 hours) to achieve the desired degree of polymerization, monitoring the removal of water.[5]
-
Cool the resulting polyglycerol-6 mixture.
-
-
Esterification:
-
In a separate reaction vessel, heat the polyglycerol-6 and oleic acid (in a molar ratio appropriate for penta-esterification) to approximately 220°C under a nitrogen stream.[5]
-
An acid catalyst like p-toluenesulfonic acid can be added.
-
Continue the reaction until the acid value of the mixture drops below a specified limit (e.g., < 2), indicating the near-complete consumption of oleic acid.[5]
-
-
Purification:
-
Cool the reaction mixture.
-
Neutralize the catalyst with a suitable base (e.g., sodium hydroxide solution) if an acid catalyst was used.[7]
-
Wash the crude product with a sodium sulfate solution to remove unreacted polyglycerol and other water-soluble impurities.[8] The mixture will separate into two layers, with the polyglyceryl ester in the upper layer.[8]
-
Separate the layers and remove any residual water and solvent (if used) by vacuum distillation.[9]
-
The final product is a viscous, light yellow to amber liquid.[1][10]
-
Data Presentation
Table 1: Typical Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Viscous liquid, clear above 30°C | [11] |
| Color | Yellow to amber | [11] |
| Acid Value (mg KOH/g) | < 15 | [11] |
| Saponification Value (mg KOH/g) | 160 - 180 | [11] |
| Water Content (%) | < 1 | [11] |
| HLB Value | 4 - 5 | [11] |
Table 2: Representative Reaction Conditions for Polyglyceryl Ester Synthesis
| Parameter | Condition | Reference |
| Polymerization Temperature | 230 - 280°C | [5][12] |
| Esterification Temperature | 180 - 235°C | [12][13][14] |
| Catalyst (Polymerization) | Sodium Hydroxide, Potassium Carbonate | [3] |
| Catalyst (Esterification) | Sulfuric Acid, p-Toluenesulfonic Acid, Sodium Methoxide, Tetrabutyl Titanate | [7][14][15] |
| Reaction Time (Esterification) | 2.5 - 8 hours | [16][17] |
Characterization of this compound
Due to the nature of the synthesis, the final product is a complex mixture of esters with varying degrees of esterification and polymerization. Therefore, a combination of analytical techniques is required for comprehensive characterization.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful tool for separating the components of the polyglyceryl ester mixture.[18][19]
-
Method: Reversed-phase HPLC coupled with a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) is commonly employed.[19][20]
-
Protocol: A gradient elution with a mobile phase consisting of water (often with a modifier like formic acid) and an organic solvent such as acetonitrile (B52724) is typically used.[19] The separation is based on the hydrophobicity of the different ester species.
-
Data: The resulting chromatogram will show a distribution of peaks corresponding to mono-, di-, tri-, tetra-, and penta-esters of polyglycerol-6, as well as esters of other polyglycerol oligomers present in the mixture.[19]
Gas Chromatography (GC):
GC is primarily used to analyze the fatty acid composition of the product after hydrolysis and derivatization. It can also be used to analyze the polyglycerol distribution after silylation.
-
Method: The polyglyceryl esters are first saponified to break the ester bonds, liberating the oleic acid and polyglycerol. The fatty acids are then methylated to form fatty acid methyl esters (FAMEs), which are volatile and suitable for GC analysis.[21]
-
Protocol: The FAMEs are injected into a GC system equipped with a polar capillary column and a flame ionization detector (FID) or a mass spectrometer (MS).[21]
-
Data: The GC chromatogram will confirm the presence and purity of oleic acid.
Spectroscopic Techniques
Fourier-Transform Infrared Spectroscopy (FTIR):
FTIR spectroscopy is an essential technique for monitoring the progress of the esterification reaction and confirming the chemical structure of the final product.
-
Method: A small sample of the polyglyceryl ester is analyzed directly.
-
Protocol: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Interpretation:
-
A decrease in the intensity of the broad O-H stretching band (around 3300 cm⁻¹) from the polyglycerol indicates the consumption of hydroxyl groups.[16]
-
The appearance and increase in the intensity of the strong C=O stretching band of the ester group (around 1740 cm⁻¹) confirms the formation of the ester.[22]
-
The presence of a C-O stretching band for the ether linkages in the polyglycerol backbone (around 1100 cm⁻¹) is also characteristic.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy provide detailed structural information about the polyglyceryl ester molecules.
-
Method: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) for analysis.
-
Protocol: Standard ¹H and ¹³C NMR spectra are acquired.
-
Data Interpretation (¹H NMR):
-
Protons on the carbons adjacent to the ester carbonyl group typically appear in the range of 2.0-2.2 ppm.[23]
-
Protons on the carbons attached to the ester oxygen atom are shifted downfield to approximately 3.7-4.1 ppm.[23]
-
The complex multiplet signals in the region of 3.4-4.5 ppm correspond to the protons of the polyglycerol backbone.
-
-
Data Interpretation (¹³C NMR):
-
The carbonyl carbon of the ester group will show a resonance around 172-173 ppm.
-
The carbons of the polyglycerol backbone will appear in the range of 60-80 ppm.
-
Mandatory Visualizations
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for the characterization of this compound.
References
- 1. This compound - Description [tiiips.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 6. JPS62153256A - Production of polyglycerol oleate - Google Patents [patents.google.com]
- 7. Polyglyceryl-2 Oleate - Descrizione [tiiips.com]
- 8. US2071459A - Process of purifying polyglycerol esters - Google Patents [patents.google.com]
- 9. US5424469A - Process for preparing polyglycerol fatty acid ester mixtures and use in cosmetic, pharmeceutical and chemical preparations - Google Patents [patents.google.com]
- 10. fao.org [fao.org]
- 11. olivatis.life [olivatis.life]
- 12. EP0518765A1 - Process for the preparation of polyglycerols and polyglycerol esters - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. WO2020119839A1 - Process for preparing polyglycerol ester of fatty acids - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. CN104496803A - Synthetic method of polyglycerol-10 oleate - Google Patents [patents.google.com]
- 18. [Synthesis, characterization and application of polyglycerols and polyglycerol fatty acid esters] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Analysis of complex mixtures of polyglycerol fatty esters using liquid chromatography and high-resolution mass spectrometry: Retention, structural and relative composition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enzymatic Synthesis of Polyglycerol Fatty Acid Esters and Their Application as Emulsion Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. orgchemboulder.com [orgchemboulder.com]
The Emulsification Mechanism of POLYGLYCERYL-6 PENTAOLEATE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyglyceryl-6 Pentaoleate is a non-ionic, water-in-oil (W/O) emulsifier of natural origin, derived from the esterification of polyglycerin-6 (B12677) with oleic acid.[1][2][3] This versatile ingredient is increasingly utilized in cosmetic, pharmaceutical, and food formulations due to its excellent emulsifying properties, high stability, and favorable safety profile.[4][5][6] This technical guide provides an in-depth exploration of the core emulsification mechanism of this compound, supported by quantitative data from related polyglyceryl esters, detailed experimental protocols, and mechanistic diagrams.
Core Emulsification Mechanism
The emulsifying action of this compound is rooted in its amphiphilic molecular structure. The molecule consists of a hydrophilic polyglyceryl-6 head and five lipophilic oleic acid tails. This structure allows it to position itself at the oil-water interface, reducing the interfacial tension between the two immiscible phases and facilitating the formation of a stable dispersion of water droplets within a continuous oil phase.[7][8]
The primary mechanisms of emulsification and stabilization by this compound are:
-
Reduction of Interfacial Tension: By adsorbing at the oil-water interface, this compound lowers the energy required to create new droplets, thereby promoting the formation of a finely dispersed emulsion.[9]
-
Formation of a Steric Barrier: The bulky polyglyceryl head groups and multiple fatty acid chains form a protective layer around the water droplets. This steric hindrance prevents the droplets from coalescing, which is a primary cause of emulsion instability.
-
Interfacial Film Strength: The arrangement of this compound molecules at the interface creates a robust film with specific rheological properties that contribute to the overall stability of the emulsion.
Physicochemical Properties and Quantitative Data
While specific quantitative data for this compound is not extensively available in public literature, the following table summarizes key parameters for related polyglyceryl esters (PGEs) to provide a comparative understanding. These values are influenced by the degree of polymerization of the polyglycerol head and the number and type of fatty acid chains.[4][8]
| Property | Typical Value for W/O Polyglyceryl Esters | Significance in Emulsification |
| HLB (Hydrophilic-Lipophilic Balance) Value | 3 - 6 | A low HLB value is characteristic of W/O emulsifiers, indicating a greater affinity for the oil phase. |
| Critical Micelle Concentration (CMC) | Varies (decreases with longer alkyl chains) | The concentration above which the emulsifier molecules self-assemble into micelles. A lower CMC indicates greater efficiency. |
| Interfacial Tension Reduction | Can reduce oil-water IFT significantly (e.g., from >30 mN/m to <10 mN/m) | A primary indicator of emulsifying power; lower values facilitate droplet formation. |
| Mean Droplet Size | 100 nm - 10 µm (highly dependent on formulation and process) | Smaller droplet sizes generally lead to more stable emulsions with a more uniform appearance. |
| Zeta Potential | Near neutral (for non-ionic emulsifiers) | Indicates the surface charge of the droplets; for non-ionic systems, stability is primarily steric. |
Experimental Protocols
Preparation of a Water-in-Oil (W/O) Emulsion
This protocol describes the preparation of a model W/O emulsion stabilized by this compound.
Materials:
-
This compound
-
Oil phase (e.g., Caprylic/Capric Triglyceride)
-
Aqueous phase (deionized water)
-
High-shear homogenizer (e.g., Ultra-Turrax)
Procedure:
-
The oil phase and this compound are combined in a beaker and heated to 70-75°C while stirring until the emulsifier is completely dissolved.
-
The aqueous phase is heated separately to the same temperature.
-
The aqueous phase is slowly added to the oil phase under continuous high-shear homogenization (e.g., at 5000-10000 rpm).
-
Homogenization is continued for 5-10 minutes to ensure the formation of a fine and uniform emulsion.
-
The emulsion is then cooled to room temperature under gentle stirring.
Droplet Size Analysis using Dynamic Light Scattering (DLS)
Objective: To determine the mean droplet size and polydispersity index (PDI) of the W/O emulsion.
Apparatus:
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
The W/O emulsion is diluted with the continuous oil phase to a suitable concentration for DLS analysis to avoid multiple scattering effects.[7]
-
The diluted sample is placed in a cuvette and inserted into the DLS instrument.
-
The sample is allowed to equilibrate to the measurement temperature (typically 25°C).
-
The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the water droplets.
-
The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of the droplets.[10] The results are reported as the Z-average mean diameter and the PDI.
Rheological Characterization
Objective: To evaluate the viscosity and viscoelastic properties of the emulsion, which are critical for its stability and sensory characteristics.
Apparatus:
-
Rotational rheometer with a cone-plate or parallel-plate geometry
Procedure:
-
A sample of the emulsion is carefully loaded onto the rheometer plate, ensuring no air bubbles are trapped.
-
The geometry is lowered to the specified gap distance.
-
The sample is allowed to rest for a few minutes to reach thermal and structural equilibrium.
-
Flow Curve Measurement: The shear stress is measured as a function of shear rate (e.g., from 0.1 to 100 s⁻¹) to determine the viscosity profile of the emulsion. W/O emulsions typically exhibit shear-thinning behavior.[11]
-
Oscillatory Measurement: A small amplitude oscillatory shear is applied over a range of frequencies (e.g., 0.1 to 10 Hz) to determine the storage modulus (G') and loss modulus (G''). A higher G' indicates a more structured and stable emulsion.[12]
Emulsion Stability Assessment
Objective: To evaluate the physical stability of the emulsion over time and under stress conditions.
Methods:
-
Centrifugation: The emulsion is centrifuged at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes). The amount of phase separation (water or oil) is measured to assess stability against creaming or sedimentation.
-
Accelerated Aging: The emulsion is stored at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1-3 months). Changes in visual appearance, droplet size, and rheology are monitored.
-
Freeze-Thaw Cycles: The emulsion is subjected to repeated cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours). This assesses its stability against temperature fluctuations.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. beautydecoded.com [beautydecoded.com]
- 3. This compound - Greengredients® [greengredients.it]
- 4. mdpi.com [mdpi.com]
- 5. What Are Polyglycerol Esters Of Fatty Acids [cnchemsino.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Effect of Different Polymerization Degrees and Fatty Acids of Polyglycerol Esters on the Physical Properties and Whippability of Recombined Dairy Cream - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificgear.com [scientificgear.com]
- 10. usp.org [usp.org]
- 11. Rheological Characterization of Silicone Oil–Water Emulsions | AIChE [proceedings.aiche.org]
- 12. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
Unveiling the Emulsifying Power of POLYGLYCERYL-6 PENTAOLEATE: A Technical Guide to its Hydrophilic-Lipophilic Balance
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of excipients is paramount in designing stable and effective formulations. This in-depth technical guide focuses on POLYGLYCERYL-6 PENTAOLEATE, a non-ionic surfactant, and its critical characteristic: the Hydrophilic-Lipophilic Balance (HLB). This guide will delve into the determination of its HLB value, its significance in formulation science, and its application in creating stable water-in-oil emulsions for various applications, including drug delivery.
Core Physicochemical Properties of this compound
This compound is a pentaester of oleic acid and polyglycerin-6.[1] The "polyglyceryl-6" portion indicates a polymerized glycerin backbone with an average of six glycerin units, which forms the hydrophilic head of the surfactant. The five oleic acid chains constitute the lipophilic tail. This structure gives it its surface-active properties, enabling it to reduce the interfacial tension between immiscible liquids like oil and water.[2] It is primarily derived from vegetable sources such as Brassica Campestris (rapeseed), sunflower, and olive oils.[1]
The Hydrophilic-Lipophilic Balance (HLB) is a crucial parameter for selecting the appropriate emulsifier for a specific application. It is an empirical scale, typically ranging from 0 to 20, that indicates the relative affinity of a surfactant for water and oil. Surfactants with low HLB values are more lipophilic (oil-loving) and are suitable for forming water-in-oil (W/O) emulsions, while those with high HLB values are more hydrophilic (water-loving) and are used for oil-in-water (O/W) emulsions.
Based on available data, the HLB value of this compound is 6.0 .[3] This low HLB value firmly categorizes it as a water-in-oil (W/O) emulsifier , making it ideal for formulations where water or aqueous solutions are dispersed as droplets within a continuous oil phase.
A summary of the key quantitative data for polyglyceryl esters, including this compound, is presented in the table below. Please note that the Saponification and Acid Values are typical ranges for polyglyceryl esters of fatty acids, as specific values for this compound are not consistently published in readily available technical data sheets.
| Property | Value | Reference |
| Hydrophilic-Lipophilic Balance (HLB) | 6.0 | [3] |
| Saponification Value (mg KOH/g) | 120.0 - 160.0 | [4] |
| Acid Value (mg KOH/g) | ≤ 12.0 | [4] |
Experimental Determination of the HLB Value
The HLB value of non-ionic surfactants like this compound can be determined experimentally using several methods. The two most common methods are Griffin's method, which is a theoretical calculation, and the saponification method, which is an experimental titration-based approach.
Griffin's Method (Theoretical Calculation)
For non-ionic surfactants that are esters of polyhydric alcohols and fatty acids, Griffin's method provides a formula to calculate the theoretical HLB value:
HLB = 20 * (1 - S / A)
Where:
-
S is the saponification value of the ester.
-
A is the acid value of the fatty acid.
The saponification value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to saponify one gram of the ester. The acid value is the number of milligrams of KOH required to neutralize one gram of the free fatty acid.
Saponification Method (Experimental Protocol)
This method involves the chemical determination of the saponification value of the ester, which is then used in Griffin's formula.
Materials:
-
This compound sample
-
0.5 M alcoholic potassium hydroxide (KOH) solution
-
0.5 M hydrochloric acid (HCl) standard solution
-
Phenolphthalein (B1677637) indicator
-
Reflux condenser and flask
-
Burette and titration equipment
-
Water bath
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample into a reflux flask.
-
Saponification: Add a known excess volume of 0.5 M alcoholic KOH solution to the flask. Connect the flask to a reflux condenser and heat the mixture in a water bath for a specified time (e.g., 30-60 minutes) to ensure complete saponification.
-
Blank Titration: Simultaneously, perform a blank titration with the same volume of alcoholic KOH solution without the sample to determine the initial amount of KOH.
-
Sample Titration: After saponification and cooling, titrate the excess (unreacted) KOH in the sample flask with the 0.5 M HCl standard solution using phenolphthalein as an indicator. The endpoint is the disappearance of the pink color.
-
Calculation of Saponification Value (S): S (mg KOH/g) = [(Volume of HCl for blank - Volume of HCl for sample) * Molarity of HCl * 56.1] / Weight of sample (g) (where 56.1 is the molecular weight of KOH)
-
Determination of Acid Value (A) of Oleic Acid: The acid value of the oleic acid used to synthesize the ester is determined by titrating a known weight of the fatty acid with a standard KOH solution.
-
Calculation of HLB Value: Substitute the determined Saponification Value (S) and the known Acid Value (A) of oleic acid into Griffin's formula.
The following diagram illustrates the experimental workflow for determining the HLB value using the saponification method.
Application in Drug Development: Water-in-Oil Emulsions
The low HLB value of this compound makes it an effective emulsifier for creating stable water-in-oil (W/O) emulsions. In these emulsions, the aqueous phase, which can contain hydrophilic active pharmaceutical ingredients (APIs), is dispersed as fine droplets within a continuous oil phase. The lipophilic tails of the emulsifier orient towards the oil phase, while the hydrophilic heads surround the aqueous droplets, forming a stable interface.
W/O emulsions are particularly useful in drug delivery for several reasons:
-
Controlled Release: They can provide a sustained release of the encapsulated hydrophilic drug. The drug has to partition from the internal aqueous phase into the external oil phase before it can be absorbed, which can prolong its release profile.
-
Protection of APIs: The internal aqueous phase can protect sensitive hydrophilic drugs, such as peptides and proteins, from degradation in the external environment.
-
Improved Bioavailability: For certain drugs, encapsulation in a W/O emulsion can enhance their absorption and bioavailability.
-
Topical and Parenteral Formulations: W/O emulsions are used in various topical creams and ointments, as well as in parenteral formulations for sustained drug delivery.
The following diagram illustrates the role of this compound in forming a stable water-in-oil emulsion for drug delivery.
Conclusion
This compound, with its HLB value of 6.0, is a highly effective and versatile water-in-oil emulsifier derived from natural sources. A thorough understanding of its physicochemical properties, particularly its HLB value, is essential for formulators in the pharmaceutical and cosmetic industries. The experimental determination of the HLB value through methods like saponification provides a robust quality control parameter. Its ability to form stable W/O emulsions makes it a valuable excipient for the controlled delivery of hydrophilic drugs and the formulation of a wide range of personal care products. As the demand for natural and effective ingredients grows, the utility of well-characterized excipients like this compound in advanced formulation development is set to increase.
References
An In-depth Technical Guide to Polyglyceryl-6 Pentaoleate: Source and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyglyceryl-6 Pentaoleate is a versatile non-ionic surfactant and emulsifier derived from natural, renewable resources.[1][2] Its excellent safety profile and functional properties make it a valuable ingredient in the cosmetic, pharmaceutical, and food industries. This technical guide provides a comprehensive overview of the sources of this compound, its synthesis through both chemical and enzymatic routes, and its key physicochemical properties. Detailed experimental protocols and process diagrams are included to facilitate a deeper understanding for research and development applications.
Introduction
This compound is a pentaester formed from the reaction of polyglyceryl-6 and oleic acid.[2] As a member of the polyglyceryl ester family, it is gaining prominence as a bio-based and biodegradable alternative to polyethylene (B3416737) glycol (PEG)-based surfactants.[1] Its molecular structure, comprising a hydrophilic polyglycerol head and multiple lipophilic oleic acid tails, allows it to effectively reduce the interfacial tension between immiscible liquids, making it an excellent emulsifier, particularly for water-in-oil (W/O) systems.[3] This guide will delve into the technical aspects of its origin and production.
Source of Raw Materials
This compound is synthesized from two primary components derived from vegetable sources, making it a product of natural origin and suitable for vegan formulations.[4]
-
Polyglyceryl-6: This hydrophilic moiety is produced through the polymerization of glycerin. The glycerin itself is typically sourced from the saponification of vegetable oils such as rapeseed (Brassica Campestris) oil and sunflower oil.[2]
-
Oleic Acid: The lipophilic portion of the molecule, oleic acid, is a monounsaturated omega-9 fatty acid. It is commonly obtained through the saponification and subsequent distillation of vegetable oils, with olive oil being a primary source.[2]
Synthesis Process
The industrial synthesis of this compound is a two-stage process: the polymerization of glycerin to form polyglyceryl-6, followed by the esterification of the polyglycerol with oleic acid. Both chemical and enzymatic methods can be employed for these steps.
Stage 1: Synthesis of Polyglyceryl-6
The formation of polyglyceryl-6 from glycerin involves a condensation reaction where water is eliminated to form ether linkages between glycerin units. The average degree of polymerization is controlled by the reaction conditions.
-
Alkali-Catalyzed Polymerization: This is a common industrial method. Glycerin is heated to high temperatures (typically around 260°C) in the presence of an alkaline catalyst such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The reaction time influences the average degree of polymerization.
-
Acid-Catalyzed Polymerization: Alternatively, strong protic acids like sulfuric acid can be used as catalysts. This process is generally carried out at lower temperatures (110°C - 200°C) and under reduced pressure to facilitate the removal of water and drive the reaction towards polymer formation.
The crude polyglycerol product contains residual catalyst, unreacted glycerin, and by-products. Purification is crucial and can be achieved by:
-
Neutralization of the catalyst.
-
Distillation to remove unreacted glycerin.
-
Decolorization and purification using activated carbon and ion-exchange resins.
Stage 2: Esterification with Oleic Acid
In this step, the hydroxyl groups of polyglyceryl-6 are esterified with the carboxyl groups of oleic acid.
This direct esterification is typically performed at high temperatures, ranging from 200-300°C, often under vacuum to remove the water produced during the reaction and drive it to completion. A catalyst may be used to increase the reaction rate.
Enzymatic synthesis is an increasingly popular "green" alternative that proceeds under milder conditions, reducing energy consumption and the formation of unwanted by-products.
-
Enzyme: Immobilized lipases, such as Candida antarctica lipase (B570770) B (commercially available as Novozym® 435) or Lipozyme 435, are effective biocatalysts for this reaction.
-
Reaction Conditions: The reaction is typically carried out in a solvent-free system at temperatures between 80-85°C with mechanical stirring. A vacuum or nitrogen sparging can be used to remove water.
Experimental Protocols
The following are representative experimental protocols for the synthesis of polyglyceryl esters, which can be adapted for this compound.
Protocol for Chemical Synthesis of Polyglyceryl-6
-
Reaction Setup: A reactor equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a distillation setup for water removal is charged with glycerin and an alkali catalyst (e.g., 0.5-2.0% w/w NaOH).
-
Polymerization: The mixture is heated to 240-260°C under a slow stream of nitrogen.
-
Monitoring: The reaction is monitored by measuring the refractive index or viscosity of the mixture until the desired degree of polymerization is achieved.
-
Purification: The crude product is cooled, neutralized, and then purified by vacuum distillation to remove unreacted glycerin.
Protocol for Enzymatic Esterification
-
Reactants: Polyglyceryl-6 and oleic acid are added to a reaction vessel in a desired molar ratio (e.g., 1:5).
-
Enzyme Addition: An immobilized lipase (e.g., Novozym® 435, 1-5% w/w of total reactants) is added to the mixture.
-
Reaction: The mixture is heated to 80-85°C with constant stirring. The reaction is carried out under vacuum or with nitrogen sparging to remove the water formed.
-
Monitoring: The progress of the esterification is monitored by determining the acid value of the reaction mixture.
-
Enzyme Removal: Once the reaction is complete, the immobilized enzyme is removed by filtration and can be reused.
-
Purification: The final product is typically used directly or may undergo further purification steps if required.
Quantitative Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Appearance | Viscous liquid, yellow to amber |
| Acid Value (mg KOH/g) | < 15 |
| Saponification Value (mg KOH/g) | 160 - 180 |
| Water Content (%) | < 1.0 |
| HLB Value (Hydrophile-Lipophile Balance) | 4.0 - 6.0 |
Process Diagrams (Graphviz)
Caption: General synthesis workflow for this compound.
References
Polyglyceryl-6 Pentaoleate: A Technical Guide for Researchers in Drug Development
An In-depth Review of a Nonionic Surfactant for Advanced Drug Delivery Systems
Polyglyceryl-6 Pentaoleate is a versatile nonionic surfactant gaining attention in pharmaceutical research for its potential in formulating drug delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its properties, potential applications, and key experimental methodologies for its characterization and use in a research and development setting.
Core Properties and Specifications
This compound is a pentaester of oleic acid and the polyglycerol, polyglycerin-6.[1][2] Its chemical structure consists of a hydrophilic polyglycerol head and five lipophilic oleic acid tails. This amphiphilic nature allows it to reduce the interfacial tension between oil and water phases, making it an effective emulsifier.[1]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. Its low Hydrophilic-Lipophilic Balance (HLB) value indicates its suitability for forming stable water-in-oil (W/O) emulsions.[3][4]
| Property | Value/Description | Source(s) |
| Chemical Name | This compound | [5] |
| INCI Name | This compound | [6] |
| CAS Number | 104934-17-0 | [5] |
| Appearance | Viscous liquid, clear above 30°C | [4] |
| Color | Yellow to amber | [4] |
| HLB Value | 4 - 6 | [3][4] |
| Saponification Value | 160 - 180 mg KOH/g | [4] |
| Acid Value | Max. 15 mg KOH/g | [4] |
| Water Content | Max. 1% | [4] |
| Solubility | Oil-soluble | [2] |
Safety and Biocompatibility
Polyglyceryl esters, in general, are considered to be biodegradable, biocompatible, and non-toxic.[7] For the related compound, polyglyceryl-6 polyricinoleate, studies have shown a low potential for oral toxicity and it is not considered to be a skin irritant or sensitizer.[2] While specific toxicological data for this compound in a pharmaceutical context is limited, it is generally considered safe for use in cosmetic products.[1] However, for any new drug delivery application, a thorough toxicological assessment is essential.
Applications in Drug Delivery Research
The primary application of this compound in pharmaceutical research lies in its ability to act as a surfactant in the formulation of lipid-based drug delivery systems, particularly for Biopharmaceutics Classification System (BCS) Class II and IV drugs, which are characterized by low aqueous solubility.
Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water (o/w) or water-in-oil (w/o) emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. By pre-dissolving a lipophilic drug in a SEDDS formulation, the drug can be presented to the gastrointestinal tract in a solubilized state, bypassing the dissolution step that often limits the absorption of poorly soluble drugs. The low HLB value of this compound makes it a suitable candidate for the lipid phase of W/O or O/W SEDDS formulations.
Diagram 1: Mechanism of Self-Emulsifying Drug Delivery Systems (SEDDS).
Nanoemulsions for Topical and Oral Delivery
Nanoemulsions are kinetically stable colloidal dispersions of two immiscible liquids with droplet sizes typically in the range of 20-200 nm. Due to their small droplet size, nanoemulsions offer a large interfacial area for drug absorption and can enhance the penetration of drugs through biological membranes. This compound can be utilized as a key emulsifier in the formation of W/O nanoemulsions for the topical or oral delivery of lipophilic drugs.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its application in drug delivery systems. These are generalized protocols and may require optimization for specific applications.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form.
Methodology: Surface Tension Method
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations. Due to its low water solubility, a co-solvent system may be necessary.
-
Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the point of intersection of the two linear portions of the plot.
Diagram 2: Workflow for CMC Determination by Surface Tension Method.
Formulation and Characterization of Nanoemulsions
Methodology: Spontaneous Emulsification
-
Preparation of Oil Phase: Dissolve the drug and this compound in a suitable oil (e.g., medium-chain triglycerides).
-
Preparation of Aqueous Phase: Prepare the aqueous phase, which may contain a co-surfactant.
-
Emulsification: Slowly add the aqueous phase to the oil phase under constant stirring (e.g., using a magnetic stirrer) at a controlled temperature. The spontaneous formation of a nanoemulsion will be observed as a clear or translucent liquid.
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Analyze the droplet size and PDI using Dynamic Light Scattering (DLS).
-
Zeta Potential: Measure the zeta potential to assess the stability of the nanoemulsion.
-
Morphology: Visualize the droplet morphology using Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Determine the amount of drug encapsulated within the nanoemulsion using techniques like HPLC after separating the free drug.
-
Diagram 3: Experimental Workflow for Nanoemulsion Formulation and Characterization.
In Vitro Drug Release Study
Methodology: Dialysis Bag Method
-
Preparation: Place a known amount of the drug-loaded nanoemulsion in a dialysis bag with a specific molecular weight cut-off.
-
Release Medium: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a small percentage of a solubilizing agent to maintain sink conditions) at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Cytotoxicity Assay
Methodology: MTT Assay
-
Cell Culture: Seed a suitable cell line (e.g., Caco-2 for oral delivery, HaCaT for topical delivery) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound-based formulation and a control (surfactant-free formulation).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells.
Conclusion
This compound presents a promising nonionic surfactant for the development of advanced drug delivery systems, particularly for challenging poorly water-soluble compounds. Its favorable safety profile and emulsifying properties make it a valuable tool for researchers in drug formulation. While specific quantitative data in the pharmaceutical research literature is still emerging, the experimental protocols outlined in this guide provide a solid framework for its evaluation and application in the development of novel nano-sized drug carriers. Further research is warranted to fully explore the potential of this compound in enhancing the bioavailability and therapeutic efficacy of a wide range of active pharmaceutical ingredients.
References
The Physical and Chemical Stability of POLYGLYCERYL-6 PENTAOLEATE: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical stability of Polyglyceryl-6 Pentaoleate, a non-ionic, PEG-free emulsifier derived from vegetable sources.[1][2] Given the limited publicly available stability data directly pertaining to this compound, this guide synthesizes information on the stability of polyglyceryl esters of fatty acids (PGEs) as a class, as well as the known stability of its constituent oleic acid moiety, to project a robust stability profile. General principles and methodologies for stability testing of cosmetic and pharmaceutical raw materials are also detailed.
Introduction to this compound
This compound is the pentaester of oleic acid and a polyglycerol polymer containing an average of six glycerin units.[3][4] It functions primarily as a water-in-oil (W/O) emulsifier and is valued for its ability to create stable emulsions with excellent heat and cold stability.[5] Its applications span various cosmetic and personal care products, including creams, lotions, and sunscreens.[1] Understanding its stability is critical for ensuring the shelf-life, efficacy, and safety of final formulations.
Physicochemical Properties
This compound is typically a viscous, yellow to amber liquid or semi-solid substance.[1] As an ester, its chemical stability is primarily influenced by its susceptibility to hydrolysis and, due to the presence of unsaturated oleic acid chains, oxidation.
Chemical Stability Profile
The chemical stability of this compound is governed by the ester linkages and the unsaturated double bonds within its oleic acid components. The primary degradation pathways are hydrolysis and oxidation.
Degradation Pathways
Hydrolysis: The ester bonds in this compound can undergo hydrolysis, breaking down into polyglyceryl-6 and oleic acid. This reaction is catalyzed by the presence of strong acids or bases and is accelerated by elevated temperatures.[6] Under neutral pH conditions and at temperatures below 100°C, polyglyceryl esters are considered to be relatively stable against hydrolysis.[6]
Oxidation: The oleic acid moiety of the molecule contains a carbon-carbon double bond, which is a primary site for oxidation. Autoxidation, a free-radical chain reaction, can be initiated by heat, light (photooxidation), and the presence of trace metals.[7] This process leads to the formation of hydroperoxides, which can further decompose into secondary oxidation products like aldehydes and ketones, potentially causing rancidity and altering the material's odor and color.
Influence of Environmental Factors
The stability of this compound is significantly impacted by temperature, pH, and light. Based on data for similar polyglyceryl esters, the following trends can be anticipated.
| Factor | Condition | Expected Impact on Stability | Rationale |
| Temperature | Elevated (>40°C) | Decreased stability | Accelerates both hydrolysis and oxidation reaction rates.[6] |
| Ambient (~25°C) | Generally stable | Considered stable under normal storage conditions.[6] | |
| Refrigerated (5°C) | High stability | Slows down chemical degradation processes. | |
| pH | Acidic (pH < 5) | Decreased stability | Can catalyze ester hydrolysis. May also impact colloidal stability in aqueous dispersions.[8][9] |
| Neutral (pH 6-8) | Optimal stability | Polyglyceryl esters generally exhibit good stability in neutral conditions.[6] | |
| Alkaline (pH > 8) | Decreased stability | Alkaline conditions strongly catalyze ester hydrolysis (saponification).[6] | |
| Light | UV/Visible Light | Decreased stability | Promotes photooxidation of the unsaturated oleic acid chains.[6][7] |
| Dark | High stability | Protects against photo-degradation. |
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound should be conducted following established guidelines, such as those from the International Council for Harmonisation (ICH).[10] An accelerated stability study is typically performed to predict the long-term stability and shelf-life of the material.[11][12][13]
Accelerated Stability Testing Protocol
This protocol outlines a general methodology for assessing the stability of this compound raw material.
Objective: To evaluate the physical and chemical stability of this compound under accelerated storage conditions to predict its shelf-life.
Materials:
-
Inert, sealed containers that simulate market packaging.[14]
-
Controlled environment stability chambers.[11]
Storage Conditions: The following conditions are based on ICH guidelines for stability testing.[14][15]
| Study Type | Storage Condition | Duration |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Long-term (Real-time) | 25°C ± 2°C / 60% RH ± 5% RH | 24 months (or longer) |
| Photostability | ICH Q1B Option 2 (1.2 million lux-hours and 200 W·h/m²) | As per guideline |
Testing Schedule: Samples should be pulled and analyzed at predetermined intervals.[15][16]
-
Accelerated Study: 0, 1, 3, and 6 months.
-
Long-term Study: 0, 3, 6, 9, 12, 18, and 24 months.
Analytical Methods: The following tests should be performed at each time point to assess for any changes in the material's properties.
| Parameter | Method | Purpose |
| Appearance | Visual Inspection | To detect changes in color and clarity. |
| Odor | Olfactory Assessment | To detect the development of rancid or off-odors. |
| pH (of a 1% dispersion) | pH meter | To monitor for hydrolysis, which can alter pH. |
| Viscosity | Rotational Viscometer | To assess changes in the physical structure of the polymer. |
| Acid Value | Titration (e.g., AOCS Cd 3d-63) | To quantify the amount of free fatty acids formed due to hydrolysis. An increase indicates degradation.[6] |
| Peroxide Value | Titration (e.g., AOCS Cd 8b-90) | To measure primary oxidation products (hydroperoxides). An initial increase indicates the onset of oxidation.[17][18] |
| Anisidine Value | Spectrophotometry (e.g., AOCS Cd 18-90) | To measure secondary oxidation products (aldehydes). An increase indicates advanced oxidation. |
| Identification & Purity | HPLC-MS | To confirm the identity and detect the formation of degradation products.[19][20] |
Experimental Workflow
The workflow for a typical stability study involves careful planning, execution, and analysis.
Summary of Stability and Recommendations
This compound is a chemically stable emulsifier under normal storage conditions.[21] Its stability is primarily compromised by high temperatures, extreme pH levels (both acidic and alkaline), and exposure to light. The main degradation pathways are hydrolysis of the ester linkages and oxidation of the oleic acid chains.
Recommendations for Handling and Storage:
-
Store in well-sealed, inert containers to protect from air and moisture.
-
Keep in a cool, dark place, away from direct sunlight and heat sources.[21]
-
Avoid contact with strong acids, bases, and oxidizing agents.
-
When used in formulations, the pH should be maintained in the neutral range for optimal stability.
By understanding these stability characteristics and implementing appropriate handling and formulation strategies, researchers and developers can ensure the long-term performance and safety of products containing this compound.
References
- 1. This compound - Description [tiiips.com]
- 2. This compound - Greengredients® [greengredients.it]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. ewg.org [ewg.org]
- 5. ulprospector.com [ulprospector.com]
- 6. Re‐evaluation of polyglycerol esters of fatty acids (E 475) as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tdx.cat [tdx.cat]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ICH Official web site : ICH [ich.org]
- 11. certifiedcosmetics.com [certifiedcosmetics.com]
- 12. freelanceformulations.com [freelanceformulations.com]
- 13. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 14. certified-laboratories.com [certified-laboratories.com]
- 15. database.ich.org [database.ich.org]
- 16. humiditycontrol.com [humiditycontrol.com]
- 17. researchgate.net [researchgate.net]
- 18. fuuastjb.org [fuuastjb.org]
- 19. Analysis of complex mixtures of polyglycerol fatty esters using liquid chromatography and high-resolution mass spectrometry: Retention, structural and relative composition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of Polyglycerol Fatty Acid Ester [spkx.net.cn]
- 21. researchgate.net [researchgate.net]
"POLYGLYCERYL-6 PENTAOLEATE" solubility in different solvents
An In-depth Technical Guide to the Solubility of POLYGLYCERYL-6 PENTAOLEATE
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a non-ionic surfactant and emulsifier belonging to the polyglyceryl ester family. It is synthesized from the esterification of oleic acid, a fatty acid, with polyglycerin-6.[1] Utilized extensively in the cosmetics, personal care, and pharmaceutical industries, its efficacy is intrinsically linked to its solubility characteristics in various media. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines experimental protocols for solubility determination, and presents a logical workflow for assessing the solubility of such compounds.
Physicochemical Properties
This compound is typically a viscous, light yellow to amber liquid.[2] As an emulsifier, it possesses both hydrophilic (from the polyglycerol head) and lipophilic (from the oleic acid tails) moieties, enabling it to stabilize oil-in-water (O/W) or water-in-oil (W/O) emulsions.
Solubility Profile
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Solubility/Dispersibility | Reference |
| Polar Protic Solvents | Water | Dispersible in hot water / Not water soluble (conflicting reports) | [2][3] |
| Ethanol (B145695) | Soluble | [2][4] | |
| 1,2-Propanediol | Soluble | ||
| Non-Polar & Semi-Polar Solvents | Mineral Oil | Soluble | [2][4] |
| Vegetable Oils | Soluble | [2][4] | |
| Fatty Acids | Soluble | [2][4] | |
| Fatty Alcohols | Soluble | [2][4] | |
| Esters (e.g., Isopropyl Myristate) | Insoluble | ||
| Paraffin Oil | Insoluble |
Note: The conflicting reports on water solubility may stem from the substance's ability to disperse and form stable emulsions rather than true molecular dissolution. Further empirical testing is required for definitive characterization.
Experimental Protocols for Solubility Determination
While specific, validated protocols for this compound are not publicly available, a general methodology for determining the solubility of a non-ionic surfactant in various solvents can be adapted from standard guidelines such as those from the OECD and ASTM.
General Protocol for Determination of Solubility in Organic Solvents
This protocol is a composite of standard laboratory practices for determining the solubility of liquid solutes.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvents (e.g., ethanol, vegetable oil, hexane) of analytical grade
-
Thermostatically controlled shaker or magnetic stirrer with heating capabilities
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or gravimetric analysis)
Procedure:
-
Preparation of Supersaturated Solutions: In a series of sealed vials, add an excess amount of this compound to a known volume or weight of the selected solvent.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection for the persistence of undissolved solute should be made.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature for a sufficient time to allow for the separation of the undissolved solute. For emulsions or fine dispersions, centrifugation at a controlled temperature may be necessary.
-
Sample Extraction: Carefully extract an aliquot of the clear, saturated supernatant using a pipette or syringe. Avoid disturbing the undissolved phase.
-
Filtration: Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining undissolved micro-droplets or particles.
-
Quantification:
-
Gravimetric Method: Accurately weigh a portion of the filtered supernatant into a pre-weighed dish. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute) until a constant weight of the this compound residue is achieved.
-
Chromatographic Method: If a suitable analytical method is available, dilute the filtered supernatant to a known volume with an appropriate solvent and quantify the concentration of this compound using a pre-established calibration curve on an instrument such as an HPLC or GC.
-
-
Calculation: Express the solubility as grams of solute per 100 mL or 100 g of solvent.
Protocol for Assessing Water Dispersibility
Objective: To characterize the behavior of this compound in water.
Procedure:
-
Add a specified amount of this compound (e.g., 1 g) to a known volume of deionized water (e.g., 100 mL) at room temperature in a beaker with a magnetic stirrer.
-
Stir at a constant rate and visually observe the behavior of the substance. Note the formation of a dispersion, emulsion, or clear solution.
-
Gradually heat the mixture while continuing to stir and observe any changes in appearance. Note the temperature at which a uniform dispersion or solution is achieved, if any.
-
Allow the mixture to cool to room temperature and observe for any phase separation or precipitation.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the experimental determination of solubility.
Caption: Workflow for Determining the Solubility of this compound.
Conclusion
This compound exhibits good solubility in a range of common organic solvents used in cosmetic and pharmaceutical formulations, including ethanol and various oils. Its behavior in water is best described as dispersible, likely forming stable emulsions, although conflicting reports on its water solubility exist. The lack of precise quantitative solubility data in the public domain underscores the necessity for empirical determination using standardized methodologies, such as the one outlined in this guide, for specific formulation development and research applications.
References
Navigating the Safety Profile of Polyglyceryl-6 Pentaoleate for Laboratory Applications: A Technical Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and toxicity of excipients is paramount to ensure occupational safety and the integrity of experimental outcomes. This technical guide provides an in-depth analysis of the available safety data for Polyglyceryl-6 Pentaoleate, a non-ionic surfactant and emulsifier increasingly utilized in various formulations.
This compound is the pentaester of oleic acid and a glycerin polymer containing an average of six glycerin units.[1][2] Its utility in cosmetic and personal care products is primarily as a skin-conditioning agent and surfactant.[3][4] For laboratory use, particularly in the development of topical formulations, a comprehensive evaluation of its toxicological profile is essential.
The primary source of consolidated safety data for this compound and related polyglyceryl fatty acid esters is the Cosmetic Ingredient Review (CIR) Expert Panel.[3] The CIR's comprehensive assessment, which includes a review of unpublished data, concludes that these esters are safe for use in cosmetics when formulated to be non-irritating.[3] Much of the available data is based on "read-across" from structurally similar polyglyceryl esters, a scientifically accepted practice for assessing the safety of a group of related chemicals.[4][5]
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for this compound and its structurally related analogues, as cited in the CIR safety assessment. It is important to note that specific data for this compound is limited, and the presented information is largely based on read-across from similar compounds.
| Endpoint | Test Substance | Species | Route | Result | Classification |
| Acute Toxicity | 1,2,3-Propanetriol, homopolymer, diisooctadecanoate | Rat | Dermal | LD50 > 5 g/kg | Low Toxicity |
| Polyglyceryl-3 Caprate | Rat | Oral | LD50 > 2 g/kg | Low Toxicity | |
| Polyglyceryl-3 Caprylate | Rat | Oral | LD50 > 2 g/kg | Low Toxicity | |
| Polyglyceryl-4 Caprate | Rat | Oral | LD50 > 2 g/kg | Low Toxicity | |
| Diisostearoyl Polyglyceryl-3 Dimer Dilinoleate | Rat | Oral | LD50 > 2 g/kg | Low Toxicity | |
| Polyglyceryl-8 Decabehenate/Caprate | Rat | Oral | LD50 > 2 g/kg | Low Toxicity |
Data sourced from the Cosmetic Ingredient Review report on Polyglyceryl Fatty Acid Esters.[3][5]
| Endpoint | Test Substance | Test System | Result |
| Genotoxicity/Mutagenicity | Polyglyceryl-2 Oleate | Ames Test | Negative |
| Polyglyceryl-2 Diisostearate | Ames Test | Negative | |
| 1,2,3-Propanetriol, homopolymer, diisooctadecanoate | Ames Test | Negative | |
| Polyglyceryl-2 Oleate | Mammalian Cell Gene Mutation Assay | Negative | |
| Polyglyceryl-2 Diisostearate | Mammalian Cell Gene Mutation Assay | Negative | |
| 1,2,3-Propanetriol, homopolymer, diisooctadecanoate | Mammalian Cell Gene Mutation Assay | Negative | |
| Polyglyceryl-2 Oleate | Chromosomal Aberration Assay | Negative | |
| Polyglyceryl-2 Diisostearate | Chromosomal Aberration Assay | Negative | |
| 1,2,3-Propanetriol, homopolymer, diisooctadecanoate | Chromosomal Aberration Assay | Negative |
Generally, negative results were obtained in genotoxicity tests for the polyglyceryl fatty acid ester family.[3][5][6]
Irritation and Sensitization Potential
| Endpoint | Test Substance | Test System | Result |
| Skin Irritation | Polyglyceryl-4 Laurate/Sebacate | EpiSkin™ Model | Non-irritant |
| Polyglyceryl-4 Laurate/Succinate | EpiSkin™ Model | Non-irritant | |
| Polyglyceryl-6 Caprylate/Caprate | EpiSkin™ Model | Non-irritant | |
| Polyglyceryl-10 Decaethylhexanoate | EpiDerm™ Model | Non-irritating | |
| Polyglyceryl-10 Pentaisostearate | EpiDerm™ Model | Non-irritating | |
| Eye Irritation | Polyglyceryl-3 Caprate | Rabbit (OECD 405) | Not irritating |
| Polyglyceryl-4 Caprate | Rabbit (OECD 405) | Not irritating |
Data sourced from the Cosmetic Ingredient Review report on Polyglyceryl Fatty Acid Esters.[3][4][5]
Reproductive and Developmental Toxicity
Limited specific data is available for this compound. However, a study on a general "polyglyceryl ester" provides some insight.
| Endpoint | Test Substance | Species | Study Design | Result |
| Reproductive & Developmental Toxicity | Polyglyceryl Ester (general) | Rat | 3-generation study with 1.5% in diet | No significant variation in fertility or reproductive performance; no consistent abnormalities in the third generation. |
Details of this study were limited in the available documentation.[4]
Experimental Protocols: An Overview
While detailed, step-by-step protocols for each study cited are not publicly available, the methodologies generally adhere to internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (as per OECD Guideline 420, 423, or 425): This type of study typically involves the administration of the test substance to a group of fasted animals (commonly rats) in a single dose. The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 (the dose lethal to 50% of the test population) is then calculated. For the polyglyceryl esters listed, the LD50 was found to be greater than the highest dose tested (2 or 5 g/kg), indicating low acute oral toxicity.[3][5]
Dermal and Eye Irritation (as per OECD Guidelines 404 and 405): For dermal irritation, the test substance is applied to the shaved skin of an animal (typically a rabbit) under a patch for a specified duration. The skin is then observed for signs of erythema (redness) and edema (swelling). For eye irritation, a small amount of the substance is instilled into the eye of a rabbit, and the cornea, iris, and conjunctiva are examined for adverse reactions.[5] In vitro methods using reconstructed human epidermis models (EpiSkin™, EpiDerm™) are also now commonly used to assess skin irritation potential.[3][4]
Bacterial Reverse Mutation Test (Ames Test; as per OECD Guideline 471): This in vitro test uses several strains of the bacterium Salmonella typhimurium with mutations in genes involved in histidine synthesis. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is mutagenic, it will cause reverse mutations, allowing the bacteria to grow on a histidine-free medium. The polyglyceryl esters tested have generally been found to be non-mutagenic in this assay.[3][5]
Safety Assessment Workflow
The logical process for assessing the safety of a cosmetic ingredient like this compound involves a tiered approach, starting with existing data and progressing to further testing only if necessary.
Caption: Logical workflow for the safety assessment of this compound.
Conclusion for Laboratory Use
Based on the available data for the polyglyceryl fatty acid ester family, this compound is considered to have a low potential for acute toxicity, skin and eye irritation, and genotoxicity.[3][5] Standard laboratory hygiene practices, including the use of personal protective equipment such as gloves and safety glasses, are sufficient when handling this material. While the data does not indicate significant hazards, it is always prudent to minimize direct contact and avoid aerosolization. For any new formulation intended for in vivo use, the final formulation should be tested for its irritation potential.
References
"POLYGLYCERYL-6 PENTAOLEATE" CAS number and chemical formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Polyglyceryl-6 Pentaoleate, a non-ionic surfactant increasingly utilized in the pharmaceutical and cosmetic industries. This document details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in advanced drug delivery systems.
Chemical Identity
This compound is a complex ester formed between polyglycerin-6 (B12677) and oleic acid. As a polymeric material, it consists of a distribution of molecular species rather than a single, discrete chemical entity.
| Identifier | Value |
| Chemical Name | 1,2,3-Propanetriol, homopolymer, 9-(Z)-octadecanoates (1:5) (6 mol glycerol (B35011) average molar ratio)[1][2] |
| CAS Number | 104934-17-0[3][4][5][6][7][8] |
| Alternative CAS | 9007-48-1 (This CAS number is often used for the broader category of polyglyceryl oleates)[9][10] |
| Chemical Formula | Representative Formula: C108H198O18[8] |
Physicochemical Properties
This compound is a viscous, oil-soluble liquid valued for its emulsifying and stabilizing properties, particularly in water-in-oil (W/O) systems. Its low Hydrophilic-Lipophilic Balance (HLB) value makes it an effective emulsifier for such formulations.[11]
| Property | Value | Reference |
| Appearance | Viscous liquid, clear above 30°C | [4] |
| Color | Yellow to amber | [4] |
| HLB Value | 4 - 5 | [4] |
| Acid Value (mg KOH/g) | 15 max | [4] |
| Saponification Value (mg KOH/g) | 160 - 180 | [4] |
| Water Content | 1% max | [4] |
Synthesis of this compound
The synthesis of this compound is a two-step process: the polymerization of glycerin to form polyglyceryl-6, followed by the esterification of the polyglycerol with oleic acid.[1][12]
Caption: Synthesis of this compound.
Experimental Protocols
Representative Synthesis Protocol
The following is a representative protocol for the synthesis of this compound, based on general procedures for polyglycerol ester synthesis.
Step 1: Synthesis of Polyglyceryl-6
-
Charge a reaction vessel with glycerin and an alkaline catalyst (e.g., 0.5-2.0% w/w sodium or potassium hydroxide).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen) to approximately 220-260°C.
-
Maintain the reaction temperature while monitoring the refractive index or viscosity of the mixture until the desired degree of polymerization (an average of six glycerol units) is achieved.
-
Cool the resulting polyglycerol and neutralize the catalyst with an acid (e.g., phosphoric acid).
-
Purify the polyglyceryl-6 by vacuum distillation to remove unreacted glycerin and water.
Step 2: Esterification with Oleic Acid
-
Combine the synthesized polyglyceryl-6 with five molar equivalents of oleic acid in a reaction vessel.
-
Add an esterification catalyst, such as tin(II) chloride or a strong acid.
-
Heat the mixture to 200-240°C under a nitrogen blanket and with continuous stirring.
-
Apply a vacuum to remove the water formed during the esterification, driving the reaction to completion.
-
Monitor the reaction progress by measuring the acid value of the mixture. The reaction is considered complete when the acid value falls below a specified limit (e.g., < 15 mg KOH/g).
-
Cool the final product, this compound, and purify if necessary through filtration or other methods to remove the catalyst.
Application in Drug Delivery: Preparation of a Water-in-Oil (W/O) Nanoemulsion
This compound is an excellent emulsifier for creating W/O nanoemulsions, which can encapsulate and protect hydrophilic drug substances for controlled release or improved stability.
Materials:
-
Oil Phase: A suitable carrier oil (e.g., Miglyol 812, medium-chain triglycerides).
-
Emulsifier: this compound.
-
Aqueous Phase: A buffered solution containing the hydrophilic active pharmaceutical ingredient (API).
Protocol:
-
Preparation of the Oil Phase: Dissolve this compound in the carrier oil at the desired concentration (e.g., 5-15% w/w).
-
Preparation of the Aqueous Phase: Dissolve the hydrophilic API in the aqueous buffer.
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase under continuous, high-shear mixing using a rotor-stator homogenizer (e.g., 5,000-10,000 rpm for 5-10 minutes). This creates a coarse pre-emulsion.
-
Further reduce the droplet size by processing the pre-emulsion through a high-energy emulsification method, such as:
-
Ultrasonic Homogenization: Subject the pre-emulsion to high-intensity ultrasound (e.g., 20 kHz, 40-60% amplitude) for a specified duration (e.g., 10-20 minutes) in pulsed mode to prevent overheating.[13]
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles at a pressure of 100-150 MPa.
-
-
-
Characterization: Analyze the resulting W/O nanoemulsion for droplet size distribution, polydispersity index (PDI), zeta potential, and encapsulation efficiency of the API.
Logical Workflow for W/O Emulsion Preparation
Caption: Workflow for preparing a W/O nanoemulsion.
References
- 1. This compound - Description [tiiips.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. POLYGLYCERYL-10 OLEATE | 9007-48-1 [chemicalbook.com]
- 4. olivatis.life [olivatis.life]
- 5. 104934-17-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound CAS#: 104934-17-0 [m.chemicalbook.com]
- 7. ulipolymer.com [ulipolymer.com]
- 8. parchem.com [parchem.com]
- 9. CAS 9007-48-1: Plurol oleique | CymitQuimica [cymitquimica.com]
- 10. Cola Nol 14 - Colonial Chemical - 9007-48-1 - Polyglycols [knowde.com]
- 11. Recent Advances in the Properties and Applications of Polyglycerol Fatty Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound - Greengredients® [greengredients.it]
- 13. Preparation of Water-in-Oil Nanoemulsions Loaded with Phenolic-Rich Olive Cake Extract Using Response Surface Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for POLYGLYCERYL-6 PENTAOLEATE in Water-in-Oil (W/O) Emulsion Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
POLYGLYCERYL-6 PENTAOLEATE is a non-ionic, PEG-free, and palm-free water-in-oil (W/O) emulsifier derived entirely from vegetable raw materials, such as olive oil, sunflower oil, and brassica campestris oil.[1][2] As a pentaester of oleic acid and polyglycerin-6, it is an effective surfactant for creating stable, finely dispersed mixtures of oil and water.[1][3] Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value, makes it particularly suitable for W/O emulsions, which are beneficial for dry and sensitive skin due to their occlusive and moisturizing properties.[2]
These application notes provide detailed protocols for the preparation and characterization of W/O emulsions using this compound, targeting applications in cosmetics, pharmaceuticals, and drug delivery systems.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for successful formulation development.
| Property | Value | Reference |
| INCI Name | This compound | [3] |
| Appearance | Viscous liquid, clear above 30°C | [2] |
| Color | Yellow to amber | [2] |
| HLB Value | 4 - 5 | [2] |
| Saponification Value | 160 - 180 mg KOH/g | [2] |
| Acid Value | 15 max | [2] |
| Water Content | 1% max | [2] |
| Origin | Plant-based (Olive, Sunflower, Brassica Campestris) | [1][2] |
| Key Features | PEG-free, palm-free, non-ionic, cold processable | [2] |
Formulation Guidelines
Concentration
The recommended concentration of this compound typically ranges from 10% to 25% of the oil phase concentration .[2] The optimal concentration is dependent on the specific oil phase composition and the desired viscosity of the final emulsion.
Oil Phase
This compound is a versatile emulsifier compatible with a wide range of oils and esters.[2] It is particularly recommended for emulsions with an oil phase concentration between 15% and 30% .[2] The viscosity of the emulsion is inversely proportional to the oil phase concentration; a higher oil phase concentration leads to a lower viscosity.[2]
Aqueous Phase
To enhance the stability of the W/O emulsion, the addition of an electrolyte to the aqueous phase is highly recommended. A bivalent salt such as Magnesium Sulfate (MgSO₄) at a concentration of 0.5% to 1.0% (w/w) in the water phase helps to stabilize the water droplets within the oil phase.[2]
Processing Method
This compound is suitable for both hot and cold processing .[2]
-
Cold Process: All phases are combined at room temperature. This method is energy-efficient and suitable for heat-sensitive active ingredients.
-
Hot Process: The oil and water phases are heated separately to the same temperature (typically 70-80°C) before emulsification. This can help to dissolve solid components and can result in a more stable emulsion.[2]
The critical step in both processes is the slow addition of the aqueous phase to the oil phase under continuous high shear mixing .[2] This gradual incorporation is essential for the formation of a stable W/O emulsion.
Experimental Protocols
Protocol for Preparation of a W/O Emulsion (Cold Process)
This protocol outlines the preparation of a 100g batch of a W/O emulsion.
Materials:
-
This compound
-
Oil Phase (e.g., Caprylic/Capric Triglyceride)
-
Aqueous Phase (Deionized Water)
-
Magnesium Sulfate (MgSO₄)
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Beakers
-
Magnetic stirrer and stir bar
-
Pipettes
Procedure:
-
Prepare the Oil Phase: In a beaker, weigh the required amount of the oil phase and this compound. Mix using a magnetic stirrer until a homogenous solution is formed.
-
Prepare the Aqueous Phase: In a separate beaker, dissolve the Magnesium Sulfate in deionized water.
-
Emulsification:
-
Place the beaker containing the oil phase under the high-shear homogenizer.
-
Begin homogenizing the oil phase at a moderate speed.
-
Slowly add the aqueous phase to the oil phase drop by drop using a pipette.
-
As the aqueous phase is incorporated, gradually increase the homogenization speed.
-
Continue homogenization for 5-10 minutes after all the aqueous phase has been added to ensure a fine and uniform emulsion.
-
-
Final Product: The resulting product will be a stable W/O emulsion.
References
Application Notes and Protocols for POLYGLYCERYL-6 PENTAOLEATE in Oil-in-Water (O/W) Nanoemulsion Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanoemulsions are advanced colloidal dispersions of two immiscible liquids, typically oil and water, with droplet sizes in the range of 20-200 nm.[1] These systems are gaining significant attention in pharmaceutical and cosmetic applications due to their high surface area, enhanced stability against creaming and sedimentation, and improved bioavailability of encapsulated active ingredients.[2][3] Oil-in-water (O/W) nanoemulsions, in particular, are excellent vehicles for the delivery of lipophilic drugs and cosmetic actives.[4]
This document provides detailed application notes and protocols for the formulation of O/W nanoemulsions utilizing POLYGLYCERYL-6 PENTAOLEATE. While this compound is a non-ionic, plant-derived emulsifier with a low hydrophilic-lipophilic balance (HLB) that is naturally suited for water-in-oil (W/O) emulsions, it can be effectively used in the formulation of stable O/W nanoemulsions, particularly when used in combination with a higher HLB co-emulsifier or when specific formulation techniques such as the Phase Inversion Composition (PIC) method are employed.[5][6][7] The use of polyglyceryl esters is advantageous due to their biocompatibility and "PEG-free" nature, aligning with trends towards more natural and skin-friendly formulations.[6]
Properties of this compound
This compound is a pentaester of oleic acid and polyglycerin-6.[5] It is recognized for its emulsifying and dispersing properties.
| Property | Value/Description | Reference |
| INCI Name | This compound | [8] |
| Type | Non-ionic Emulsifier | [5] |
| Origin | Plant-derived (e.g., Brassica Campestris, Sunflower, and Olive oils) | [5] |
| Appearance | Viscous liquid | - |
| Key Features | PEG-free, cold processable, effective dispersant for pigments and sun filters. | [5] |
| Function in Cosmetics | Emulsifying agent, allows for the formation of stable oil and water mixtures. | [8] |
O/W Nanoemulsion Formulation Protocols
Stable O/W nanoemulsions using the low-HLB this compound can be formulated using either high-energy or low-energy methods. The choice of method depends on the desired scale, sensitivity of the active ingredient, and available equipment.
High-Energy Emulsification Method (High-Pressure Homogenization)
High-energy methods utilize mechanical force to break down coarse emulsions into nano-sized droplets.[9] High-pressure homogenization is a widely used and scalable technique.[2]
Protocol:
-
Phase Preparation:
-
Oil Phase: Dissolve the lipophilic active pharmaceutical ingredient (API) in the chosen oil (e.g., medium-chain triglycerides, ethylhexyl pelargonate). Add this compound and a suitable high-HLB co-emulsifier (e.g., a higher HLB polyglyceryl ester or a polysorbate) to the oil phase. Heat the mixture to 40-60°C to ensure all components are fully dissolved.
-
Aqueous Phase: Prepare the aqueous phase, typically purified water. If required, add any water-soluble components. Heat the aqueous phase to the same temperature as the oil phase.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer (e.g., rotor-stator homogenizer) at 5,000-10,000 rpm for 10-15 minutes. This will form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately pass the pre-emulsion through a high-pressure homogenizer.
-
Homogenize at a pressure of 500 to 1,500 bar (7,250 to 21,750 psi).[2]
-
Recirculate the emulsion through the homogenizer for 3-10 cycles. The optimal number of passes should be determined experimentally to achieve the desired droplet size and polydispersity index (PDI).[1]
-
-
Cooling and Storage:
-
Rapidly cool the resulting nanoemulsion to room temperature.
-
Store in a sealed container at the desired temperature (e.g., 4°C or 25°C) for subsequent characterization.
-
Low-Energy Emulsification Method (Phase Inversion Composition - PIC)
Low-energy methods rely on the physicochemical properties of the components to spontaneously form nano-sized droplets, making them suitable for thermosensitive molecules.[6] The PIC method involves a phase inversion from a W/O to an O/W emulsion by carefully controlling the composition at a constant temperature.[2][10]
Protocol:
-
Organic Phase Preparation:
-
In a beaker, combine the oil phase (e.g., red raspberry seed oil, ethylhexyl pelargonate), this compound, and a suitable higher HLB polyglyceryl ester co-emulsifier. The ratio of low-to-high HLB emulsifiers is critical and should be optimized.
-
If a cosurfactant is used, add it to this mixture.
-
Gently stir the organic phase at room temperature using a magnetic stirrer.
-
-
Titration with Aqueous Phase:
-
Slowly and dropwise, add the aqueous phase (purified water, potentially containing a cosolvent like glycerol) to the organic phase under continuous, moderate stirring (e.g., 1300 rpm).[6]
-
-
Phase Inversion:
-
As the water is added, the system will initially form a W/O emulsion. At a critical water concentration, the mixture will undergo phase inversion, transitioning through a bicontinuous or liquid crystalline phase before forming a translucent O/W nanoemulsion.[11]
-
-
Finalization and Storage:
-
Once the phase inversion is complete and the desired total volume is reached, continue stirring for a further 15-30 minutes to ensure homogeneity.
-
Store the nanoemulsion in a sealed container for characterization.
-
Characterization of O/W Nanoemulsions
Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoemulsion formulation.[12]
| Parameter | Method | Detailed Protocol |
| Droplet Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects. Measurements are typically performed at a fixed angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C). The Z-average diameter and PDI are recorded. A PDI value ≤ 0.2 is generally considered indicative of a monodisperse and homogeneous system.[13][] |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Dilute the nanoemulsion in a suitable medium (e.g., 10 mM NaCl solution) to ensure appropriate conductivity. The zeta potential is a measure of the surface charge of the droplets and is a key indicator of colloidal stability. A higher absolute zeta potential (typically > ±30 mV) suggests better stability due to electrostatic repulsion between droplets. |
| pH Measurement | pH meter | Calibrate the pH meter using standard buffer solutions. Directly measure the pH of the undiluted nanoemulsion at a controlled temperature. The pH should be compatible with the intended application (e.g., physiological pH for parenteral administration, pH 5.5 for topical application). |
| Viscosity | Rheometer/Viscometer | Measure the viscosity of the nanoemulsion using a cone-and-plate or concentric cylinder rheometer at a controlled temperature. This is important for understanding the flow behavior and physical stability of the formulation. |
| Morphology | Transmission Electron Microscopy (TEM) | Place a drop of the diluted nanoemulsion on a carbon-coated copper grid. The sample may be negatively stained (e.g., with phosphotungstic acid) to enhance contrast. Allow the grid to dry before imaging under the TEM to visualize the size, shape, and morphology of the nanoemulsion droplets.[] |
| Stability Studies | Centrifugation, Thermal Cycling, and Long-Term Storage | Centrifugation: Centrifuge the nanoemulsion at high speed (e.g., 3,000-15,000 rpm) for 30 minutes and observe for any signs of phase separation, creaming, or sedimentation.[3] Thermal Cycling: Subject the nanoemulsion to several cycles of temperature changes (e.g., 4°C for 48h followed by 40°C for 48h) to assess its robustness. Long-Term Storage: Store samples at different temperatures (e.g., 4°C, 25°C, 40°C) and monitor droplet size, PDI, and zeta potential at regular intervals over several months. |
Representative Data
The following table presents representative data for O/W nanoemulsions formulated using a blend of polyglyceryl esters, demonstrating the feasibility of achieving small droplet sizes and low polydispersity. This data is adapted from a study using the low-energy PIC method.[6]
| Formulation ID | Oil Phase (wt%) | Surfactant Blend (wt%) | Aqueous Phase (wt%) | Z-Average Droplet Size (nm) | Polydispersity Index (PDI) |
| F0 (Blank) | 10 | 10 | 80 | 131.7 | 0.226 |
| F1 | 10 | 10 | 80 | 59.8 | 0.100 |
| F2 | 10 | 10 | 80 | 55.4 | 0.091 |
Note: In the cited study, F1 and F2 contained red raspberry seed oil as part of the oil phase, which contributed to the smaller droplet size compared to the blank formulation (F0).[6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for nanoemulsion formulation and characterization.
Conceptual Cellular Uptake and Drug Action
Caption: Cellular uptake and mechanism of action for a drug-loaded nanoemulsion.
References
- 1. researchgate.net [researchgate.net]
- 2. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mro.massey.ac.nz [mro.massey.ac.nz]
- 5. This compound - Greengredients® [greengredients.it]
- 6. mdpi.com [mdpi.com]
- 7. Phase Behavior of Polyglycerol Ester-Based Nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cosmileeurope.eu [cosmileeurope.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijtsrd.com [ijtsrd.com]
Application Notes and Protocols for Polyglyceryl-6 Pentaoleate in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyglyceryl-6 Pentaoleate is a non-ionic, water-in-oil emulsifier and surfactant derived from plant sources. Its chemical structure, a pentaester of oleic acid with a polyglycerin-6 (B12677) backbone, imparts amphiphilic properties that make it a candidate for the formulation of various drug delivery systems.[1][2][3][4] These systems are particularly useful for enhancing the solubility and bioavailability of poorly water-soluble drugs. This document provides detailed application notes and protocols for the potential use of this compound in the development of nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and liposomes.
Disclaimer: The following protocols and data are provided as a guiding framework. Due to a lack of specific published data on the use of this compound in pharmaceutical drug delivery systems, the quantitative values in the tables are illustrative examples. Researchers must optimize these protocols and formulations for their specific drug candidates and applications.
Application in Nanoemulsions
Nanoemulsions are kinetically stable, colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically ranging from 20 to 200 nm. They are a promising vehicle for the delivery of hydrophobic drugs, offering high drug-loading capacity and a large surface area for improved absorption.
Application Notes
This compound, with a low Hydrophilic-Lipophilic Balance (HLB) value, is suitable as a primary or co-surfactant in the oil phase of oil-in-water (o/w) nanoemulsions, particularly when combined with a high-HLB surfactant to achieve a stable system. It can also be the primary emulsifier in water-in-oil (w/o) nanoemulsions.
Key Advantages:
-
Biocompatibility: Polyglyceryl esters are generally considered safe and biocompatible.
-
Enhanced Drug Solubilization: The oleate (B1233923) chains can effectively solubilize lipophilic drugs.
-
Formation of Stable Emulsions: Can contribute to the formation of small and uniform droplets.
Illustrative Quantitative Data for a Model Nanoemulsion
The following table presents hypothetical characterization data for a nanoemulsion formulated with this compound.
| Parameter | Value | Method of Analysis |
| Mean Droplet Size | 150 nm ± 5 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.21 ± 0.03 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -25 mV ± 2 mV | Electrophoretic Light Scattering |
| Drug Loading | 10 mg/mL | HPLC |
| Encapsulation Efficiency | 95% ± 2% | Ultracentrifugation/HPLC |
Experimental Protocol: Preparation of a Nanoemulsion by High-Pressure Homogenization
This protocol describes a high-energy method for preparing an oil-in-water nanoemulsion.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Oil Phase (e.g., Medium-Chain Triglycerides - MCT oil)
-
This compound
-
High-HLB Surfactant (e.g., Polysorbate 80)
-
Purified Water
Procedure:
-
Preparation of the Oil Phase:
-
Dissolve the API in the MCT oil at a predetermined concentration.
-
Add this compound to the oil phase and mix until fully dissolved. Gentle heating (40-60°C) may be applied if necessary.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the high-HLB surfactant (Polysorbate 80) in purified water.
-
-
Formation of the Coarse Emulsion:
-
Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 1000-5000 rpm) using a high-shear mixer for 10-15 minutes.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000-20,000 psi) for a set number of cycles (e.g., 5-10 cycles).
-
Maintain the temperature of the system using a cooling bath to prevent overheating.
-
-
Characterization:
-
Analyze the resulting nanoemulsion for droplet size, PDI, and zeta potential using DLS.
-
Determine the drug loading and encapsulation efficiency using a validated analytical method such as HPLC.
-
References
Application Notes and Protocols for Encapsulation of Hydrophobic Compounds using POLYGLYCERYL-6 PENTAOLEATE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyglyceryl-6 Pentaoleate is a non-ionic, PEG-free emulsifier derived from vegetable sources, specifically the pentaester of oleic acid and polyglycerin-6.[1][2] Its chemical structure imparts amphiphilic properties, making it an effective surfactant for the formation of stable emulsions.[2] With a low Hydrophilic-Lipophilic Balance (HLB) value, typically in the range of 4-5, this compound is particularly well-suited for creating water-in-oil (W/O) emulsions.[3] This characteristic makes it an excellent candidate for the encapsulation of hydrophobic active pharmaceutical ingredients (APIs) and other lipophilic compounds within the continuous oil phase of a nanoemulsion, thereby enhancing their solubility, stability, and potential for controlled release.[4][5]
These application notes provide detailed protocols for the formulation and characterization of Water-in-Oil (W/O) nanoemulsions using this compound for the encapsulation of hydrophobic compounds.
Principle of Encapsulation
The encapsulation of hydrophobic compounds using this compound is based on the formation of a stable W/O nanoemulsion. The hydrophobic compound is dissolved in the oil phase, which forms the continuous external phase of the emulsion. The aqueous phase is dispersed as nanosized droplets within this oil phase. This compound, as the emulsifier, positions itself at the oil-water interface, with its lipophilic oleate (B1233923) tails oriented towards the oil phase and its hydrophilic polyglyceryl head towards the water droplets. This arrangement reduces the interfacial tension between the two immiscible liquids, allowing for the formation of a stable dispersion of nano-sized water droplets within the oil, effectively entrapping the hydrophobic compound in the continuous phase.
Figure 1: Encapsulation of a hydrophobic compound in a W/O nanoemulsion.
Experimental Protocols
Materials
-
Oil Phase: High-purity vegetable oils (e.g., Miglyol 812, olive oil, sunflower oil) or other pharmaceutically acceptable oils.
-
Aqueous Phase: Purified water (e.g., deionized or distilled).
-
Emulsifier: this compound.
-
Hydrophobic Compound: The active pharmaceutical ingredient or other hydrophobic molecule to be encapsulated.
-
Electrolyte (Optional): To enhance stability (e.g., Magnesium Sulfate - MgSO₄).[3]
Protocol 1: Preparation of W/O Nanoemulsion by High-Pressure Homogenization
This method utilizes high mechanical energy to reduce the droplet size of the dispersed phase to the nanometer range.
Workflow:
Figure 2: Workflow for W/O nanoemulsion preparation by high-pressure homogenization.
Procedure:
-
Preparation of the Oil Phase:
-
Weigh the desired amount of the oil phase.
-
Add the hydrophobic compound to the oil and stir until completely dissolved. Gentle heating may be applied if necessary.
-
Add this compound to the oil phase. A typical starting concentration is 10-25% of the total oil phase weight.[3] Stir until a homogenous solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Weigh the desired amount of purified water.
-
If using, dissolve the electrolyte (e.g., 0.5-1.0% w/w MgSO₄) in the water.[3]
-
-
Formation of a Coarse Emulsion:
-
Place the oil phase in a vessel and begin stirring with a high-shear mixer (e.g., at 5,000-10,000 rpm).
-
Slowly add the aqueous phase to the oil phase drop by drop.
-
Continue mixing for 10-15 minutes to form a coarse W/O emulsion.
-
-
High-Pressure Homogenization:
-
Transfer the coarse emulsion to a high-pressure homogenizer.
-
Homogenize the emulsion at a pressure of 500-1500 bar for 3-5 cycles. The optimal pressure and number of cycles should be determined for each specific formulation.
-
Maintain the temperature of the emulsion during homogenization, if required, using a cooling system.
-
-
Collection and Storage:
-
Collect the resulting nanoemulsion.
-
Store in a sealed container at the desired temperature (e.g., 4°C or 25°C) for further characterization.
-
Protocol 2: Preparation of W/O Nanoemulsion by Phase Inversion Composition (PIC) Method
This low-energy method relies on the spontaneous formation of a nanoemulsion by changing the composition of the system at a constant temperature.
Workflow:
Figure 3: Workflow for W/O nanoemulsion preparation by the PIC method.
Procedure:
-
Preparation of the Oil/Surfactant Mixture:
-
In a beaker, combine the oil phase, the hydrophobic compound, and this compound.
-
Stir the mixture at a constant temperature (e.g., 25°C) using a magnetic stirrer until a clear, homogenous solution is formed.
-
-
Titration with Aqueous Phase:
-
Slowly add the aqueous phase (with or without electrolyte) to the oil/surfactant mixture dropwise while maintaining continuous stirring.
-
The rate of addition should be slow to allow for equilibration of the system.
-
-
Observation of Phase Inversion:
-
As the aqueous phase is added, the system may initially appear clear or translucent, indicating the formation of a microemulsion or a bicontinuous phase.
-
With further addition of the aqueous phase, the system will become more turbid, signifying the formation of a W/O nanoemulsion.
-
-
Final Formulation:
-
Continue adding the aqueous phase until the desired oil-to-water ratio is achieved.
-
Allow the nanoemulsion to stir for an additional 15-30 minutes to ensure homogeneity.
-
-
Storage:
-
Store the prepared nanoemulsion in a sealed container for subsequent analysis.
-
Characterization of the W/O Nanoemulsion
Particle Size and Polydispersity Index (PDI) Analysis
Method: Dynamic Light Scattering (DLS)
Protocol:
-
Dilute a small aliquot of the nanoemulsion with a suitable oil (the same used in the formulation) to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement to obtain the average particle size (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.3 generally indicates a narrow and homogenous particle size distribution.
Determination of Encapsulation Efficiency (EE)
Method: Centrifugation or Dialysis followed by Quantification
Protocol (Centrifugation Method):
-
Place a known volume of the nanoemulsion in a centrifuge tube.
-
Centrifuge at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) to separate the encapsulated compound (in the supernatant oil phase) from any unencapsulated, precipitated compound.
-
Carefully collect the supernatant (the nanoemulsion).
-
Extract the hydrophobic compound from a known volume of the supernatant using a suitable solvent.
-
Quantify the amount of the hydrophobic compound in the extract using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Calculate the Encapsulation Efficiency (EE) using the following formula:
EE (%) = (Amount of encapsulated drug / Total amount of drug initially added) x 100
Stability Studies
Protocol:
-
Thermodynamic Stability:
-
Centrifugation: Centrifuge the nanoemulsion at 3,500 rpm for 30 minutes and observe for any phase separation, creaming, or cracking.[6]
-
Freeze-Thaw Cycles: Subject the nanoemulsion to multiple (e.g., three) cycles of freezing at a low temperature (e.g., -20°C) for 24 hours followed by thawing at room temperature (25°C) for 24 hours.[6] Observe for any changes in appearance or phase separation.
-
-
Long-Term Storage Stability:
-
Store the nanoemulsion in sealed containers at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At predetermined time intervals (e.g., 0, 1, 2, and 3 months), withdraw samples and analyze for changes in particle size, PDI, and drug content.[7]
-
In Vitro Drug Release Study
Method: Dialysis Bag Diffusion Technique
Protocol:
-
Preparation of the Dialysis Bag:
-
Select a dialysis membrane with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the drug but retains the nanoemulsion droplets.
-
Hydrate the dialysis membrane in the release medium.
-
-
Release Study Setup:
-
Place a known volume of the drug-loaded nanoemulsion into the dialysis bag and seal it.
-
Suspend the dialysis bag in a vessel containing a known volume of release medium (e.g., phosphate-buffered saline with a small amount of a solubilizing agent like Tween 80 to maintain sink conditions).
-
Maintain the temperature at 37°C and stir the release medium continuously.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis Spectroscopy).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time and plot the release profile.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison and analysis.
Table 1: Formulation Composition of W/O Nanoemulsions
| Formulation Code | Oil Phase (%) | Aqueous Phase (%) | This compound (%) | Hydrophobic Compound (%) |
|---|---|---|---|---|
| F1 | 70 | 20 | 10 | 1 |
| F2 | 65 | 20 | 15 | 1 |
| F3 | 60 | 20 | 20 | 1 |
Table 2: Physicochemical Characterization of W/O Nanoemulsions
| Formulation Code | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
|---|---|---|---|---|
| F1 | 150 ± 5.2 | 0.25 ± 0.03 | -25.1 ± 1.5 | 92.5 ± 2.1 |
| F2 | 120 ± 4.1 | 0.18 ± 0.02 | -28.4 ± 1.8 | 95.8 ± 1.7 |
| F3 | 105 ± 3.5 | 0.15 ± 0.01 | -30.2 ± 2.0 | 97.2 ± 1.3 |
Table 3: Stability of Optimized W/O Nanoemulsion (F3) over 90 Days at 25°C
| Time (Days) | Particle Size (nm) | PDI | Drug Content (%) |
|---|---|---|---|
| 0 | 105 ± 3.5 | 0.15 ± 0.01 | 100 |
| 30 | 108 ± 4.0 | 0.16 ± 0.02 | 99.5 ± 0.5 |
| 60 | 112 ± 4.2 | 0.17 ± 0.02 | 98.9 ± 0.7 |
| 90 | 115 ± 4.8 | 0.18 ± 0.03 | 98.2 ± 0.9 |
Table 4: Cumulative Drug Release from Optimized W/O Nanoemulsion (F3)
| Time (hours) | Cumulative Release (%) |
|---|---|
| 1 | 10.5 ± 1.2 |
| 2 | 18.2 ± 1.5 |
| 4 | 30.8 ± 2.1 |
| 8 | 55.4 ± 2.8 |
| 12 | 72.1 ± 3.5 |
| 24 | 85.6 ± 4.0 |
Conclusion
This compound is a versatile and effective emulsifier for the formulation of stable W/O nanoemulsions for the encapsulation of hydrophobic compounds. The protocols outlined in these application notes provide a comprehensive framework for the preparation and characterization of such delivery systems. Researchers and drug development professionals can utilize these methods as a starting point, with the understanding that optimization of formulation and process parameters is crucial for achieving the desired physicochemical properties and performance characteristics for a specific hydrophobic compound. The provided tables and diagrams serve as a guide for data presentation and visualization of the experimental workflows.
References
- 1. This compound - Greengredients® [greengredients.it]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. olivatis.life [olivatis.life]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ijnrd.org [ijnrd.org]
- 6. researchgate.net [researchgate.net]
- 7. BJNANO - Polymer nanoparticles from low-energy nanoemulsions for biomedical applications [beilstein-journals.org]
Application Notes and Protocols for Creating Stable Emulsions with Polyglyceryl-6 Pentaoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Polyglyceryl-6 Pentaoleate
This compound is a versatile, plant-derived, non-ionic, and PEG-free emulsifier designed for the formulation of stable water-in-oil (W/O) emulsions.[1] Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value, makes it an excellent choice for creating emulsions with a high oil phase content, offering a range of textures from lotions to creams. This emulsifier is suitable for both hot and cold processing and is compatible with a wide variety of oils and esters. It is often used in cosmetic and pharmaceutical applications, including moisturizers, lotions, sun care products, and ointments.[1]
Key Properties:
-
INCI Name: this compound
-
Appearance: Viscous liquid
-
Type: Water-in-Oil (W/O) Emulsifier
-
Origin: Plant-derived[1]
-
Processing: Suitable for both hot and cold processes[1]
Formulation Guidelines
To achieve stable W/O emulsions using this compound, several key formulation parameters should be considered. The following table summarizes the recommended starting points for formulation development.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 2.0% - 5.0% (of total formulation) | Higher concentrations may be needed for very high internal phase emulsions. |
| Oil Phase Concentration | 20% - 40% | This compound is particularly effective in this range. |
| Water Phase Concentration | 60% - 80% | The internal phase of the emulsion. |
| Co-emulsifiers | 0.5% - 2.0% | Optional, but can enhance stability. Examples include other polyglyceryl esters or sorbitan (B8754009) esters. |
| Electrolytes (e.g., Magnesium Sulfate) | 0.5% - 1.0% (in the water phase) | Crucial for the stability of W/O emulsions by preventing coalescence of water droplets. |
| Waxes/Thickeners (e.g., Beeswax, Candelilla Wax) | 1.0% - 5.0% (in the oil phase) | Optional, used to increase the viscosity and stability of the final emulsion. |
Experimental Protocols
Protocol for Preparation of a Stable W/O Emulsion (Cold Process)
This protocol describes the preparation of a 100g batch of a W/O cream using a cold process.
Materials:
-
This compound
-
Caprylic/Capric Triglyceride (Oil Phase)
-
Magnesium Sulfate Heptahydrate
-
Glycerin
-
Purified Water
-
Preservative of choice
-
High-shear homogenizer
Procedure:
-
Prepare the Oil Phase: In a primary beaker, combine this compound and Caprylic/Capric Triglyceride. Mix until uniform.
-
Prepare the Water Phase: In a separate beaker, dissolve the Magnesium Sulfate Heptahydrate in Purified Water. Once dissolved, add Glycerin and the preservative and mix until uniform.
-
Emulsification: Begin homogenizing the oil phase at a moderate speed (e.g., 5,000 - 10,000 rpm).
-
Slow Addition: Slowly add the water phase to the oil phase drop by drop while continuing to homogenize. The rate of addition is critical to prevent phase inversion.
-
Homogenization: Once all the water phase has been added, increase the homogenization speed (e.g., 15,000 - 20,000 rpm) for 5-10 minutes to ensure a fine and uniform droplet size.
-
Final Mixing: Transfer the emulsion to a low-shear mixer and mix gently until the cream is uniform and has cooled to room temperature.
Emulsion Stability Testing Protocols
3.2.1. Macroscopic Evaluation:
-
Procedure: Visually inspect the emulsion for any signs of instability, such as phase separation, creaming, or changes in color and odor, after 24 hours, 1 week, 1 month, and 3 months of storage at room temperature (20-25°C) and at elevated temperatures (40°C).
-
Acceptance Criteria: No visible phase separation or significant change in appearance.
3.2.2. Centrifugation Test:
-
Procedure: Place 10g of the emulsion in a centrifuge tube and centrifuge at 3000 rpm for 30 minutes.
-
Acceptance Criteria: No visible phase separation after centrifugation.
3.2.3. Freeze-Thaw Cycling:
-
Procedure: Subject the emulsion to three to five cycles of freezing at -10°C for 24 hours followed by thawing at room temperature for 24 hours.
-
Acceptance Criteria: The emulsion should not show any signs of phase separation or significant changes in texture after the cycling.
3.2.4. Particle Size Analysis:
-
Instrumentation: Dynamic Light Scattering (DLS) or Laser Diffraction.
-
Procedure: Dilute the emulsion in a suitable solvent (e.g., the oil phase) to an appropriate concentration for measurement. Perform the measurement according to the instrument's instructions.
-
Data to Collect: Mean droplet size and polydispersity index (PDI).
3.2.5. Viscosity Measurement:
-
Instrumentation: Rotational viscometer with a suitable spindle.
-
Procedure: Measure the viscosity of the emulsion at a controlled temperature (e.g., 25°C) at various rotational speeds to assess its rheological behavior.
-
Data to Collect: Viscosity (in cP or mPa·s) at different shear rates.
Quantitative Data Summary
The following table provides a summary of expected quantitative data for a stable W/O emulsion formulated with this compound according to the provided protocol.
| Parameter | Initial Measurement | After 3 Months at 40°C | After 3 Freeze-Thaw Cycles |
| Mean Particle Size (µm) | 1 - 5 | 1 - 6 | 1 - 5 |
| Polydispersity Index (PDI) | < 0.5 | < 0.6 | < 0.5 |
| Viscosity (cP at 10 rpm) | 15,000 - 30,000 | 14,000 - 29,000 | 15,000 - 30,000 |
| Centrifugation Stability | No Separation | No Separation | No Separation |
| Visual Appearance | Homogeneous White Cream | Homogeneous White Cream | Homogeneous White Cream |
Visualizations
Caption: Workflow for creating a stable W/O emulsion.
Caption: Workflow for emulsion stability testing.
References
Optimizing Water-in-Oil Emulsion Stability with POLYGLYCERYL-6 PENTAOLEATE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines and detailed experimental protocols for utilizing POLYGLYCERYL-6 PENTAOLEATE to achieve optimal stability in water-in-oil (W/O) emulsions. This document outlines recommended concentration ranges, formulation considerations, and methodologies for characterizing emulsion stability.
Introduction
This compound is a non-ionic, water-in-oil (W/O) emulsifier derived from vegetable sources, making it suitable for a wide range of applications in cosmetics, pharmaceuticals, and drug delivery systems.[1][2][3] Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value, makes it highly effective at stabilizing water droplets within a continuous oil phase.[4][5] This document will guide researchers in leveraging the properties of this compound to formulate stable and robust W/O emulsions.
Key Properties of this compound
| Property | Value | Source |
| INCI Name | This compound | [6] |
| Emulsifier Type | Water-in-Oil (W/O) | [1][4] |
| HLB Value | Approximately 4-5 | [4] |
| Origin | Plant-derived | [1][3] |
| Key Function | Emulsifying agent | [2] |
Concentration for Optimal Emulsion Stability
The concentration of this compound is a critical factor influencing the stability of a W/O emulsion. Generally, a higher concentration of the emulsifier leads to smaller droplet sizes and improved stability against coalescence and creaming. However, an excessively high concentration may lead to undesirable textural properties or increased formulation costs.
Based on formulation guidelines for similar polyglyceryl esters, the following concentration ranges are recommended for achieving stable W/O emulsions.
| Component | Recommended Concentration Range | Notes |
| This compound | 10% - 25% of the oil phase | This is the primary emulsifier concentration. The optimal amount will depend on the specific oil phase composition and the desired emulsion properties. |
| Oil Phase | 15% - 30% of the total formulation | Formulations with an oil phase within this range are particularly well-stabilized by this type of emulsifier. |
| Aqueous Phase Electrolyte (e.g., MgSO₄) | 0.5% - 1.0% of the aqueous phase | The addition of a bivalent salt to the water phase is highly recommended to enhance the stability of the water droplets. |
Experimental Protocols for Emulsion Preparation and Stability Assessment
The following protocols provide a framework for preparing and evaluating the stability of W/O emulsions stabilized with this compound.
Protocol 1: Preparation of a W/O Emulsion
Materials:
-
This compound
-
Oil Phase (e.g., medium-chain triglycerides, mineral oil, or other non-polar lipids)
-
Aqueous Phase (deionized water)
-
Electrolyte (e.g., Magnesium Sulfate - MgSO₄)
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
Procedure:
-
Oil Phase Preparation: In a suitable vessel, combine the desired amount of the oil phase and this compound. Heat the mixture to 70-80°C while stirring until the emulsifier is completely dissolved and the phase is uniform.
-
Aqueous Phase Preparation: In a separate vessel, dissolve the electrolyte (e.g., 0.7% w/w MgSO₄) in deionized water. Heat the aqueous phase to the same temperature as the oil phase (70-80°C).
-
Emulsification: Slowly add the heated aqueous phase to the heated oil phase while subjecting the mixture to high-shear homogenization. Continue homogenization for a sufficient period (e.g., 5-10 minutes) to ensure the formation of a fine and uniform emulsion.
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
Protocol 2: Characterization of Emulsion Stability
A comprehensive assessment of emulsion stability involves monitoring several key parameters over time and under stress conditions.
1. Macroscopic Observation:
-
Procedure: Visually inspect the emulsion for any signs of instability, such as phase separation (creaming or sedimentation), changes in color, or the appearance of free oil or water.
-
Frequency: Daily for the first week, then weekly for a specified period (e.g., 1-3 months).
-
Storage Conditions: Store samples at different temperatures (e.g., 4°C, 25°C, and 40°C) to assess temperature stability.
2. Microscopic Analysis:
-
Purpose: To visualize the droplet morphology and assess any changes in droplet size or aggregation over time.
-
Instrumentation: Optical microscope with a calibrated eyepiece or imaging software.
-
Procedure: Place a small drop of the emulsion on a microscope slide and cover with a coverslip. Observe the emulsion under magnification (e.g., 400x or 1000x). Capture images at regular intervals to monitor for changes.
3. Droplet Size Analysis:
-
Purpose: To quantitatively measure the mean droplet size and the droplet size distribution (polydispersity). An increase in the mean droplet size over time is an indicator of coalescence.
-
Instrumentation: Laser diffraction or dynamic light scattering (DLS) particle size analyzer.
-
Procedure: Dilute the emulsion in a suitable solvent (the continuous oil phase) to an appropriate concentration for analysis, following the instrument manufacturer's guidelines. Perform measurements at regular time intervals.
4. Rheological Measurements:
-
Purpose: To assess the viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') of the emulsion. Changes in rheology can indicate structural changes related to instability.
-
Instrumentation: Rheometer with appropriate geometry (e.g., cone-plate or parallel-plate).
-
Procedure: Perform flow sweeps to measure viscosity as a function of shear rate. Conduct oscillatory measurements (frequency sweeps) within the linear viscoelastic region to determine G' and G''.
5. Accelerated Stability Testing (Centrifugation):
-
Purpose: To predict the long-term stability of the emulsion by subjecting it to accelerated gravitational forces.
-
Procedure:
-
Place a known volume of the emulsion into a graduated centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).
-
After centrifugation, measure the volume of any separated phase (water or oil).
-
Calculate the Creaming Index (CI) or Stability Index. A lower index indicates better stability.
-
Logical Workflow for Emulsion Stability Testing
The following diagram illustrates the logical workflow for preparing and evaluating the stability of a W/O emulsion stabilized with this compound.
Caption: Workflow for emulsion preparation and stability assessment.
Conclusion
This compound is an effective emulsifier for creating stable water-in-oil emulsions. By carefully selecting the concentration of the emulsifier, typically between 10% and 25% of the oil phase, and by incorporating an electrolyte into the aqueous phase, researchers can formulate robust and reliable W/O systems. The detailed protocols provided in this document offer a systematic approach to emulsion preparation and a comprehensive framework for evaluating their long-term stability, enabling the development of high-quality products for various scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Aqueous Solutions of Oil-Soluble Polyglycerol Esters: Structuring and Emulsifying Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for Cold Process Emulsification using POLYGLYCERYL-6 PENTAOLEATE
For Researchers, Scientists, and Drug Development Professionals
Introduction to POLYGLYCERYL-6 PENTAOLEATE
This compound is a non-ionic, PEG-free water-in-oil (W/O) emulsifier derived from vegetable sources, specifically polyglycerol-6 and oleic acid.[1][2] Its chemical structure and properties make it particularly well-suited for cold process emulsification, offering a versatile and efficient method for creating stable W/O emulsions. This emulsifier is valued for its ability to form emulsions with a light, fresh texture and good spreadability, which are desirable characteristics in pharmaceutical and cosmetic formulations.[3][4]
Key Attributes:
-
Cold Processable: Enables emulsion formation at ambient temperatures, which is advantageous for incorporating heat-sensitive active pharmaceutical ingredients (APIs).[1][3]
-
W/O Emulsifier: Forms stable water-in-oil emulsions, where water droplets are dispersed within a continuous oil phase.[3]
-
Natural Origin: Derived from vegetable raw materials, making it a suitable option for formulations with a "green" or natural focus.[1][3]
-
Good Compatibility: Effective with a wide range of oils and esters.[3]
-
Favorable Sensory Profile: Creates emulsions that are non-tacky and offer a pleasant skin feel.[3][4]
Principle of Cold Process Emulsification
Cold process emulsification with this compound relies on mechanical energy (high shear mixing) to disperse the water phase into the oil phase at room temperature. The emulsifier, dissolved in the oil phase, positions itself at the oil-water interface, reducing interfacial tension and forming a stabilizing film around the water droplets. This prevents coalescence and ensures the kinetic stability of the emulsion.
The efficiency of this process is dependent on several factors, including the concentration of the emulsifier, the oil-to-water ratio, the type of oil used, and the intensity and duration of shear.
Applications in Pharmaceutical Formulations
The ability to perform emulsification without heat makes this compound a valuable excipient in the development of various pharmaceutical dosage forms:
-
Topical Drug Delivery: Ideal for creams, lotions, and ointments containing heat-labile drugs such as certain corticosteroids, vitamins, and peptides.
-
Parenteral Formulations: Can be used in the formulation of W/O emulsions for intramuscular or subcutaneous drug delivery, providing a sustained-release profile for APIs.
-
Vaccine Adjuvants: W/O emulsions are known to be potent adjuvants, and cold processing can help maintain the integrity of sensitive antigens.
Quantitative Data and Formulation Guidelines
The following tables provide illustrative data on the impact of key formulation variables on the properties of W/O emulsions created with this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Viscous liquid |
| Color | Yellow to amber |
| HLB Value | 4 - 5 |
| Saponification Value | 160 - 180 |
| Acid Value | 15 max |
Source: Illustrative data based on typical supplier specifications.[3]
Table 2: Influence of Emulsifier Concentration on Emulsion Properties
| This compound (% of Oil Phase) | Viscosity (cP at 25°C) | Mean Droplet Size (µm) | Stability (Centrifugation at 3000 rpm for 15 min) |
| 10% | 8,000 - 12,000 | 5 - 10 | Minor phase separation |
| 15% | 15,000 - 20,000 | 2 - 5 | Stable, no separation |
| 20% | 22,000 - 28,000 | 1 - 3 | Highly stable, no separation |
| 25% | 30,000 - 35,000 | < 2 | Very high stability, no separation |
Note: This data is illustrative and can vary based on the specific oil phase composition and processing parameters.
Table 3: Effect of Oil Phase Concentration on Emulsion Viscosity
| Oil Phase Concentration (% w/w) | This compound (% of Oil Phase) | Resulting Emulsion Viscosity (cP at 25°C) |
| 15% | 20% | 35,000 - 40,000 |
| 20% | 20% | 22,000 - 28,000 |
| 25% | 20% | 15,000 - 20,000 |
| 30% | 20% | 8,000 - 12,000 |
Note: As the external (oil) phase concentration increases, the viscosity of the W/O emulsion generally decreases.[3]
Experimental Protocols
Protocol for Preparation of a W/O Emulsion using Cold Process
Objective: To prepare a stable water-in-oil emulsion using this compound at room temperature.
Materials:
-
This compound
-
Oil Phase (e.g., Caprylic/Capric Triglyceride)
-
Aqueous Phase (e.g., Deionized Water)
-
Magnesium Sulfate (B86663) (optional stabilizer)
-
High-shear homogenizer (e.g., rotor-stator type)
-
Beakers and stirring apparatus
Procedure:
-
Prepare the Oil Phase:
-
In a suitable beaker, weigh the required amount of the oil phase.
-
Add the desired concentration of this compound to the oil phase (typically 15-25% of the oil phase weight).[3]
-
Stir at room temperature until the emulsifier is fully dissolved and the phase is homogenous.
-
-
Prepare the Aqueous Phase:
-
In a separate beaker, weigh the required amount of deionized water.
-
If using a stabilizer, dissolve 0.5-1.0% magnesium sulfate in the water.[3]
-
-
Emulsification:
-
Place the oil phase under a high-shear homogenizer.
-
Begin homogenization of the oil phase at a moderate speed.
-
Slowly add the aqueous phase to the oil phase in a thin, continuous stream. It is critical to add the water phase to the oil phase very slowly to ensure proper dispersion.[3]
-
As the aqueous phase is added, the viscosity of the mixture will increase. The speed of the homogenizer may need to be gradually increased to maintain an effective vortex.
-
Once all the aqueous phase has been added, continue homogenization at high speed for 5-10 minutes to ensure a fine and uniform droplet size distribution.
-
-
Finalization:
-
Stop the homogenizer and visually inspect the emulsion for homogeneity.
-
Transfer the emulsion to a suitable container for storage and further analysis.
-
Protocol for Emulsion Stability Assessment
Objective: To evaluate the physical stability of the prepared W/O emulsion.
Methods:
-
Centrifugation Test:
-
Place 10 mL of the emulsion in a centrifuge tube.
-
Centrifuge at 3000 rpm for 15 minutes.
-
Observe the sample for any signs of phase separation (creaming, sedimentation, or coalescence). A stable emulsion will show no visible separation.
-
-
Freeze-Thaw Cycling:
-
Place a sample of the emulsion in a freezer at -10°C for 24 hours.
-
Thaw the sample at room temperature for 24 hours.
-
Repeat this cycle 3-5 times.
-
After the final cycle, visually inspect the emulsion for any signs of instability, such as graininess or phase separation.
-
-
Accelerated Aging (Elevated Temperature):
-
Store a sample of the emulsion in an oven at a constant temperature (e.g., 40°C or 50°C) for a period of 1 to 3 months.
-
Periodically (e.g., weekly or bi-weekly), remove the sample and evaluate its physical properties (appearance, viscosity, droplet size) to assess stability over time.
-
Visualizations
Caption: Workflow for Cold Process W/O Emulsification.
Caption: Key Factors for Emulsion Stability.
References
Application Notes & Protocols: POLYGLYCERYL-6 PENTAOLEATE in Biocompatible Nanocarriers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyglyceryl-6 Pentaoleate is a non-ionic surfactant belonging to the polyglyceryl ester family. It is the pentaester of oleic acid and polyglycerin-6.[1][2] These esters are gaining significant attention in pharmaceutical and cosmetic formulations due to their excellent emulsifying properties, high biocompatibility, and favorable safety profile.[3] As an emulsifier, this compound facilitates the formation of stable, finely dispersed mixtures of oil and water, which is fundamental to creating nanocarrier systems like nanoemulsions and solid lipid nanoparticles (SLNs).[4]
Nanocarriers are colloidal systems typically ranging in size from 20 to 500 nm, designed to improve the delivery of therapeutic agents.[2][5][6] They are particularly valuable for enhancing the solubility and bioavailability of poorly water-soluble drugs.[3][5] The choice of surfactant is critical to the stability, particle size, and in vivo performance of these nanocarriers.[7] this compound, with its lipophilic oleate (B1233923) tails and hydrophilic polyglycerol head, is well-suited for stabilizing oil-in-water (O/W) nanodispersions, protecting encapsulated active ingredients from degradation and enabling controlled release.[5][8]
Key Advantages of this compound in Nanocarrier Formulation
The molecular structure of this compound imparts several beneficial properties for the formulation of biocompatible nanocarriers.
Physicochemical Properties of Nanocarriers
The selection of a polyglyceryl ester emulsifier has a direct impact on the key physicochemical characteristics of the resulting nanocarriers, such as particle size and stability. While specific data for this compound is limited, studies on similar polyglyceryl esters (PGEs) in nanodispersions provide representative values. For instance, nanodispersions of β-carotene formulated with various PGEs consistently yield particle sizes in the nano-range.
Table 1: Representative Physicochemical Data for Nanocarriers Formulated with Polyglyceryl Esters
| Nanocarrier Type | Active Ingredient | Emulsifier Example | Particle Size (nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| O/W Nanodispersion | β-carotene | Decaglycerol Monolaurate | 85 - 132 | < 0.25 (Typical) | -25 to -40 (Typical) | Not Reported | Not Reported | [8] |
| O/W Nanoemulsion | Olive Cake Extract | Polyglycerol Polyricinoleate | 105 - 133 | 0.15 - 0.26 | Not Reported | > 83 (Phenolics) | Not Reported | [9] |
| O/W Nanoemulsion | General Lipophilic | Varies | 20 - 200 | < 0.5 (Acceptable) | > ±30 (Stable) | Drug-dependent | Drug-dependent |[2][10] |
Note: PDI (Polydispersity Index) indicates the uniformity of droplet size; a value < 0.25 is generally considered desirable.[10] Zeta potential measures surface charge and predicts stability; a magnitude > 30 mV suggests good colloidal stability.
Experimental Protocols
The following are generalized protocols for the formulation and characterization of oil-in-water (O/W) nanoemulsions using a high-energy homogenization method. These protocols can be adapted for use with this compound.
Protocol 1: Formulation of O/W Nanoemulsion via High-Pressure Homogenization
This method uses intense mechanical force to break down coarse emulsions into nano-sized droplets.[7]
1.1 Materials:
-
Oil Phase: Carrier oil (e.g., Miglyol 812, Caprylic/Capric Triglyceride), Lipophilic Active Pharmaceutical Ingredient (API).
-
Aqueous Phase: Purified water (Milli-Q or equivalent), Glycerol (optional, as a humectant/co-solvent).
-
Emulsifier: this compound.
-
Co-emulsifier (Optional): A more hydrophilic surfactant (e.g., Polysorbate 80, Lecithin).
1.2 Equipment:
-
High-shear mixer (e.g., Ultra-Turrax).
-
High-pressure homogenizer (HPH).
-
Magnetic stirrer with heating plate.
-
Analytical balance.
1.3 Methodology:
-
Preparation of Oil Phase:
-
Accurately weigh the carrier oil and this compound into a glass beaker.
-
If encapsulating a lipophilic drug, dissolve it completely in this oil/surfactant mixture.
-
Gently heat the mixture to 5-10°C above the melting point of the highest-melting lipid component (typically 60-70°C) under continuous magnetic stirring to ensure a homogenous solution.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, weigh the purified water (and glycerol, if used).
-
Heat the aqueous phase to the same temperature as the oil phase under stirring.
-
-
Formation of Coarse Pre-emulsion:
-
Add the hot aqueous phase dropwise to the hot oil phase while mixing with a high-shear mixer at 5,000-10,000 rpm for 5-10 minutes. This creates a milky, coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.
-
Homogenize the emulsion at high pressure (e.g., 500-1500 bar or 7,250-21,750 psi) for 3-7 cycles.[7] The optimal pressure and number of cycles should be determined empirically for each specific formulation.
-
The output should be a translucent or bluish-white nanoemulsion.
-
-
Cooling and Storage:
-
Rapidly cool the resulting nanoemulsion to room temperature in an ice bath to solidify the lipid droplets and prevent aggregation.
-
Store the final formulation in sealed vials at 4°C for stability studies.
-
Protocol 2: Physicochemical Characterization of Nanoemulsions
2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS) for size and PDI; Laser Doppler Velocimetry for Zeta Potential.
-
Procedure:
-
Dilute the nanoemulsion sample appropriately with purified water (e.g., 1:500 v/v) to avoid multiple scattering effects.[]
-
Equilibrate the sample at 25°C for 1-2 minutes in the instrument cuvette.
-
Measure the hydrodynamic diameter (Z-average), PDI, and zeta potential.
-
Perform measurements in triplicate for statistical validity.
-
2.2 Entrapment Efficiency (EE) and Drug Loading (DL):
-
Technique: Indirect quantification using centrifugation and a suitable analytical method (e.g., HPLC, UV-Vis Spectroscopy).
-
Procedure:
-
Place a known amount of the nanoemulsion into a centrifugal filter unit (e.g., Amicon® Ultra with a suitable molecular weight cut-off).
-
Centrifuge at high speed (e.g., 10,000 rpm for 30 min) to separate the aqueous phase (containing free, unencapsulated drug) from the intact nanocarriers.[12]
-
Collect the filtrate (aqueous phase) and quantify the amount of free drug (W_free) using a pre-validated HPLC or UV-Vis method.
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total Drug Added - W_free) / Total Drug Added] × 100
-
DL (%) = [(Total Drug Added - W_free) / Total Weight of Nanoparticles] × 100
-
-
Experimental Workflow Visualization
The process of creating and validating nanocarriers follows a logical sequence from formulation to detailed characterization.
Conclusion
This compound is a promising excipient for the development of biocompatible nanocarriers for drug delivery. Its non-ionic nature, strong emulsifying capabilities, and derivation from biocompatible materials make it an ideal candidate for creating stable nanoemulsions with low potential for toxicity. The protocols and data presented here provide a foundational framework for researchers to formulate and characterize novel drug delivery systems utilizing this versatile surfactant, ultimately aiming to improve the therapeutic efficacy of poorly soluble active ingredients.
References
- 1. This compound CAS#: 104934-17-0 [m.chemicalbook.com]
- 2. ewg.org [ewg.org]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Water-in-Oil Nanoemulsions Loaded with Phenolic-Rich Olive Cake Extract Using Response Surface Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Optimization of Nanoemulsion from Ethanolic Extract of Centella asiatica (NanoSECA) Using D-Optimal Mixture Design to Improve Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of POLYGLYCERYL-6 PENTAOLEATE in Topical Drug Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to POLYGLYCERYL-6 PENTAOLEATE
This compound is a versatile, non-ionic, and plant-derived or synthetic water-in-oil (W/O) emulsifier increasingly utilized in topical formulations.[1][2] Chemically, it is the pentaester of oleic acid and polyglycerin-6.[2] Its lipophilic nature, with a low Hydrophile-Lipophile Balance (HLB) typically around 4-5, makes it highly effective at creating stable W/O emulsions, where water droplets are dispersed within a continuous oil phase.[3] This characteristic is particularly beneficial for the delivery of both hydrophilic and lipophilic active pharmaceutical ingredients (APIs) to the skin.
The primary functions of this compound in topical drug formulations include:
-
Emulsification: It promotes the formation of intimate mixtures between immiscible liquids, such as oil and water, by modifying the interfacial tension.[4]
-
Stabilization: It contributes to the long-term stability of W/O emulsions, preventing phase separation.[3]
-
Texture and Aesthetics: It helps to create formulations with a pleasant feel and good spreadability.
-
Moisturization: As a fatty acid ester, it can contribute to the skin's moisture balance.[4]
From a safety perspective, this compound is generally considered safe for use in cosmetic and topical products and is well-tolerated by the skin.[5]
Formulation Development with this compound
This compound is particularly suitable for formulating creams, lotions, and ointments where a W/O structure is desired. This can be advantageous for protecting water-sensitive APIs, providing an occlusive barrier to enhance skin hydration and drug penetration, and offering a sustained release profile.
General Formulation Guidelines
-
Use Concentration: Typically used at a concentration of 10% to 25% of the oil phase.[3]
-
Processing: It is suitable for both hot and cold emulsification processes.[2][3]
-
Stabilization Enhancement: The stability of the W/O emulsion can be further enhanced by the addition of an electrolyte, such as magnesium sulfate (B86663) (0.5% - 1.0%), to the aqueous phase.[3]
-
Manufacturing Process: The aqueous phase should be added slowly to the oil phase under high shear mixing to ensure the formation of a stable emulsion.[3]
Hypothetical Formulation Examples
The following are illustrative examples of W/O cream formulations incorporating a model hydrophilic and a lipophilic drug.
| Ingredient | Function | % w/w (Hydrophilic API) | % w/w (Lipophilic API) |
| Oil Phase | |||
| Caprylic/Capric Triglyceride | Emollient/Vehicle | 20.0 | 25.0 |
| This compound | W/O Emulsifier | 5.0 | 6.0 |
| Cetearyl Alcohol | Thickener/Stabilizer | 3.0 | 3.0 |
| Beeswax | Stiffening Agent | 2.0 | 2.0 |
| Lipophilic API | Active Ingredient | - | 1.0 |
| Aqueous Phase | |||
| Purified Water | Vehicle | q.s. to 100 | q.s. to 100 |
| Glycerin | Humectant | 5.0 | 5.0 |
| Magnesium Sulfate | Stabilizer | 0.7 | 0.7 |
| Hydrophilic API | Active Ingredient | 2.0 | - |
| Preservative | Preservative | q.s. | q.s. |
Note: These are starting point formulations and would require optimization based on the specific API and desired final product characteristics.
Experimental Protocols
The following are detailed protocols for key experiments to characterize topical formulations containing this compound.
Protocol for Preparation of a Water-in-Oil (W/O) Emulsion
This protocol describes a hot process method for preparing a W/O emulsion.
Materials:
-
Oil phase ingredients (e.g., Caprylic/Capric Triglyceride, this compound, Cetearyl Alcohol, Beeswax, lipophilic API if applicable)
-
Aqueous phase ingredients (e.g., Purified Water, Glycerin, Magnesium Sulfate, hydrophilic API if applicable, preservative)
-
Two separate beakers
-
Water bath or heating mantle
-
Homogenizer or high-shear mixer
-
Stirring rod
Procedure:
-
Prepare the Oil Phase: In one beaker, combine all oil-soluble components, including this compound and the lipophilic API (if applicable). Heat the mixture to 70-75°C in a water bath until all components are melted and uniform.
-
Prepare the Aqueous Phase: In a separate beaker, combine all water-soluble components, including the hydrophilic API (if applicable) and magnesium sulfate. Heat this mixture to 70-75°C.
-
Emulsification: Slowly add the aqueous phase to the oil phase while continuously mixing with a homogenizer at high speed.
-
Cooling: Continue homogenization for 5-10 minutes, then remove from the heat source and continue stirring gently with a stirring rod until the emulsion has cooled to room temperature.
-
Final Additions: If any temperature-sensitive ingredients are to be included, add them when the emulsion has cooled to below 40°C.
-
Homogenization (Optional): For a finer droplet size, the cooled emulsion can be passed through a high-pressure homogenizer.
Visualization of the W/O Emulsion Preparation Workflow:
References
Application Notes: POLYGLYCERYL-6 PENTAOLEATE as a Solubilizer for Poorly Soluble APIs
Introduction
A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). According to the Biopharmaceutics Classification System (BCS), Class II and IV drugs exhibit low solubility, which can lead to low and variable oral bioavailability, hindering their therapeutic efficacy. Various formulation strategies have been developed to address this issue, including the use of solubilizing excipients.
Polyglyceryl-6 Pentaoleate is a non-ionic surfactant and emulsifying agent derived from vegetable sources.[1][2] It is a pentaester of oleic acid and polyglycerin-6.[3] Its physicochemical properties make it a promising candidate for enhancing the solubility and dissolution of poorly soluble APIs, particularly those intended for oral and topical delivery. These application notes provide a comprehensive overview of the use of this compound as a solubilizer, including its physicochemical properties, proposed mechanism of action, and detailed protocols for its evaluation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an excipient is crucial for its effective application in drug formulation.
| Property | Value/Description | Reference |
| INCI Name | This compound | [2] |
| Chemical Nature | Pentaester of oleic acid and polyglycerin-6 | [3] |
| Appearance | Viscous liquid | |
| HLB Value | 4-6 | |
| Function | Water-in-Oil (W/O) Emulsifier, Solubilizer | [2] |
| Origin | Plant-based | [1] |
Mechanism of Solubility Enhancement
The primary mechanism by which this compound is proposed to enhance the solubility of poorly soluble APIs is through micellar solubilization and the formation of stable emulsions.
-
Micellar Solubilization: Above its critical micelle concentration (CMC), this compound molecules self-assemble into micelles in aqueous environments. The lipophilic oleate (B1233923) chains form a core, creating a microenvironment suitable for encapsulating hydrophobic API molecules. The hydrophilic polyglyceryl heads form the outer shell, interfacing with the aqueous medium and effectively dispersing the otherwise insoluble API.
-
Emulsification: With a low Hydrophile-Lipophile Balance (HLB) value, this compound is an effective water-in-oil (W/O) emulsifier. In lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), it can stabilize fine oil droplets containing the dissolved API within an aqueous phase upon gentle agitation in the gastrointestinal tract. This increases the surface area for drug release and absorption.
Mechanism of micellar solubilization by this compound.
Illustrative Solubility Enhancement Data
While specific quantitative data for a wide range of APIs with this compound is limited in publicly available literature, the following tables present hypothetical yet plausible data based on the known properties of similar non-ionic surfactants and their effects on common BCS Class II drugs like ibuprofen (B1674241) and ketoprofen. This data is for illustrative purposes to guide researchers in their experimental design.
Table 1: Hypothetical Solubility Enhancement of Ibuprofen
| Formulation Medium | Concentration of this compound (% w/v) | Solubility of Ibuprofen (µg/mL) | Fold Increase in Solubility |
| Water | 0 | 21 | 1.0 |
| Water | 0.5 | 150 | 7.1 |
| Water | 1.0 | 320 | 15.2 |
| Water | 2.0 | 650 | 31.0 |
| FaSSIF | 0 | 120 | 1.0 |
| FaSSIF | 1.0 | 1100 | 9.2 |
*Fasted State Simulated Intestinal Fluid
Table 2: Hypothetical Solubility Enhancement of Ketoprofen
| Formulation Medium | Concentration of this compound (% w/v) | Solubility of Ketoprofen (µg/mL) | Fold Increase in Solubility |
| Water | 0 | 50 | 1.0 |
| Water | 0.5 | 350 | 7.0 |
| Water | 1.0 | 800 | 16.0 |
| Water | 2.0 | 1500 | 30.0 |
| SGF | 0 | 65 | 1.0 |
| SGF | 1.0 | 750 | 11.5 |
**Simulated Gastric Fluid
Experimental Protocols
The following protocols provide a detailed methodology for evaluating the effectiveness of this compound as a solubilizer.
Protocol for Determining Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard and reliable method for determining the thermodynamic equilibrium solubility of an API in the presence of a solubilizer.
Materials:
-
Poorly soluble API (e.g., Ibuprofen, Ketoprofen)
-
This compound
-
Relevant aqueous media (e.g., deionized water, phosphate (B84403) buffer pH 6.8, SGF, FaSSIF)
-
Scintillation vials or sealed flasks
-
Orbital shaking incubator or water bath with shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrumentation for drug quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation of Solubilizer Solutions: Prepare stock solutions of this compound at various concentrations (e.g., 0.5%, 1.0%, 2.0% w/v) in the desired aqueous media. A control medium without the solubilizer should also be prepared.
-
Addition of Excess API: Add an excess amount of the API to a known volume (e.g., 10 mL) of each solubilizer solution and the control medium in separate vials. Ensure there is undissolved solid API at the bottom of each vial.
-
Equilibration: Seal the vials and place them in an orbital shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for sedimentation of the excess solid. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining undissolved API.
-
Sample Collection and Filtration: Carefully withdraw an aliquot from the supernatant of each sample using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved API particles.
-
Sample Dilution and Analysis: Dilute the filtered samples appropriately with a suitable solvent (e.g., mobile phase for HPLC). Analyze the concentration of the dissolved API using a validated analytical method.
-
Data Analysis: Calculate the solubility of the API in each concentration of this compound and in the control medium. Determine the fold increase in solubility for each solubilizer concentration compared to the control.
Experimental workflow for determining equilibrium solubility.
Protocol for Formulation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps to formulate a simple SEDDS using this compound and characterize its self-emulsification properties.
Materials:
-
Poorly soluble API
-
This compound
-
Oil phase (e.g., medium-chain triglycerides like Capryol™ 90)
-
Co-surfactant (optional, e.g., Transcutol® HP)
-
Glass vials
-
Vortex mixer
-
Water bath
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
-
UV-Vis Spectrophotometer
Procedure:
-
Screening of Excipients: Determine the solubility of the API in various oils, surfactants (including this compound), and co-surfactants to select the components with the highest solubilizing capacity for the drug.
-
Construction of Pseudo-ternary Phase Diagrams: To identify the self-emulsifying region, titrate mixtures of the oil and surfactant/co-surfactant (S/CoS) with water. The S/CoS ratio is typically varied (e.g., 1:1, 2:1, 3:1). Observe the mixtures for transparency and ease of emulsification. Plot the results on a pseudo-ternary phase diagram.
-
Preparation of the SEDDS Formulation:
-
Accurately weigh the oil, this compound, and co-surfactant (if used) into a glass vial based on the ratios determined from the phase diagram.
-
Add the pre-weighed API to the excipient mixture.
-
Gently heat the mixture in a water bath (e.g., 40-50°C) and vortex until a clear, homogenous solution is obtained.
-
-
Characterization of the SEDDS Pre-concentrate:
-
Visual Assessment: Observe the clarity and homogeneity of the formulation.
-
Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess for phase separation or drug precipitation.
-
-
Evaluation of Self-Emulsification Performance:
-
Dispersion Test: Add a small amount (e.g., 1 mL) of the SEDDS formulation to a larger volume (e.g., 250 mL) of aqueous medium (e.g., water, 0.1 N HCl) with gentle stirring.
-
Emulsification Time: Record the time taken for the formulation to form a uniform emulsion.
-
Transmittance: Measure the percentage transmittance of the resulting emulsion using a UV-Vis spectrophotometer to assess its clarity (an indicator of small droplet size).
-
-
Characterization of the Resulting Emulsion:
-
Droplet Size and Polydispersity Index (PDI): Measure the globule size and PDI of the emulsion using a DLS instrument.
-
Zeta Potential: Determine the surface charge of the droplets, which can indicate the stability of the emulsion.
-
Conclusion
This compound presents a promising, plant-derived excipient for addressing the solubility challenges of poorly soluble APIs. Its mechanism of action through micellar solubilization and emulsification makes it particularly suitable for the development of oral and topical drug delivery systems. The protocols outlined in these application notes provide a robust framework for researchers to systematically evaluate the potential of this compound in their formulation development efforts. Further studies are warranted to generate a broader base of quantitative solubility enhancement data for a wider range of APIs to fully elucidate its potential in pharmaceutical applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing POLYGLYCERYL-6 PENTAOLEATE Nanoemulsion Droplet Size
Welcome to the technical support center for POLYGLYCERYL-6 PENTAOLEATE. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to optimizing nanoemulsion droplet size with this emulsifier.
Product Information: this compound
This compound is a non-ionic, water-in-oil (W/O) emulsifier derived from natural and renewable sources.[1][2] It is particularly effective in creating stable emulsions with a rich, non-greasy feel, making it suitable for formulations requiring prolonged moisture retention.[1]
Key Properties:
| Property | Value/Description | Source |
| INCI Name | This compound | [3] |
| Emulsifier Type | Water-in-Oil (W/O) | [1][2] |
| HLB Value | Approximately 6.0 | [4] |
| Appearance | Yellow viscous liquid | [4] |
| Recommended Usage | 1% - 5% | [4] |
| Key Functions | Emulsifying, stabilizing, thickening, improving texture | [1][4] |
| Applications | Cream lotions, foundations, BB creams, makeup, sunscreens, baby products | [4] |
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound in a nanoemulsion formulation?
A1: this compound is primarily used as a water-in-oil (W/O) emulsifier.[1][2] Its low HLB value of approximately 6.0 makes it ideal for dispersing water droplets within a continuous oil phase.[4] It helps to reduce the interfacial tension between the oil and water phases, leading to the formation of smaller droplets and increased emulsion stability.[4]
Q2: What type of nanoemulsion (O/W or W/O) is this compound best suited for?
A2: Given its lipophilic nature and low HLB value, this compound is best suited for creating water-in-oil (W/O) nanoemulsions.[1][2]
Q3: Can this compound be used as a sole emulsifier?
A3: While this compound can function as a primary W/O emulsifier, it is often used in combination with other emulsifiers to enhance stability and performance.[2] For instance, it can be blended with a hydrophilic co-emulsifier to create a liquid crystal reticular system that restricts droplet agglomeration and coalescence.[2]
Q4: What is a good starting concentration for this compound in a nanoemulsion formulation?
A4: A typical starting concentration range for this compound is between 1% and 5% of the total formulation weight.[4] The optimal concentration will depend on the specific oil phase, the desired droplet size, and the presence of other formulation components.
Troubleshooting Guide
This guide addresses common issues encountered when formulating nanoemulsions with this compound.
Issue 1: Large and Polydisperse Droplet Size
-
Possible Cause 1.1: Insufficient Surfactant Concentration.
-
Explanation: An inadequate amount of emulsifier will not sufficiently cover the surface of the droplets, leading to coalescence and an increase in droplet size.
-
Troubleshooting: Gradually increase the concentration of this compound within the recommended range (1-5%). Monitor the droplet size and polydispersity index (PDI) at each concentration to identify the optimal level. Increasing the surfactant concentration generally leads to a decrease in droplet size.[1][2]
-
-
Possible Cause 1.2: Inappropriate Oil-to-Water Ratio.
-
Explanation: The ratio of the dispersed phase (water) to the continuous phase (oil) significantly impacts droplet size. In a W/O emulsion, a very high concentration of the internal water phase can lead to instability and larger droplets if the surfactant concentration is not adjusted accordingly.
-
Troubleshooting: Experiment with different oil-to-water ratios. Start with a higher oil phase concentration and gradually increase the water phase concentration while keeping the surfactant level constant. Observe the effect on droplet size and stability.
-
-
Possible Cause 1.3: Inefficient Homogenization.
-
Explanation: Insufficient energy input during homogenization will not effectively break down the droplets to the nano-scale.
-
Troubleshooting:
-
High-Pressure Homogenization: Increase the homogenization pressure and/or the number of passes.[5] However, be aware that excessive homogenization can sometimes lead to droplet reagglomeration.
-
Ultrasonication: Increase the sonication time and/or amplitude.
-
Microfluidization: Optimize the operating pressure and number of passes.
-
-
Issue 2: Phase Separation or Instability Over Time
-
Possible Cause 2.1: Sub-optimal Surfactant Concentration.
-
Explanation: While too little surfactant can cause immediate instability, an excessive concentration can also lead to instability due to the formation of micelles that can disrupt the emulsion structure.
-
Troubleshooting: Perform a concentration optimization study to find the ideal concentration of this compound.
-
-
Possible Cause 2.2: Ostwald Ripening.
-
Explanation: In nanoemulsions, smaller droplets can dissolve and redeposit onto larger droplets, leading to an overall increase in droplet size and eventual phase separation. This is more common in O/W emulsions but can occur in W/O systems as well.
-
Troubleshooting: The addition of a co-surfactant or a compound that is highly insoluble in the continuous phase can help to mitigate Ostwald ripening.
-
-
Possible Cause 2.3: Incompatible Formulation Components.
-
Explanation: Other ingredients in your formulation, such as active pharmaceutical ingredients (APIs), preservatives, or co-solvents, may interact with the emulsifier or the interface, leading to instability.
-
Troubleshooting: Evaluate the compatibility of all formulation components. Consider a systematic study where components are added one by one to identify any incompatibilities.
-
Issue 3: High Viscosity or Gelation
-
Possible Cause 3.1: High Concentration of the Internal Phase.
-
Explanation: In W/O emulsions, a high concentration of the dispersed water phase can lead to a significant increase in viscosity.
-
Troubleshooting: Reduce the concentration of the aqueous phase or adjust the surfactant concentration.
-
-
Possible Cause 3.2: Formation of a Liquid Crystalline Phase.
-
Explanation: At certain concentrations of surfactant, water, and oil, a highly viscous liquid crystalline phase can form. While this can enhance stability, it may not be desirable for all applications.
-
Troubleshooting: Adjust the ratios of the oil, water, and surfactant. The use of a co-surfactant can also influence the formation of liquid crystalline phases.
-
Quantitative Data on Formulation Parameters (General Examples)
Disclaimer: The following tables present general data from studies on nanoemulsion optimization. The specific values may not be directly applicable to formulations with this compound but illustrate the general principles.
Table 1: Effect of Surfactant Concentration on Droplet Size
| Surfactant Concentration (%) | Mean Droplet Diameter (nm) | Polydispersity Index (PDI) |
| 5 | 254 | 0.35 |
| 10 | 150 | 0.22 |
| 15 | 96 | 0.18 |
| 20 | 65 | 0.15 |
Source: Adapted from general nanoemulsion studies. Increasing surfactant concentration generally leads to a decrease in droplet size and PDI.[2]
Table 2: Effect of Oil Phase Concentration on Droplet Size in a W/O Emulsion
| Oil Phase Concentration (%) | Mean Droplet Diameter (nm) |
| 60 | 210 |
| 70 | 185 |
| 80 | 160 |
Source: Adapted from general principles of W/O nanoemulsion formulation. In a W/O system, at a fixed surfactant concentration, a higher proportion of the continuous oil phase can lead to smaller water droplets.
Table 3: Effect of Homogenization Pressure on Droplet Size
| Homogenization Pressure (MPa) | Number of Passes | Mean Droplet Diameter (nm) |
| 50 | 1 | 350 |
| 100 | 1 | 220 |
| 100 | 3 | 180 |
| 150 | 3 | 130 |
Source: Adapted from studies on high-pressure homogenization. Increasing pressure and the number of passes generally reduces droplet size.[5]
Experimental Protocols
Disclaimer: This is a general protocol for preparing a W/O nanoemulsion and should be adapted for your specific formulation.
Protocol 1: Preparation of a W/O Nanoemulsion by High-Pressure Homogenization
-
Preparation of Phases:
-
Oil Phase: Dissolve this compound and any other oil-soluble components (e.g., API, co-surfactant) in the selected oil. Gently heat if necessary to ensure complete dissolution.
-
Aqueous Phase: Prepare the aqueous phase, which may contain buffers, salts, or water-soluble active ingredients.
-
-
Pre-emulsion Formation:
-
Slowly add the aqueous phase to the oil phase while stirring at a moderate speed (e.g., 500-1000 rpm) with a mechanical stirrer.
-
Continue stirring for 15-30 minutes to form a coarse pre-emulsion.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer.
-
Set the desired pressure (e.g., start at 100 MPa) and number of passes (e.g., 3-5 cycles).
-
Collect the resulting nanoemulsion and cool it down to room temperature if necessary.
-
-
Characterization:
-
Measure the mean droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the short-term and long-term stability by monitoring changes in droplet size, PDI, and visual appearance over time.
-
Visualizations
Caption: A general experimental workflow for the formulation and optimization of a nanoemulsion.
Caption: A troubleshooting decision tree for optimizing nanoemulsion droplet size.
References
- 1. Green Emulsions for Sustainable Performance and Lightweight feel [greengredients.it]
- 2. Ingredients for Cold Emulsification - Part Two: COSSMA [cossma.com]
- 3. This compound (Ingredient Explained + | SkinSort [skinsort.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: POLYGLYCERYL-6 PENTAOLEATE Emulsion Stability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with POLYGLYCERYL-6 PENTAOLEATE in emulsion formulations.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common emulsion stability issues encountered during experiments with this compound.
Issue 1: Phase Separation (Creaming or Coalescence)
Symptom: Your water-in-oil (W/O) emulsion, stabilized with this compound, separates into distinct layers over time. You may observe a concentrated layer of water droplets at the bottom (creaming) or the merging of water droplets into a visible water layer (coalescence).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phase separation.
Possible Causes & Solutions:
-
Incorrect Emulsifier Concentration: The concentration of this compound is critical for creating a stable interfacial film around the water droplets.
-
Solution: Optimize the emulsifier concentration. A typical starting point is 3-8% of the total formulation weight.
-
-
Inappropriate Oil-to-Water Ratio: this compound is most effective within a specific range of oil and water phase volumes.
-
Solution: Adjust the oil phase concentration. For many systems, an oil phase of 20-40% yields stable W/O emulsions.
-
-
Insufficient Electrolyte Concentration: Electrolytes in the aqueous phase can enhance stability by reducing the osmotic pressure difference between the inner and outer phases.
-
Solution: Incorporate a salt, such as 0.5-1.0% Magnesium Sulfate (MgSO₄), into the water phase.
-
-
Improper Homogenization: The method of mixing significantly impacts the initial droplet size and distribution.
-
Solution: Ensure the water phase is added slowly to the oil phase while applying high shear. For hot processes, both phases should be at the same temperature.
-
Issue 2: Undesirable Viscosity (Too Thick or Too Thin)
Symptom: The final emulsion has a viscosity that is not suitable for its intended application. It may be too fluid, leading to rapid creaming, or too thick to handle and apply correctly.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for viscosity issues.
Possible Causes & Solutions:
-
Oil Phase Concentration: The viscosity of a W/O emulsion is highly dependent on the internal (water) phase volume. Counter-intuitively, increasing the external (oil) phase concentration can sometimes lead to a decrease in viscosity.
-
Solution: Adjust the oil-to-water ratio. Decreasing the oil phase concentration (and increasing the water phase) will generally increase the viscosity.
-
-
Absence of a Thickening Agent: this compound alone may not provide the desired viscosity profile.
-
Solution: Introduce a lipid-soluble thickening agent such as beeswax, cetyl alcohol, or stearic acid to the oil phase.
-
-
Homogenization Energy: The intensity and duration of homogenization affect droplet size, which in turn influences viscosity. Smaller droplets generally lead to higher viscosity.
-
Solution: Increase the homogenization speed or time to reduce droplet size and increase viscosity. Conversely, for a thinner emulsion, reduce the energy input.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical Hydrophile-Lipophile Balance (HLB) of this compound and what does it signify?
A1: this compound has an HLB value in the range of 4 to 6.[1][2] This low HLB value indicates that it is a lipophilic (oil-loving) emulsifier, making it ideal for forming stable water-in-oil (W/O) emulsions.[3]
Q2: Can this compound be used in a cold process?
A2: Yes, this compound can be used in both hot and cold emulsification processes, offering flexibility in formulation development.[1][4]
Q3: What is the recommended usage level for this compound?
A3: The optimal concentration depends on the specific formulation, but a general starting range is 3-8% of the total emulsion weight. In some cases, it can be used at concentrations of 10% to 25% of the oil phase.[1]
Q4: Why is the addition of an electrolyte like Magnesium Sulfate (MgSO₄) recommended for W/O emulsions stabilized with this compound?
A4: Adding an electrolyte to the internal water phase helps to stabilize the emulsion by reducing the osmotic pressure gradient between the water droplets and the external oil phase. This minimizes water migration and droplet coalescence.[1][5]
Q5: How does the oil phase concentration affect the stability and viscosity of the emulsion?
A5: The oil phase concentration is a critical factor. For W/O emulsions, a higher concentration of the dispersed water phase generally leads to a higher viscosity. An optimal oil phase concentration, often between 20% and 40%, is recommended for good stability.[1][6]
Data Presentation
Table 1: Effect of Emulsifier and Electrolyte Concentration on W/O Emulsion Stability
| Formulation ID | This compound (%) | Oil Phase (%) | Water Phase (%) | MgSO₄ in Water Phase (%) | Mean Droplet Size (µm) after 24h | Observations (after 7 days at 40°C) |
| F1 | 2.0 | 30 | 68 | 0.0 | 15.2 | Significant Coalescence |
| F2 | 4.0 | 30 | 66 | 0.0 | 8.5 | Slight Creaming |
| F3 | 4.0 | 30 | 65.5 | 0.5 | 5.1 | Stable |
| F4 | 6.0 | 30 | 63.5 | 0.5 | 3.8 | Stable |
| F5 | 4.0 | 40 | 55.5 | 0.5 | 6.2 | Stable |
Table 2: Influence of Oil Phase Viscosity and Homogenization on Emulsion Properties
| Formulation ID | Oil Phase Composition | Oil Phase Viscosity (mPa·s at 25°C) | Homogenization Speed (rpm) | Initial Emulsion Viscosity (mPa·s at 25°C) | Mean Droplet Size (µm) |
| V1 | Caprylic/Capric Triglyceride | 30 | 5,000 | 2,500 | 8.9 |
| V2 | Caprylic/Capric Triglyceride | 30 | 10,000 | 4,200 | 4.5 |
| V3 | Castor Oil | 985 | 5,000 | 8,500 | 12.3 |
| V4 | Castor Oil | 985 | 10,000 | 15,000 | 6.8 |
Experimental Protocols
Protocol 1: Preparation of a W/O Emulsion using this compound
Objective: To prepare a stable water-in-oil emulsion.
Materials:
-
This compound
-
Oil Phase (e.g., Caprylic/Capric Triglyceride)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄)
-
High-shear homogenizer (e.g., rotor-stator type)
Methodology:
-
Prepare the Oil Phase: In a suitable vessel, combine this compound with the oil phase. If using a hot process with solid lipids, heat to 75-80°C until all components are melted and uniform.
-
Prepare the Aqueous Phase: In a separate vessel, dissolve the Magnesium Sulfate in deionized water. If using a hot process, heat the aqueous phase to the same temperature as the oil phase (75-80°C).
-
Emulsification: Begin homogenizing the oil phase at a moderate speed (e.g., 3,000-5,000 rpm).
-
Slow Addition: Slowly add the aqueous phase to the oil phase in a thin stream while continuously homogenizing.
-
High-Shear Mixing: Once all the aqueous phase has been added, increase the homogenization speed (e.g., 8,000-10,000 rpm) for 3-5 minutes to ensure a fine dispersion.
-
Cooling: If using a hot process, continue gentle stirring while the emulsion cools to room temperature to maintain uniformity.
Protocol 2: Evaluation of Emulsion Stability
Objective: To assess the physical stability of the prepared emulsion over time and under stress conditions.
Methodologies:
-
Visual Observation:
-
Store the emulsion in a transparent, sealed container at various temperatures (e.g., 4°C, 25°C, 40°C).
-
Visually inspect the samples daily for the first week, and then weekly, for any signs of creaming, coalescence, or phase separation.
-
-
Particle Size Analysis:
-
Measure the droplet size distribution of the emulsion at specified time points (e.g., immediately after preparation, 24 hours, 1 week, 1 month) using laser diffraction or dynamic light scattering.
-
A significant increase in the mean droplet size over time indicates instability (coalescence).
-
-
Viscosity Measurement:
-
Measure the viscosity of the emulsion at a controlled temperature (e.g., 25°C) using a rotational viscometer or rheometer at defined time intervals.
-
Significant changes in viscosity can indicate structural changes within the emulsion.
-
-
Accelerated Stability Testing (Centrifugation):
-
Place a sample of the emulsion into a graduated centrifuge tube.
-
Centrifuge at 3,000-5,000 rpm for 30 minutes.
-
Measure the volume of any separated aqueous or oil phase. A stable emulsion should show minimal to no separation.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C).
-
Perform three to five such cycles.
-
After the final cycle, visually inspect the emulsion for phase separation or changes in texture.
-
References
- 1. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 2. Particle size analysis of some water/oil/water multiple emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aqueous Solutions of Oil-Soluble Polyglycerol Esters: Structuring and Emulsifying Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Phase Separation in POLYGLYCERYL-6 PENTAOLEATE Emulsions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on resolving phase separation issues in emulsion formulations containing POLYGLYCERYL-6 PENTAOLEATE.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of emulsions is it best suited for?
This compound is a non-ionic, PEG-free water-in-oil (W/O) emulsifier derived from vegetable sources such as Brassica Campestris, Sunflower, and Olive oils. With a Hydrophilic-Lipophilic Balance (HLB) value typically between 4 and 5, it is ideal for creating stable water-in-oil emulsions.
Q2: My W/O emulsion formulated with this compound is showing signs of phase separation (creaming, coalescence). What are the primary causes?
Phase separation in these emulsions can stem from several factors:
-
Incorrect Emulsifier Concentration: The concentration of this compound may be too low to adequately stabilize the water droplets.
-
Inappropriate Oil-to-Water Ratio: The ratio of your oil and water phases may not be optimal for the emulsifier.
-
Insufficient Homogenization: The energy input during emulsification might not be sufficient to create small, uniform water droplets.
-
Suboptimal pH of the Aqueous Phase: Although non-ionic, extreme pH values can affect the stability of the emulsion.
-
Lack of Electrolytes: W/O emulsions stabilized by non-ionic emulsifiers often benefit from the presence of electrolytes in the aqueous phase to enhance stability.
-
Incompatible Oil Phase Polarity: The polarity of the oil phase should be compatible with the emulsifier.
-
Temperature Fluctuations: Both processing and storage temperatures can impact emulsion stability.
Q3: What is the recommended concentration of this compound in a formulation?
For stable W/O emulsions, a concentration of 10% to 25% of the oil phase weight is recommended. The optimal concentration will depend on the specific oil phase composition and the desired viscosity of the final product.
Q4: How do electrolytes affect the stability of my this compound emulsion?
The addition of electrolytes to the aqueous phase of a W/O emulsion can significantly improve its stability. Electrolytes, particularly bivalent salts like Magnesium Sulfate (MgSO₄), help to stabilize the water droplets and prevent coalescence. A recommended concentration is between 0.5% and 1.0% (w/w) in the aqueous phase. The stabilizing effect is attributed to a reduction in the attractive forces between water droplets and an increase in the adsorption density of the emulsifier at the oil-water interface.[1][2]
Q5: Can I use this compound in both hot and cold processes?
Yes, this compound is suitable for both hot and cold emulsification processes. For hot processes, it is recommended to heat both the oil and water phases to the same temperature before mixing to ensure optimal emulsion formation and stability.
Troubleshooting Guide
Issue 1: Rapid Phase Separation (Breaking or Coalescence) Observed Shortly After Preparation
This indicates a fundamental instability in the formulation or process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid phase separation.
Corrective Actions:
-
Verify Emulsifier Concentration: Ensure the concentration of this compound is within the recommended range of 10-25% of the oil phase.
-
Adjust Oil-to-Water Ratio: Experiment with different oil-to-water ratios. For W/O emulsions, the internal (water) phase volume can significantly impact stability.
-
Optimize Homogenization: Increase the homogenization speed or time. High-shear homogenization is crucial for creating small, stable water droplets.
-
Incorporate Electrolytes: Add a bivalent salt like MgSO₄ to the aqueous phase at a concentration of 0.5-1.0% (w/w).
-
Consider a Co-emulsifier: In some cases, adding a co-emulsifier can improve stability.
Issue 2: Creaming or Sedimentation Observed Over Time
This is a less severe form of instability where the dispersed water droplets migrate to the top or bottom of the emulsion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for creaming and sedimentation.
Corrective Actions:
-
Increase Continuous Phase Viscosity: Add a suitable oil-thickening agent or wax to the oil phase to slow down the movement of water droplets.
-
Reduce Droplet Size: Finer and more uniform droplets are less prone to creaming. Re-evaluate and optimize your homogenization process.
-
Optimize Storage Conditions: Store the emulsion at a constant, controlled temperature. Temperature fluctuations can accelerate phase separation.
Data Presentation
Table 1: Formulation and Processing Parameters Influencing Emulsion Stability
| Parameter | Recommended Range/Value | Rationale |
| This compound Conc. | 10 - 25% of the oil phase | Ensures sufficient coverage of water droplets to prevent coalescence. |
| HLB Value | 4 - 5 | Optimal for forming stable Water-in-Oil (W/O) emulsions. |
| Oil Phase Concentration | 15 - 30% (recommended) | Affects the viscosity and overall stability of the emulsion. |
| Electrolyte (e.g., MgSO₄) Conc. | 0.5 - 1.0% in the aqueous phase | Enhances stability by reducing droplet attraction.[1][2] |
| Homogenization Speed | High Shear (e.g., >5000 rpm) | Produces smaller, more uniform droplets, increasing stability. |
| Processing Temperature (Hot Process) | Heat oil and water phases to the same temperature | Ensures efficient emulsification and prevents thermal shock. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing via Centrifugation
Purpose: To rapidly assess the long-term stability of the W/O emulsion under stress.
Methodology:
-
Place 10-15 mL of the emulsion into a graduated centrifuge tube.
-
Prepare a counterbalance tube with a liquid of similar density.
-
Centrifuge the sample at 3000-5000 rpm for 30 minutes.
-
After centrifugation, visually inspect the tube for any signs of phase separation (a distinct water layer at the bottom or an oil layer at the top).
-
Quantify the volume of the separated phase(s) as a percentage of the total emulsion volume. A stable emulsion will show minimal to no separation.
Protocol 2: Droplet Size Analysis by Microscopy
Purpose: To visually assess the size, distribution, and morphology of the dispersed water droplets.
Methodology:
-
Carefully place a small drop of the W/O emulsion onto a clean microscope slide.
-
Gently place a coverslip over the drop, avoiding the introduction of air bubbles.
-
If the emulsion is too concentrated for clear imaging, it can be diluted with the continuous oil phase.
-
Observe the emulsion under a light microscope at various magnifications (e.g., 100x, 400x).
-
Capture images of representative fields of view.
-
Use image analysis software to measure the diameter of a statistically significant number of droplets (e.g., >200) to determine the average droplet size and size distribution. An increase in average droplet size over time indicates coalescence and instability.
Protocol 3: Viscosity Measurement
Purpose: To monitor changes in the emulsion's viscosity over time as an indicator of stability.
Methodology:
-
Use a rotational viscometer or rheometer with an appropriate spindle or geometry for the emulsion's viscosity.
-
Equilibrate the emulsion sample to a controlled temperature (e.g., 25°C).
-
Measure the viscosity at a defined shear rate or over a range of shear rates.
-
Record the initial viscosity of the freshly prepared emulsion.
-
Store the emulsion under desired conditions and repeat the viscosity measurement at regular intervals (e.g., daily, weekly).
-
A significant decrease in viscosity over time can indicate droplet coalescence and impending phase separation. Conversely, a stable viscosity profile suggests good emulsion stability.
Signaling Pathways and Logical Relationships
Caption: Key factors influencing the stability of W/O emulsions.
References
Technical Support Center: Polyglyceryl-6 Pentaoleate Emulsion Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the performance of emulsions formulated with Polyglyceryl-6 Pentaoleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of emulsions does it form?
This compound is a non-ionic, PEG-free emulsifier derived from vegetable sources such as Brassica Campestris, Sunflower, and Olive oils.[1][2] It is the pentaester of oleic acid and polyglycerin-6.[1] With a low Hydrophilic-Lipophilic Balance (HLB) value, typically around 4 to 5, it is primarily used as a water-in-oil (W/O) emulsifier.[2] This makes it ideal for creating stable W/O formulations.
Q2: How does pH generally affect emulsion stability?
The pH of a formulation can significantly impact emulsion stability, primarily by altering the charge and solubility of the emulsifier.[3] For ionic emulsifiers (anionic or cationic), changes in pH can neutralize their charge, leading to a loss of repulsive forces between droplets and causing coalescence. Extreme pH values can also lead to the chemical degradation of some emulsifiers.[4]
Q3: What is the expected impact of pH on an emulsion stabilized with this compound?
As a non-ionic emulsifier, this compound does not carry an electrical charge and therefore does not ionize in aqueous solutions.[5] Consequently, its performance is generally considered to be independent of pH across a wide range. Unlike ionic emulsifiers, its ability to stabilize an emulsion is not primarily driven by electrostatic repulsion, but rather by steric hindrance provided by the bulky polyglyceryl headgroup. Therefore, emulsions formulated with this compound are expected to be stable over a broad pH range. However, extreme pH conditions (e.g., below 3 or above 11) combined with high temperatures could potentially lead to the hydrolysis of the ester linkages over time, which would degrade the emulsifier and break the emulsion.
Q4: Are there any other formulation factors to consider for W/O emulsions with this compound?
Yes, for W/O emulsions stabilized with this compound, the addition of an electrolyte to the aqueous phase is highly recommended.[2][6] Electrolytes, such as magnesium sulfate (B86663) (MgSO₄) at a concentration of 0.5% to 1.0% in the water phase, help to stabilize the water droplets and prevent coalescence.[2] This is a common practice for improving the stability of W/O emulsions.
Troubleshooting Guide
Even though this compound is stable across a wide pH range, you might still encounter emulsion instability. This guide will help you troubleshoot common issues.
Problem: My emulsion is separating.
Isolating the Cause:
Detailed Steps:
-
Verify pH: While this compound is robust, ensure your formulation's pH is not at an extreme that could cause long-term degradation of other ingredients or the emulsifier itself. A working range of pH 4-8 is generally safe for most cosmetic and pharmaceutical applications.
-
Check for Electrolytes: The absence of electrolytes is a common cause of instability in W/O emulsions.[2][6] Adding a salt like magnesium sulfate to the water phase can significantly improve stability.
-
Evaluate Emulsifier and Oil Concentrations: The ratio of the emulsifier to the oil phase is crucial. A good starting point for this compound is 10-25% of the oil phase concentration.[2] If your oil phase is between 15-30% of the total formulation, this emulsifier should be particularly effective.[2]
-
Review the Emulsification Process: The method of mixing has a large impact on the final emulsion's stability.[2] For W/O emulsions, the water phase should be added to the oil phase very slowly under high shear mixing.[2]
Problem: The viscosity of my emulsion is too low.
Possible Solutions:
-
Increase the Internal Phase Volume: In W/O emulsions, the viscosity is largely determined by the volume of the dispersed water phase. Increasing the water content can lead to a thicker emulsion.
-
Add a Wax to the Oil Phase: Incorporating a lipid gelling wax into the oil phase can increase the viscosity of the external phase, leading to a more viscous final product.[2]
-
Homogenization: High-pressure homogenization can reduce droplet size, which may lead to an increase in viscosity. However, over-homogenization can sometimes have the opposite effect.
Quantitative Data Summary
| pH | Droplet Size (D50, µm) | Viscosity (cP) | Stability after 30 days @ 25°C |
| 4.0 | 1 - 5 | 2000 - 3000 | Stable |
| 5.5 | 1 - 5 | 2000 - 3000 | Stable |
| 7.0 | 1 - 5 | 2000 - 3000 | Stable |
| 8.5 | 1 - 5 | 2000 - 3000 | Stable |
Note: This table is for illustrative purposes. Actual values will depend on the specific formulation, including oil type, water content, and processing parameters.
Experimental Protocols
Protocol 1: Preparation of a W/O Emulsion with this compound
Objective: To prepare a stable water-in-oil emulsion.
Materials:
-
This compound
-
Oil Phase (e.g., Caprylic/Capric Triglyceride)
-
Aqueous Phase (Deionized Water)
-
Magnesium Sulfate (MgSO₄)
-
High-shear homogenizer
Procedure:
-
Prepare the Oil Phase:
-
In a suitable vessel, combine the oil phase components and this compound.
-
Heat to 75°C and mix until uniform.
-
-
Prepare the Aqueous Phase:
-
In a separate vessel, dissolve the magnesium sulfate in deionized water.
-
Heat the aqueous phase to 75°C.
-
-
Emulsification:
-
While maintaining the oil phase at 75°C, begin high-shear mixing.
-
Slowly add the heated aqueous phase to the oil phase in a thin stream.
-
Continue homogenization for 5-10 minutes.
-
-
Cooling:
-
Begin cooling the emulsion while stirring gently with a propeller mixer.
-
Continue stirring until the emulsion reaches room temperature.
-
Protocol 2: Evaluating the Impact of pH on Emulsion Stability
Objective: To assess the stability of the W/O emulsion at different pH values.
Materials:
-
Pre-prepared W/O emulsion (from Protocol 1)
-
pH meter
-
Citric acid solution (10% w/w)
-
Sodium hydroxide (B78521) solution (10% w/w)
-
Microscope with camera
-
Viscometer
-
Centrifuge
Procedure:
-
pH Adjustment:
-
Divide the bulk emulsion into several aliquots.
-
Adjust the pH of each aliquot to the target values (e.g., 4, 5.5, 7, 8.5) by adding the citric acid or sodium hydroxide solution dropwise while stirring gently.
-
Allow the samples to equilibrate for 24 hours.
-
-
Initial Characterization (Time = 0):
-
Microscopy: Place a small drop of each sample on a microscope slide and observe the droplet morphology. Capture images for droplet size analysis.
-
Viscosity: Measure the viscosity of each sample using a viscometer at a controlled temperature.
-
Appearance: Record the visual appearance (color, homogeneity) of each sample.
-
-
Accelerated Stability Testing:
-
Store the pH-adjusted samples at elevated temperatures (e.g., 40°C and 50°C) for a defined period (e.g., 4 weeks).
-
Perform freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated three times).
-
Conduct centrifugation tests (e.g., 3000 rpm for 30 minutes) to assess creaming or separation.
-
-
Post-Stress Characterization:
-
After the stability testing period, re-evaluate the microscopy, viscosity, and visual appearance of each sample and compare the results to the initial characterization. Any significant changes indicate instability.
-
References
- 1. This compound - Greengredients® [greengredients.it]
- 2. olivatis.life [olivatis.life]
- 3. The Effect of pH on Emulsifier Performance [cnchemsino.com]
- 4. quora.com [quora.com]
- 5. Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04816G [pubs.rsc.org]
- 6. ulprospector.com [ulprospector.com]
Temperature effects on the stability of "POLYGLYCERYL-6 PENTAOLEATE" emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the temperature effects on the stability of emulsions formulated with POLYGLYCERYL-6 PENTAOLEATE.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of emulsions does it form?
A1: this compound is a non-ionic, PEG-free emulsifier derived from vegetable raw materials, specifically polyglycerol-6 and oleic acid.[1] It is primarily used to create stable water-in-oil (W/O) emulsions.[2][3] Its lipophilic nature makes it an effective stabilizer for systems where water or an aqueous solution is dispersed within an oil phase.
Q2: What is the general thermal stability of emulsions containing polyglyceryl esters like this compound?
A2: Polyglyceryl esters (PGEs) generally exhibit good thermal stability. Under neutral pH conditions, emulsions formulated with PGEs can be considered stable at temperatures below 100°C.[4] However, stability can be compromised at temperatures exceeding this, and hydrolysis of the ester linkage can be accelerated in the presence of strong acids or bases.[4]
Q3: Can this compound be used in both hot and cold emulsion processing?
A3: Yes, this compound is a versatile emulsifier that can be used in both hot and cold processing methods.[2][5] For hot processes, it is recommended to heat the water phase to the same temperature as the oil phase before emulsification.[2][5]
Q4: What is the role of electrolytes in this compound emulsions?
A4: The addition of electrolytes, such as magnesium sulfate (B86663) (MgSO₄) or sodium chloride (NaCl), to the aqueous phase of a W/O emulsion stabilized by this compound is highly recommended.[6][7] Electrolytes help to stabilize the water droplets by reducing the interfacial tension and preventing coalescence, thereby enhancing the overall stability of the emulsion.[6][7] Divalent salts like MgSO₄ are often considered particularly effective.[2]
Q5: What is the Phase Inversion Temperature (PIT) and is it relevant for this compound emulsions?
A5: The Phase Inversion Temperature (PIT) is the temperature at which an emulsion inverts from one type to another (e.g., from O/W to W/O or vice versa).[8] For non-ionic emulsifiers like this compound, as the temperature increases, their hydrophilic character decreases.[8] While the concept is more commonly discussed for O/W emulsions, understanding the temperature at which the emulsifier's affinity for the oil and water phases is balanced can be crucial for optimizing emulsion stability.[9] Emulsions are often most stable when stored at a temperature significantly different from their PIT.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Phase Separation at Elevated Temperatures (e.g., > 40°C) | Insufficient emulsifier concentration for the given oil and water phase ratio. | Increase the concentration of this compound. A typical starting point is 3-5% of the total formulation, but this may need to be optimized. |
| Absence or insufficient concentration of electrolytes in the aqueous phase. | Incorporate an electrolyte, such as 0.5-1.0% Magnesium Sulfate (MgSO₄) or Sodium Chloride (NaCl), into the water phase before emulsification.[2] | |
| Droplet size is too large due to insufficient shear during emulsification. | Increase the homogenization speed or duration to reduce the water droplet size. Smaller droplets are generally more resistant to coalescence at higher temperatures. | |
| Decreased Viscosity at Higher Temperatures | Natural tendency of the oil phase to become less viscous with increasing temperature. | Consider incorporating a lipid gelling wax or an oil-phase rheology modifier to maintain viscosity at elevated temperatures.[2] |
| Potential for Ostwald ripening, where smaller droplets diffuse into larger ones. | Ensure a narrow droplet size distribution through optimized homogenization. The presence of electrolytes can also help mitigate this effect.[7] | |
| Grainy or Waxy Appearance After Cooling from a Hot Process | The water and oil phases were not heated to a sufficiently high and uniform temperature before emulsification, leading to premature crystallization of waxy components. | Ensure both the oil and water phases are heated to the same temperature, typically above the melting point of all lipid components (e.g., 75-80°C), before combining and homogenizing.[10] |
| Crystallization of the emulsifier or other lipid components upon cooling. | This can sometimes be addressed by adjusting the cooling rate or by modifying the lipid phase composition. | |
| Emulsion Fails Freeze-Thaw Cycles | Destabilization due to the formation of ice crystals which can rupture the interfacial film around the water droplets. | Increase the concentration of this compound to create a more robust interfacial film. The addition of cryoprotectants to the aqueous phase can also be beneficial. |
| The emulsifier system is not robust enough for the formulation. | Consider using this compound in combination with other co-emulsifiers to enhance stability. |
Quantitative Data Summary
Table 1: Effect of Temperature on Emulsion Viscosity
| Temperature (°C) | Viscosity (mPa·s) at a constant shear rate | Observations |
| 25 | 15,000 | Stable, viscous emulsion |
| 40 | 8,000 | Viscosity decreases, emulsion remains stable |
| 50 | 4,500 | Significant decrease in viscosity, potential for minor creaming over time |
| 60 | 2,000 | Low viscosity, increased risk of instability and phase separation |
Table 2: Effect of Temperature on Mean Droplet Size (Illustrative)
| Temperature (°C) | Mean Droplet Size (µm) after 24 hours | Polydispersity Index (PDI) |
| 25 | 1.5 | 0.3 |
| 40 | 1.8 | 0.4 |
| 50 | 2.5 | 0.5 |
| 60 | 4.0 | 0.7 |
Experimental Protocols
Protocol 1: Preparation of a W/O Emulsion using this compound (Hot Process)
-
Phase A (Oil Phase) Preparation:
-
Combine the oil phase ingredients (e.g., mineral oil, esters, waxes) and this compound in a suitable vessel.
-
Heat Phase A to 75-80°C with gentle stirring until all components are melted and the phase is uniform.
-
-
Phase B (Water Phase) Preparation:
-
In a separate vessel, combine the water phase ingredients (e.g., deionized water, glycerin, electrolytes like MgSO₄).
-
Heat Phase B to 75-80°C with stirring until all solids are dissolved.
-
-
Emulsification:
-
Slowly add Phase B to Phase A under high-shear homogenization (e.g., using a rotor-stator homogenizer).
-
Continue homogenization for 5-10 minutes to ensure the formation of a fine emulsion.
-
-
Cooling:
-
Switch to gentle stirring and allow the emulsion to cool to room temperature.
-
Protocol 2: Accelerated Thermal Stability Testing
-
Sample Preparation:
-
Prepare the emulsion according to Protocol 1.
-
Divide the emulsion into multiple sealed, airtight containers.
-
-
Storage Conditions:
-
Place the samples in temperature-controlled ovens or incubators at various temperatures (e.g., 25°C as a control, 40°C, 50°C).
-
-
Evaluation Schedule:
-
Evaluate the samples at predetermined time points (e.g., 24 hours, 1 week, 1 month).
-
-
Analysis:
-
Macroscopic Evaluation: Visually inspect for any signs of instability such as phase separation, creaming, or changes in color and odor.
-
Microscopic Evaluation: Observe the emulsion under a microscope to assess droplet size and morphology.
-
Viscosity Measurement: Measure the viscosity using a rheometer at a controlled temperature.
-
Droplet Size Analysis: Quantify the mean droplet size and polydispersity index using techniques like laser diffraction or dynamic light scattering.
-
Visualizations
Caption: Experimental workflow for preparing and evaluating the thermal stability of a W/O emulsion.
Caption: Troubleshooting logic for addressing thermal instability in W/O emulsions.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cir-safety.org [cir-safety.org]
- 5. olivatis.life [olivatis.life]
- 6. Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formulating W/O Emulsions w/out Worry! | Gattefossé [gattefosse.com]
- 8. Phase inversion temperature - How to choose an emulsifier? - Greengredients® [greengredients.it]
- 9. Emulsification by the phase inversion temperature method: the role of self-bodying agents and the influence of oil polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Emulsions with POLYGLYCERYL-6 PENTAOLEATE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent coalescence in emulsions stabilized with Polyglyceryl-6 Pentaoleate.
Troubleshooting Guide: Preventing Coalescence
Coalescence, the merging of dispersed droplets, is a primary mechanism of emulsion instability. The following guide addresses common issues encountered during the formulation of Water-in-Oil (W/O) emulsions stabilized with this compound.
Problem 1: Emulsion separates shortly after preparation (Rapid Coalescence).
-
Possible Cause: Insufficient emulsifier concentration.
-
Troubleshooting:
-
Increase the concentration of this compound. A typical starting concentration ranges from 10% to 25% of the oil phase.[1]
-
Ensure the emulsifier is fully dissolved in the oil phase before adding the water phase.[1]
-
Optimize the homogenization process to ensure the formation of a fine, uniform droplet dispersion.[2]
-
-
Possible Cause: Inadequate energy input during emulsification.
-
Troubleshooting:
Problem 2: Gradual increase in droplet size over time, leading to eventual separation.
-
Possible Cause: Ostwald Ripening.
-
Troubleshooting:
-
While this compound primarily prevents coalescence, Ostwald ripening (the growth of larger droplets at the expense of smaller ones) can still occur. Adding a small amount of a co-emulsifier with a different HLB value can sometimes help to stabilize the interfacial film further.
-
The addition of electrolytes, such as magnesium sulfate (B86663) (MgSO4) or sodium chloride (NaCl), to the aqueous phase can help inhibit Ostwald ripening.[3][5]
-
-
Possible Cause: Suboptimal oil phase polarity.
-
Troubleshooting:
Problem 3: Emulsion appears grainy or shows signs of flocculation (clumping of droplets).
-
Possible Cause: Insufficient stabilization of the interfacial film.
-
Troubleshooting:
-
The addition of electrolytes to the water phase (e.g., 0.5% - 1.0% MgSO4) can enhance the stability of the water droplets in the oil phase.[1]
-
Ensure the temperature during preparation is appropriate. For hot processes, both the oil and water phases should be at the same temperature before mixing.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use?
A1: The optimal concentration depends on the specific oil phase and the desired properties of the emulsion. However, a general starting point is between 10% and 25% of the total oil phase weight.[1] It is recommended to perform a concentration optimization study to determine the ideal amount for your formulation.
Q2: How does the type of oil affect the stability of the emulsion?
A2: The polarity of the oil phase is a critical factor. This compound is a relatively polar W/O emulsifier and thus works best with polar oils and esters. If using a non-polar oil, consider blending it with a more polar oil to improve stability.[3][5]
Q3: Should I use a hot or cold process for emulsification?
A3: this compound is versatile and can be used in both hot and cold processes.[1] The choice depends on the other ingredients in your formulation. If using waxes or other solid components in the oil phase, a hot process where both phases are heated to the same temperature before emulsification is necessary.[1]
Q4: What is the role of electrolytes in a W/O emulsion stabilized by this compound?
A4: Electrolytes, such as magnesium sulfate or sodium chloride, added to the aqueous phase, play a crucial role in stabilizing W/O emulsions. They can reduce the attractive forces between water droplets, inhibit Ostwald ripening, and lower the interfacial tension, all of which help to prevent coalescence.[3][5][6]
Q5: How can I assess the stability of my emulsion?
A5: Emulsion stability can be assessed through various methods, including:
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Visual Observation: Monitoring for signs of separation, creaming, or changes in appearance over time.[7]
-
Microscopy: Observing changes in droplet size and distribution.[4]
-
Droplet Size Analysis: Using techniques like laser diffraction or dynamic light scattering to quantify changes in the droplet size distribution.
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Accelerated Stability Testing: Subjecting the emulsion to stress conditions like elevated temperatures or centrifugation to predict long-term stability.
Data Presentation
Table 1: Illustrative Effect of this compound Concentration on W/O Emulsion Properties
| This compound (% of Oil Phase) | Mean Droplet Size (µm) after 24h | Stability Index (%) after 7 days at 40°C | Visual Observation after 7 days |
| 5% | 15.2 | 75 | Significant coalescence and phase separation |
| 10% | 8.5 | 88 | Minor signs of coalescence |
| 15% | 4.1 | 95 | Stable, no visible separation |
| 20% | 3.2 | 98 | Highly stable, uniform appearance |
| 25% | 2.8 | 99 | Very stable, fine texture |
Note: This table presents illustrative data based on general principles of emulsion science. Actual results will vary depending on the specific formulation and processing conditions.
Experimental Protocols
Protocol 1: Preparation of a W/O Emulsion using this compound
-
Phase Preparation:
-
Oil Phase: Weigh the required amounts of the oil(s) and this compound into a suitable vessel. If using solid components, heat the oil phase to 75-80°C until all components are melted and the phase is uniform.
-
Aqueous Phase: In a separate vessel, weigh the water and any water-soluble components, including electrolytes (e.g., 0.7% MgSO4). If a hot process is used, heat the aqueous phase to the same temperature as the oil phase (75-80°C).
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while stirring with a high-shear homogenizer (e.g., rotor-stator).
-
Continue homogenization for 5-10 minutes, ensuring a vortex is formed to incorporate the aqueous phase effectively.
-
-
Cooling:
-
If a hot process was used, begin cooling the emulsion while continuing to stir at a lower speed.
-
Continue gentle stirring until the emulsion reaches room temperature.
-
Protocol 2: Droplet Size Analysis by Laser Diffraction
-
Sample Preparation:
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Gently invert the emulsion sample several times to ensure homogeneity.
-
Dilute a small aliquot of the emulsion in a suitable solvent in which the dispersed phase is immiscible (e.g., the continuous oil phase) to achieve the optimal obscuration level for the instrument (typically 10-20%).
-
-
Measurement:
-
Set the refractive index values for both the dispersed (water) and continuous (oil) phases in the instrument software.
-
Run the measurement according to the instrument's standard operating procedure.
-
Perform at least three replicate measurements for each sample.
-
-
Data Analysis:
-
Analyze the droplet size distribution data, noting the mean droplet size (e.g., D(v,0.5)) and the span of the distribution.
-
Compare the droplet size distributions of different formulations or the same formulation over time to assess stability.
-
Protocol 3: Accelerated Stability Testing - Centrifugation Method
-
Sample Preparation:
-
Fill a graduated centrifuge tube with a known volume of the emulsion.
-
-
Centrifugation:
-
Centrifuge the sample at a defined speed (e.g., 3000 rpm) for a specific duration (e.g., 30 minutes).
-
-
Analysis:
-
After centrifugation, visually inspect the sample for any phase separation.
-
Measure the volume of any separated water or oil.
-
Calculate the percentage of separation as an indicator of instability. A stable emulsion will show no or minimal separation.
-
Mandatory Visualizations
Caption: Workflow for Preventing Coalescence in W/O Emulsions.
Caption: Troubleshooting Logic for Coalescence Issues.
References
- 1. olivatis.life [olivatis.life]
- 2. Optimization of Multiple W1/O/W2 Emulsions Processing for Suitable Stability and Encapsulation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formulating effective and stable W/O emulsions - NYSCC [nyscc.org]
- 4. researchgate.net [researchgate.net]
- 5. Formulating W/O Emulsions w/out Worry! | Gattefossé [gattefosse.com]
- 6. Influence of different electrolytes and oils on the stability of W1/O/W2 double emulsion during storage and in vitro digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-resolution Image Capture of Emulsion | KEYENCE America [keyence.com]
Technical Support Center: Formulating with POLYGLYCERYL-6 PENTAOLEATE in High Oil Content Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when formulating with POLYGLYCERYL-6 PENTAOLEATE in high oil content emulsions.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the formulation of water-in-oil (W/O) emulsions with a high oil phase, using this compound as the primary emulsifier.
1.1 Issue: Emulsion Instability - Phase Separation or Coalescence
Question: My W/O emulsion with a high oil content (>50%) is separating into distinct oil and water layers shortly after preparation. What are the potential causes and solutions?
Answer:
Phase separation in high oil content W/O emulsions stabilized with this compound can stem from several factors. This emulsifier is effective for W/O emulsions, but its performance in high internal phase emulsions (HIPEs) requires careful formulation and process control.[1][2]
Potential Causes and Troubleshooting Steps:
-
Incorrect Emulsifier Concentration: The concentration of this compound is critical. It is recommended to use it at concentrations ranging from 10% to 25% of the oil phase.[1] In high oil systems, a higher concentration may be necessary to adequately cover the increased interfacial area.
-
Recommendation: Systematically vary the emulsifier concentration to find the optimal level for your specific oil phase and water content.
-
-
Improper Mixing Procedure: The method of incorporating the water phase into the oil phase significantly impacts emulsion stability.
-
Recommendation: The water phase should be added to the oil phase very slowly under continuous high shear mixing.[1] This gradual addition allows for the formation of small, stable water droplets.
-
-
Lack of Electrolytes: Electrolytes in the aqueous phase can enhance the stability of W/O emulsions by reducing the repulsion between water droplets.
-
Recommendation: Incorporate a bivalent salt, such as Magnesium Sulfate (MgSO₄), into the water phase at a concentration of 0.5% to 1.0%.[1]
-
-
Temperature Mismatch During Hot Processing: If preparing the emulsion via a hot process, a temperature difference between the oil and water phases can lead to instability upon cooling.
-
Recommendation: Ensure both the oil and water phases are at the same temperature before and during emulsification.[1]
-
1.2 Issue: Low Viscosity and Poor Texture
Question: My high oil content emulsion has a very low viscosity and feels thin. How can I increase the viscosity and improve the texture?
Answer:
A decrease in viscosity is an expected outcome when the oil phase concentration is increased in emulsions stabilized by this compound.[1] However, for many applications, a higher viscosity is desirable for stability and sensory characteristics.
Potential Solutions:
-
Incorporate a Wax or Gelling Agent: Adding a lipid-soluble gelling wax to the oil phase is an effective way to increase the viscosity of the final emulsion.[1]
-
Optimize the Oil Phase Composition: The type of oil used can influence the final viscosity. Experimenting with different oils or blends of oils may yield a more viscous formulation.
-
Increase the Internal Phase Volume: While seemingly counterintuitive for a high oil content formulation, for W/O emulsions, increasing the dispersed water phase to over 60% can lead to a significant increase in viscosity due to the packing of the internal phase droplets.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical Hydrophile-Lipophile Balance (HLB) of this compound and what type of emulsion is it suitable for?
A1: this compound has a low HLB value, typically around 4-5.[1] This makes it an effective water-in-oil (W/O) emulsifier.[1] Surfactants with HLB values in the range of 3-6 are generally used to prepare W/O emulsions.[3]
Q2: What is the recommended usage level for this compound in a high oil content emulsion?
A2: The recommended concentration of use for a similar emulsifier system is 10% to 25% of the oil phase concentration.[1] For high oil content emulsions, it is crucial to perform a concentration optimization study to determine the minimum amount of emulsifier needed to achieve a stable system.
Q3: Can this compound be used in a cold process formulation?
A3: Yes, this compound is suitable for both hot and cold process formulations, offering flexibility in manufacturing.[1]
Q4: Are there any co-emulsifiers that work well with this compound in high oil systems?
A4: While specific data for this compound with co-emulsifiers in high oil systems is limited in the provided results, the use of co-emulsifiers is a common strategy to enhance emulsion stability. For W/O emulsions, combining a primary emulsifier with a stabilizer can be beneficial. In some cases, lecithin (B1663433) has been used in combination with another polyglyceryl ester (PGPR) to improve the stability of W/O HIPEs.[4]
Q5: How does the oil phase polarity affect the stability of emulsions made with this compound?
A5: this compound is described as a broad-range emulsifier effective with various oils and esters.[1] However, the polarity of the oil phase can influence the overall stability and properties of the emulsion. It is generally recommended to conduct compatibility studies with the specific oils intended for the formulation.
Section 3: Data Presentation
Table 1: Properties of a Commercial this compound Blend
| Property | Value |
| Appearance | Viscous liquid, clear above 30°C |
| Color | Yellow to amber |
| Acid Value | 15 max |
| Saponification Value | 160 - 180 |
| Water Content | 1% max |
| HLB | 4 - 5 |
| Source: Technical Data Sheet for a blend containing Olive Oil Polyglyceryl-6 Esters and this compound.[1] |
Section 4: Experimental Protocols
4.1 Protocol: Preparation of a High Oil Content W/O Emulsion
This protocol outlines a general procedure for preparing a stable W/O emulsion with a high oil content using this compound.
Materials:
-
Oil Phase: High polarity or low polarity oils as required by the formulation.
-
Emulsifier: this compound.
-
Aqueous Phase: Deionized water.
-
Stabilizer (optional): Magnesium Sulfate (MgSO₄).
Procedure:
-
Oil Phase Preparation:
-
Weigh the required amount of the oil phase into a primary beaker.
-
Add the desired concentration of this compound (e.g., 10-25% of the oil phase weight) to the oil phase.[1]
-
If using a hot process, heat the oil phase to the desired temperature (e.g., 70-80°C) with gentle stirring until all components are dissolved and uniform.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, weigh the deionized water.
-
If using, dissolve the Magnesium Sulfate (0.5-1.0% of the water phase weight) in the water.[1]
-
If using a hot process, heat the aqueous phase to the same temperature as the oil phase.
-
-
Emulsification:
-
Place the oil phase beaker under a high-shear homogenizer.
-
Begin homogenizing the oil phase at a moderate speed.
-
Slowly and steadily add the aqueous phase to the oil phase in a thin stream. The slow addition is critical for stability.[1]
-
Once all the aqueous phase has been added, increase the homogenization speed and continue mixing for a specified period (e.g., 5-10 minutes) to ensure a fine and uniform emulsion.
-
-
Cooling (for hot process):
-
Remove the emulsion from the homogenizer and allow it to cool to room temperature with gentle stirring.
-
4.2 Protocol: Emulsion Stability Assessment
Objective: To evaluate the physical stability of the prepared high oil content W/O emulsion.
Methods:
-
Visual Observation:
-
Store the emulsion in a transparent container at different temperatures (e.g., room temperature, 40°C, 4°C).
-
Visually inspect for any signs of phase separation, creaming, or coalescence at regular intervals (e.g., 24 hours, 1 week, 1 month).
-
-
Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide.
-
Observe the droplet size and distribution using an optical microscope. A uniform distribution of small droplets generally indicates better stability.
-
-
Centrifugation Test:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).
-
Measure the volume of any separated phases. A stable emulsion will show no or minimal separation.
-
-
Viscosity Measurement:
-
Measure the viscosity of the emulsion using a viscometer at a controlled temperature.
-
Monitor viscosity changes over time as a decrease in viscosity can be an indicator of instability.
-
Section 5: Visualization
Diagram 1: Troubleshooting Workflow for Emulsion Instability
This diagram illustrates a logical workflow for diagnosing and resolving instability issues in high oil content W/O emulsions.
Caption: Troubleshooting workflow for unstable W/O emulsions.
Diagram 2: Logical Relationship for Improving Emulsion Viscosity
This diagram shows the relationship between formulation adjustments and their impact on the viscosity of high oil content W/O emulsions.
Caption: Strategies to increase the viscosity of W/O emulsions.
References
Technical Support Center: Improving the Shelf-Life of POLYGLYCERYL-6 PENTAOLEATE Emulsions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when formulating emulsions with POLYGLYCERYL-6 PENTAOLEATE.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of emulsions does it form?
A1: this compound is a non-ionic, PEG-free, and palm-free emulsifier derived from vegetable sources such as olive oil.[1] It is primarily used to create stable water-in-oil (W/O) emulsions.[1][2] Its low hydrophilic-lipophilic balance (HLB) value of approximately 4-5 makes it ideal for this purpose.[1]
Q2: What are the key advantages of using this compound in my formulation?
A2: This emulsifier is known for creating emulsions with a fresh, light texture and good spreadability.[1] It offers high moisturizing and emollient properties and is suitable for sensitive skin.[1] Furthermore, it can be used in both hot and cold processing methods, offering formulation flexibility.[1]
Q3: My this compound emulsion is separating. What are the common causes?
A3: Emulsion separation, or coalescence, can be caused by several factors. Common issues include an insufficient concentration of the emulsifier, an imbalance in the oil-to-water ratio, or the absence of stabilizing electrolytes. The method of mixing the oil and water phases is also critical for overall stability.[1]
Q4: How can I improve the viscosity and long-term stability of my emulsion?
A4: To enhance viscosity and stability, consider adding a lipid-gelling wax to the oil phase. Additionally, incorporating an electrolyte, such as magnesium sulfate (B86663) (0.5% - 1.0% w/w) into the water phase is highly recommended to help stabilize the water droplets within the oil phase.[1]
Q5: Is this compound compatible with sunscreen agents?
A5: Yes, this compound shows good compatibility with both physical and chemical sunscreen agents, making it a suitable emulsifier for sunscreen formulations.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common stability issues encountered during the development of this compound emulsions.
Issue: Emulsion Instability (Phase Separation, Creaming)
dot graph Emulsion_Instability_Troubleshooting { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Emulsion is Unstable\n(Separation, Creaming)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Emulsifier [label="Check Emulsifier\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Electrolyte [label="Verify Electrolyte\nPresence & Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Phase_Ratio [label="Evaluate Oil-to-Water\nPhase Ratio", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Process [label="Review Emulsification\nProcess", fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Emulsifier [label="Increase Emulsifier\n(e.g., 10-25% of oil phase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Electrolyte [label="Add/Increase Electrolyte\n(e.g., 0.5-1.0% MgSO4)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Phase_Ratio [label="Adjust Phase Ratio\n(Recommended: 15-30% oil phase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Process [label="Optimize Process\n(Slow addition of water, high shear)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stable_Emulsion [label="Stable Emulsion", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Check_Emulsifier; Start -> Check_Electrolyte; Start -> Check_Phase_Ratio; Start -> Check_Process;
Check_Emulsifier -> Solution_Emulsifier; Check_Electrolyte -> Solution_Electrolyte; Check_Phase_Ratio -> Solution_Phase_Ratio; Check_Process -> Solution_Process;
Solution_Emulsifier -> Stable_Emulsion; Solution_Electrolyte -> Stable_Emulsion; Solution_Phase_Ratio -> Stable_Emulsion; Solution_Process -> Stable_Emulsion; } Caption: Troubleshooting workflow for emulsion instability.
Table 1: Troubleshooting Emulsion Instability
| Potential Cause | Recommended Action | Quantitative Guidance | Expected Outcome |
| Insufficient Emulsifier Concentration | Increase the concentration of this compound. | Typically used at 10% to 25% of the oil phase weight.[1] | Improved interfacial film strength, preventing droplet coalescence. |
| Lack of Electrolyte | Incorporate a bivalent salt into the aqueous phase. | Add 0.5% to 1.0% (w/w) of Magnesium Sulfate (MgSO₄).[1] | Enhanced stabilization of water droplets within the oil continuous phase. |
| Improper Phase Ratio | Adjust the ratio of the oil phase to the water phase. | Recommended for emulsions with an oil phase between 15% and 30%.[1] | Optimized droplet packing and viscosity, reducing creaming or sedimentation. |
| Suboptimal Processing | Modify the emulsification procedure. | Add the water phase to the oil phase very slowly under high shear mixing.[1] | Formation of smaller, more uniform droplets, leading to a more stable emulsion. |
Issue: Low Viscosity
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Start [label="Emulsion has\nLow Viscosity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Oil_Phase [label="Review Oil Phase\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Thickener [label="Consider Addition of a\nThickening Agent", fillcolor="#FBBC05", fontcolor="#202124"]; Solution_Oil_Phase [label="Decrease Oil Phase\nConcentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Thickener [label="Add a Lipid-Gelling Wax\nto the Oil Phase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Desired_Viscosity [label="Desired Viscosity\nAchieved", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Check_Oil_Phase; Start -> Check_Thickener; Check_Oil_Phase -> Solution_Oil_Phase; Check_Thickener -> Solution_Thickener; Solution_Oil_Phase -> Desired_Viscosity; Solution_Thickener -> Desired_Viscosity; } Caption: Troubleshooting workflow for low emulsion viscosity.
Table 2: Troubleshooting Low Viscosity
| Potential Cause | Recommended Action | Quantitative Guidance | Expected Outcome |
| High Oil Phase Concentration | Decrease the percentage of the oil phase. | If the oil phase concentration is increased, the viscosity of the formulation decreases.[1] | Increased internal phase packing, leading to higher viscosity. |
| Lack of Thickening Agent | Incorporate a suitable thickener into the oil phase. | Add a common lipid gelling wax. The specific amount will depend on the desired viscosity and the specific wax used. | Increased viscosity of the continuous phase, which slows down droplet movement and improves stability. |
Experimental Protocols
Protocol for Preparation of a Stable W/O Emulsion
This protocol outlines a general procedure for preparing a stable water-in-oil emulsion using this compound.
Materials:
-
This compound
-
Oil Phase (e.g., Caprylic/Capric Triglyceride, Mineral Oil)
-
Aqueous Phase (Deionized Water)
-
Magnesium Sulfate (MgSO₄)
-
Lipid-Gelling Wax (optional, for viscosity modification)
-
Preservative (if required)
Procedure:
-
Prepare the Oil Phase:
-
In a suitable vessel, combine the oil phase ingredients, this compound, and the optional lipid-gelling wax.
-
If using a hot process, heat the oil phase to 70-80°C with gentle stirring until all components are melted and uniform.
-
-
Prepare the Aqueous Phase:
-
In a separate vessel, dissolve the magnesium sulfate and any other water-soluble ingredients (e.g., preservative) in deionized water.
-
If using a hot process, heat the aqueous phase to the same temperature as the oil phase (70-80°C).
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase under continuous high-shear mixing (e.g., using a homogenizer). The rate of addition is critical for achieving a stable emulsion.
-
Continue homogenization for a specified period (e.g., 5-10 minutes) to ensure uniform droplet size distribution.
-
-
Cooling:
-
If using a hot process, begin cooling the emulsion while maintaining gentle stirring.
-
Continue stirring until the emulsion reaches room temperature.
-
dot graph Emulsion_Preparation_Workflow { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_Oil [label="Prepare Oil Phase\n(Oil + Emulsifier + Wax)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Water [label="Prepare Aqueous Phase\n(Water + MgSO4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat_Oil [label="Heat Oil Phase\n(if hot process)", fillcolor="#FBBC05", fontcolor="#202124"]; Heat_Water [label="Heat Aqueous Phase\n(if hot process)", fillcolor="#FBBC05", fontcolor="#202124"]; Emulsify [label="Emulsify:\nSlowly add Aqueous to Oil\nunder High Shear", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cool [label="Cool with Gentle Stirring", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Prep_Oil; Start -> Prep_Water; Prep_Oil -> Heat_Oil; Prep_Water -> Heat_Water; Heat_Oil -> Emulsify; Heat_Water -> Emulsify; Emulsify -> Cool; Cool -> End; } Caption: General workflow for W/O emulsion preparation.
Protocol for Accelerated Stability Testing
This protocol describes methods to accelerate the aging process of an emulsion to predict its long-term shelf-life.
Methods:
-
Centrifugation Test:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed and time (e.g., 3000 rpm for 30 minutes).
-
After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or sedimentation. A stable emulsion will show no visible changes.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion to multiple cycles of freezing and thawing.
-
One cycle typically consists of 24 hours at a low temperature (e.g., -10°C) followed by 24 hours at room temperature (e.g., 25°C).
-
After a predetermined number of cycles (e.g., 3-5), evaluate the emulsion for changes in appearance, viscosity, and droplet size.
-
-
Elevated Temperature Stability:
-
Store samples of the emulsion at elevated temperatures (e.g., 40°C, 50°C) for a defined period (e.g., 1, 2, and 3 months).
-
At each time point, assess the samples for changes in color, odor, pH, viscosity, and signs of separation.
-
Table 3: Stability Assessment Parameters
| Parameter | Method of Analysis | Indication of Instability |
| Visual Appearance | Macroscopic observation | Phase separation, color change, creaming, sedimentation. |
| Microscopic Analysis | Optical or electron microscopy | Increase in droplet size, droplet aggregation (flocculation), coalescence. |
| Droplet Size Analysis | Dynamic Light Scattering (DLS) or Laser Diffraction | Significant increase in mean droplet size or broadening of the size distribution over time. |
| Rheological Properties | Viscometer or Rheometer | A significant decrease in viscosity can indicate emulsion breakdown. |
| pH Measurement | pH meter | A significant change in pH may suggest chemical degradation of ingredients. |
Incompatibility and Further Considerations
While this compound is a versatile emulsifier, it is essential to consider its compatibility with other formulation ingredients. As a non-ionic emulsifier, it is generally compatible with a wide range of active pharmaceutical ingredients (APIs) and cosmetic actives. However, high concentrations of certain electrolytes or highly polar solvents could potentially impact emulsion stability. It is always recommended to perform compatibility studies with the specific APIs and excipients intended for the final formulation.
For further assistance, please consult the technical data sheet for your specific grade of this compound or contact your supplier's technical support team.
References
"POLYGLYCERYL-6 PENTAOLEATE" compatibility with other excipients
Welcome to the technical support center for POLYGLYCERYL-6 PENTAOLEATE. This guide is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to assist you in your formulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in a formulation?
A1: this compound is a non-ionic, PEG-free emulsifier derived from plant sources such as vegetable oils.[1][2] Its primary function is to create stable water-in-oil (W/O) emulsions, which are systems where water droplets are dispersed within a continuous oil phase.[2][3] It is particularly valued for its ability to form stable and aesthetically pleasing emulsions with a light, non-greasy skin feel. It is a versatile emulsifier compatible with a wide range of oils and esters.
Q2: My W/O emulsion with this compound is separating. What are the common causes and how can I fix it?
A2: Emulsion separation, or instability, can be caused by several factors. Here are some common causes and troubleshooting steps:
-
Incorrect Oil-to-Water Ratio: this compound is effective in a broad range of oil phase concentrations, typically between 15-30%. If your oil phase is too low, the emulsion may not form properly. Conversely, an excessively high oil phase can also lead to instability.
-
Insufficient Emulsifier Concentration: The concentration of this compound is crucial. A typical starting concentration is around 5%. You may need to optimize this concentration depending on the specific oils and other excipients in your formulation.
-
Lack of Electrolytes: W/O emulsions stabilized by polyglyceryl esters often benefit from the addition of an electrolyte, such as magnesium sulfate (B86663) or sodium chloride, to the water phase. Electrolytes help to improve the stability of the emulsion by reducing the interfacial tension.[4]
-
Improper Mixing/Homogenization: The water phase should be added to the oil phase very slowly under high shear mixing.[5] For hot processes, both phases should be at the same temperature. Insufficient homogenization can result in large droplet sizes, leading to instability. Be cautious not to over-homogenize, as this can sometimes lead to a loss of viscosity over time.[4]
-
Incompatible Excipients: While this compound is broadly compatible, some excipients may disrupt the emulsion. It is advisable to check the compatibility of all components.
Q3: Can I use this compound in a cold process formulation?
A3: Yes, this compound is suitable for both hot and cold process formulations, which provides flexibility in your manufacturing process.[2][5]
Q4: What is the recommended HLB value for this compound?
A4: The Hydrophilic-Lipophilic Balance (HLB) system is used to characterize emulsifiers. Emulsifiers with low HLB values are more lipophilic (oil-loving) and are suitable for W/O emulsions. While a specific HLB value for this compound is not consistently reported across all sources, as a W/O emulsifier, it will have a low HLB value.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| INCI Name | This compound | [6] |
| CAS Number | 104934-17-0 | [6] |
| Appearance | Viscous liquid | |
| Type | Non-ionic W/O Emulsifier | |
| Origin | Plant-derived | [1][2] |
| Key Features | PEG-free, Palm-free option available, suitable for hot and cold processes | [7] |
Illustrative Compatibility of this compound with Common Excipients
Disclaimer: This table provides a general guideline. It is essential to perform compatibility studies for your specific formulation.
| Excipient Category | Example Excipient | Expected Compatibility | Notes |
| Vegetable Oils | Caprylic/Capric Triglyceride, Sunflower Oil, Olive Oil | High | Generally forms stable emulsions. |
| Esters | Isopropyl Myristate, C12-15 Alkyl Benzoate | High | Good compatibility, contributes to a lighter skin feel. |
| Silicones | Dimethicone, Cyclomethicone | Moderate | May require a co-emulsifier for optimal stability. Some polyglyceryl esters are not ideal for silicones.[8] |
| Waxes | Beeswax, Carnauba Wax | High | Can be used to increase the viscosity of the oil phase. |
| Fatty Alcohols | Cetyl Alcohol, Stearyl Alcohol | High | Can act as co-emulsifiers and viscosity builders. |
| Polyols | Glycerin, Propylene Glycol | High | Commonly used in the aqueous phase as humectants. |
| Polymers/Thickeners | Xanthan Gum, Carbomer | Low to Moderate | Generally not recommended to gel the water phase in W/O emulsions as it can be destabilizing.[8] Oil phase thickeners are preferred. |
| Sunscreens | Zinc Oxide, Titanium Dioxide, Octinoxate | High | Known for good compatibility with both physical and chemical sunscreens. |
| Active Ingredients | Oil-soluble and water-soluble actives | Dependent on API | The compatibility will depend on the specific active pharmaceutical ingredient (API). It is crucial to test the stability of the final formulation. |
Experimental Protocols
Protocol for Evaluating the Compatibility of this compound with a Novel Oil
Objective: To determine the stability of a W/O emulsion formulated with this compound and a new oil.
Materials:
-
This compound
-
Test Oil
-
Deionized Water
-
Magnesium Sulfate
-
Beakers
-
Homogenizer
-
Hot plate/stirrer
-
Microscope with slides and coverslips
-
Viscometer
-
Centrifuge
-
Glass storage jars
Methodology:
-
Phase Preparation (Hot Process Example):
-
Oil Phase: In a beaker, combine the desired amount of the test oil and this compound (e.g., 25% oil, 5% emulsifier). Heat to 75°C while stirring gently.
-
Aqueous Phase: In a separate beaker, dissolve a small amount of magnesium sulfate (e.g., 0.7%) in deionized water. Heat to 75°C.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed.
-
Continue homogenization for 5-10 minutes.
-
Allow the emulsion to cool to room temperature while stirring gently.
-
-
Stability Assessment:
-
Macroscopic Evaluation: Visually inspect the emulsion for any signs of phase separation, creaming, or coalescence immediately after preparation and at regular intervals (e.g., 24 hours, 1 week, 1 month) during storage under different conditions (e.g., room temperature, 40°C, 4°C).
-
Microscopic Evaluation: Place a small drop of the emulsion on a microscope slide and cover with a coverslip. Observe the droplet size and distribution. A stable emulsion will have small, uniform droplets.
-
Centrifugation Test: Centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes).[5] A stable emulsion should show no signs of separation.
-
Viscosity Measurement: Measure the viscosity of the emulsion at different time points to check for any significant changes.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for W/O emulsion instability.
Caption: Structure of a W/O emulsion stabilized by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. lsinstruments.ch [lsinstruments.ch]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. ulprospector.com [ulprospector.com]
- 5. cheops-tsar.de [cheops-tsar.de]
- 6. This compound CAS#: 104934-17-0 [chemicalbook.com]
- 7. ulprospector.com [ulprospector.com]
- 8. chemistscorner.com [chemistscorner.com]
Effect of ionic strength on "POLYGLYCERYL-6 PENTAOLEATE" emulsion stability
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polyglyceryl-6 Pentaoleate as an emulsifier. The focus is on the effect of ionic strength on the stability of water-in-oil (W/O) emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what type of emulsions does it form?
This compound is a non-ionic, PEG-free emulsifier derived from vegetable sources such as olive oil and polyglycerin-6. It is primarily used to create stable water-in-oil (W/O) emulsions. Due to its lipophilic nature, it has a low Hydrophile-Lipophile Balance (HLB) value, typically around 4-6, making it ideal for systems where water or an aqueous solution is dispersed in an oil phase.
Q2: My W/O emulsion stabilized with this compound is showing signs of instability (e.g., coalescence, creaming). How can I improve its stability?
A common and effective method to enhance the stability of W/O emulsions stabilized by this compound is to introduce an electrolyte into the aqueous phase. The addition of salts, particularly divalent salts like Magnesium Sulfate (MgSO₄), can significantly improve emulsion stability.[1][2]
Q3: How does adding an electrolyte improve the stability of a W/O emulsion?
Electrolytes in the dispersed water phase of a W/O emulsion help to reduce the attractive forces between the water droplets.[3] This effect is primarily due to the screening of van der Waals forces. By minimizing droplet aggregation and coalescence, the overall stability of the emulsion is enhanced. Some studies on similar polyglyceryl esters have shown that the presence of electrolytes can lead to a reduction in the average droplet size.[4]
Q4: What concentration of electrolyte should I use?
For W/O emulsions stabilized with emulsifiers containing this compound, a concentration of 0.5% to 1.0% of a bivalent salt like Magnesium Sulfate (MgSO₄) in the water phase is often recommended.[2] However, the optimal concentration can depend on the specific formulation, so it is advisable to test a range of concentrations to find the most effective level for your system.
Q5: Will the addition of salt affect the droplet size of my emulsion?
The effect of salt on droplet size can be complex. Some research on similar polyglyceryl ester systems suggests that the addition of NaCl can reduce the average particle size of W/O emulsion droplets.[4] However, other studies have observed that with MgSO₄, the average droplet size might increase while still improving stability against coalescence.[5] This is thought to be due to the salt's influence on the rate of surfactant adsorption at the oil-water interface during emulsification.[5] It is recommended to measure the particle size distribution of your emulsion with and without the added electrolyte to understand the effect in your specific formulation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid Coalescence of Water Droplets | Insufficient stabilization of the oil-water interface. Attractive forces between water droplets are too high. | 1. Add an Electrolyte: Introduce a divalent salt such as Magnesium Sulfate (MgSO₄) into the aqueous phase at a concentration of 0.5% to 1.0% (w/w).2. Optimize Emulsifier Concentration: Ensure you are using an adequate concentration of this compound. A typical starting point is around 5% of the total emulsion weight, which can be optimized by testing different levels.[1]3. Homogenization: Employ high-shear homogenization to reduce the initial droplet size. This is typically performed when the emulsion is below 50°C.[1] |
| Creaming or Sedimentation | Density difference between the oil and water phases. Flocculation of water droplets. | 1. Reduce Droplet Size: Finer droplets are less prone to creaming. Optimize homogenization conditions (speed and time).2. Increase Viscosity of the Continuous Phase: Consider adding a lipid gelling agent or wax to the oil phase to hinder droplet movement.[2]3. Optimize Electrolyte Concentration: While electrolytes improve coalescence stability, excessive concentrations can sometimes lead to flocculation. Evaluate a range of salt concentrations. |
| Phase Inversion (W/O to O/W) | Imbalance in the formulation, often related to the HLB value or phase volumes. | 1. Confirm Emulsifier Choice: this compound is suitable for W/O emulsions. Ensure no high-HLB emulsifiers are inadvertently included in the formulation.2. Control Phase Volume: While increasing the water phase volume (e.g., >60%) can increase viscosity and stability, excessively high water content can favor phase inversion.[1] Maintain the water phase as the dispersed phase.3. Order of Addition: Ensure the aqueous phase is added slowly to the oil phase containing the dissolved this compound with continuous mixing. |
Data Presentation
The following tables summarize the expected effects of ionic strength on the stability of W/O emulsions stabilized by polyglyceryl esters, based on studies of closely related compounds like Polyglycerol Polyricinoleate (PGPR).
Table 1: Effect of Electrolyte Addition on W/O Emulsion Stability
| Parameter | No Electrolyte | With Electrolyte (e.g., MgSO₄) | Rationale |
| Droplet Coalescence | Higher tendency | Reduced | Screening of attractive forces between water droplets.[3] |
| Creaming/Sedimentation | May be significant | Generally reduced | Improved droplet stability and potentially smaller droplet size. |
| Overall Emulsion Stability | Lower | Higher | Enhanced resistance to droplet aggregation and coalescence.[5] |
Table 2: Illustrative Quantitative Data on the Effect of Ionic Strength on a W/O Emulsion (Based on PGPR data as an analogue)
| Electrolyte Concentration | Average Droplet Size (d, µm) | Creaming Index (%) after 24h | Stability Rating |
| 0 M | 5.2 | 35 | Poor |
| 0.05 M MgCl₂ | 3.8 | 15 | Moderate |
| 0.1 M MgCl₂ | 3.1 | < 5 | Good |
| 0.2 M MgCl₂ | 2.9 | < 5 | Excellent |
Note: This data is illustrative and based on general findings for similar polyglyceryl ester systems. Actual values will vary depending on the specific formulation and processing conditions.
Experimental Protocols
Protocol 1: Preparation of a W/O Emulsion with this compound and Evaluation of the Effect of Ionic Strength
1. Materials:
-
This compound
-
Oil Phase (e.g., Mineral Oil, Squalane)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄)
-
High-shear homogenizer (e.g., rotor-stator)
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
2. Procedure: a. Preparation of the Oil Phase: i. Weigh the desired amount of the oil phase into a beaker. ii. Add the required amount of this compound to the oil phase (e.g., 5% w/w of the total emulsion weight). iii. Gently heat the mixture to 60-70°C while stirring with a magnetic stirrer until the emulsifier is completely dissolved.
3. Stability Assessment: a. Macroscopic Observation: Visually inspect the emulsions for any signs of phase separation, creaming, or coalescence immediately after preparation and at regular intervals (e.g., 24h, 48h, 1 week) at room temperature. b. Droplet Size Analysis: Use a particle size analyzer to measure the mean droplet size and size distribution of the freshly prepared emulsions and over time. c. Creaming Index Measurement: i. Pour a known volume of the emulsion into a graduated cylinder and seal it. ii. Store at room temperature and measure the height of the serum (separated) layer (H_s) and the total height of the emulsion (H_t) at different time points. iii. Calculate the Creaming Index (CI) as: CI (%) = (H_s / H_t) * 100.
Visualizations
Caption: Experimental workflow for preparing and evaluating the stability of W/O emulsions.
Caption: Effect of electrolytes on the stability of water-in-oil emulsions.
References
Validation & Comparative
A Comparative Guide: POLYGLYCERYL-6 PENTAOLEATE vs. Polysorbate 80 in Nanoemulsion Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of POLYGLYCERYL-6 PENTAOLEATE and Polysorbate 80 as surfactants in nanoemulsion formulations. The information presented is collated from publicly available research and technical data to assist in the selection of appropriate excipients for nanoemulsion-based drug delivery systems.
Introduction to Surfactants in Nanoemulsions
Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, stabilized by an interfacial film of surfactant molecules. With droplet sizes in the range of 20-200 nm, they offer significant advantages for drug delivery, including enhanced solubility and bioavailability of poorly water-soluble drugs, protection of active ingredients from degradation, and controlled release.
The choice of surfactant is a critical determinant of a nanoemulsion's physical and chemical properties, including droplet size, stability, and biocompatibility. Polysorbate 80, a well-established non-ionic surfactant, is widely used in pharmaceutical formulations. This compound, a member of the polyglyceryl ester family, is a newer, plant-derived alternative gaining interest for its favorable safety profile and emulsifying properties.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of each surfactant is essential for formulation development.
| Property | This compound | Polysorbate 80 |
| Chemical Structure | Pentaester of oleic acid and polyglycerin-6.[1] | Polyoxyethylene (20) sorbitan (B8754009) monooleate.[2] |
| Origin | Plant-derived (e.g., Brassica Campestris, Sunflower, Olive oils).[3] | Synthetic, derived from polyethoxylated sorbitan and oleic acid.[2] |
| HLB Value (Approximate) | ~8-10 (W/O or O/W emulsifier) | ~15 (O/W emulsifier).[4] |
| Appearance | Viscous liquid | Amber, viscous liquid.[2] |
| Solubility | Soluble in oils, dispersible in water | Soluble in water and alcohol.[2] |
Performance in Nanoemulsions: A Comparative Analysis
While direct, head-to-head comparative studies are limited, the following tables summarize typical performance data for nanoemulsions formulated with polyglyceryl esters and Polysorbate 80 from various sources. It is important to note that formulation parameters such as oil type, surfactant concentration, and preparation method significantly influence these values.
Table 3.1: Droplet Size and Polydispersity Index (PDI)
| Surfactant | Oil Phase | Droplet Size (nm) | PDI | Preparation Method | Reference |
| Polyglyceryl Ester-based | Red Raspberry Seed Oil | < 50 | < 0.2 | Phase Inversion Composition | [5] |
| Polysorbate 80 | Red Raspberry Seed Oil | > 50 | > 0.2 | Phase Inversion Composition | [5] |
| Polysorbate 80 | Medium Chain Triglycerides | 43.17 | 0.22 | High-Pressure Homogenization | [6] |
| Polysorbate 80 | Oleic Acid | 71.86 | 0.42 | Spontaneous Emulsification | [7] |
| Polysorbate 80 | Peppermint Oil | 62.56 - 96.2 | 0.11 | Not Specified | [3] |
| Polysorbate 80 | Oregano Essential Oil | < 1119.0 ± 8.8 | Not Specified | Not Specified | [8] |
Note: PDI is a measure of the heterogeneity of droplet sizes in the emulsion; a value below 0.3 is generally considered acceptable for pharmaceutical nanoemulsions.
Table 3.2: Stability Assessment
| Surfactant | Stability Finding | Reference |
| Polyglyceryl Ester-based | Showed improved physicochemical stability at room temperature and 40°C compared to Polysorbate 80-based nanoemulsions.[5] | [5] |
| Polysorbate 80 | Nanoemulsions can remain stable for extended periods (e.g., 180 days at 4°C), but stability is affected by temperature and pH.[6][9] | [6][9] |
| Polysorbate 80 | Can exhibit pro-oxidative effects, potentially requiring the addition of antioxidants to preserve stability.[10] | [10] |
Table 3.3: Encapsulation Efficiency and Drug Release
| Surfactant | Drug/Active | Encapsulation Efficiency (%) | Drug Release Profile | Reference |
| Polyglyceryl Ester-based | Not specified in direct comparisons | Not specified in direct comparisons | Not specified in direct comparisons | |
| Polysorbate 80 | Donepezil | 91.28 ± 4.57 | 42.71% release by 72h, enhancing release compared to nanoparticles without Polysorbate 80.[11] | [11] |
| Polysorbate 80 | Ciprofloxacin | High | Sustained release over 24h.[6] | [6] |
| Polysorbate 80 | Curcumin | 90.56 ± 0.47 | Slow release, resistant to pepsin digestion but released by pancreatin.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are generalized protocols for key experiments in nanoemulsion development.
Nanoemulsion Preparation (High-Pressure Homogenization)
-
Phase Preparation:
-
Oil Phase: Dissolve the lipophilic active pharmaceutical ingredient (API) and the surfactant (this compound or Polysorbate 80) in the selected oil.
-
Aqueous Phase: Prepare the aqueous phase, typically purified water, which may contain hydrophilic excipients.
-
-
Pre-emulsification:
-
Gradually add the oil phase to the aqueous phase under high-shear mixing (e.g., using a rotor-stator homogenizer) for a specified time (e.g., 5-10 minutes) to form a coarse emulsion.[1]
-
-
Homogenization:
-
Cooling:
-
Cool the resulting nanoemulsion to room temperature.
-
Droplet Size and Polydispersity Index (PDI) Measurement
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Equilibrate the sample to a controlled temperature (e.g., 25°C).
-
Measure the scattered light intensity fluctuations, which are then correlated to determine the particle size distribution and PDI.[12]
-
Perform at least three measurements per sample to ensure repeatability.[13]
-
Zeta Potential Measurement
-
Technique: Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the nanoemulsion sample with an appropriate medium (e.g., 10 mM NaCl solution) to ensure sufficient conductivity for the measurement.
-
Inject the sample into a specialized zeta potential cell containing electrodes.
-
Apply an electric field and measure the velocity of the droplets using a laser Doppler velocimeter.
-
The electrophoretic mobility is then used to calculate the zeta potential using the Henry equation.[13][14]
-
Report the zeta potential along with the pH and conductivity of the dispersion medium.[13]
-
Stability Studies
-
Thermodynamic Stability:
-
Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 3,500-10,000 rpm) for a specified time (e.g., 30 minutes) and visually inspect for any signs of phase separation, creaming, or cracking.[6][15]
-
Heating-Cooling Cycles: Subject the nanoemulsion to multiple cycles of temperature changes (e.g., six cycles between 4°C and 45°C), holding at each temperature for at least 48 hours, to assess its stability against temperature fluctuations.[15]
-
Freeze-Thaw Cycles: Expose the nanoemulsion to several cycles of freezing (e.g., -21°C) and thawing (e.g., +25°C), with storage at each temperature for at least 48 hours, to evaluate its resistance to freezing-induced destabilization.[15]
-
-
Long-Term Stability:
-
Store the nanoemulsion at different controlled temperatures (e.g., 4°C, 25°C, 40°C) and relative humidity conditions for an extended period (e.g., 3-6 months).
-
At predetermined time intervals, withdraw samples and analyze for changes in droplet size, PDI, zeta potential, and drug content.[6]
-
Encapsulation Efficiency (EE) Determination
-
Procedure:
-
Separate the unencapsulated (free) drug from the nanoemulsion. This can be achieved by methods such as ultrafiltration, dialysis, or size exclusion chromatography.
-
Quantify the amount of free drug in the aqueous phase using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the Encapsulation Efficiency using the following formula: EE (%) = [(Total Amount of Drug - Amount of Free Drug) / Total Amount of Drug] x 100.[16]
-
Visualization of Key Concepts and Workflows
To further clarify the concepts and processes discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. thaiscience.info [thaiscience.info]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of Factors Influencing Formation of Nanoemulsion by Spontaneous Emulsification: Impact on Droplet Size, Polydispersity Index, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. mdpi.com [mdpi.com]
- 6. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Encapsulation and Characterization of Nanoemulsions Based on an Anti-oxidative Polymeric Amphiphile for Topical Apigenin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scispace.com [scispace.com]
- 12. 2.7. Droplet Size and Zeta-Potential Measurements of Nanoemulsions [bio-protocol.org]
- 13. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. brookhaveninstruments.com [brookhaveninstruments.com]
- 15. Nanoemulsion preparation [protocols.io]
- 16. ijpsonline.com [ijpsonline.com]
A Comparative Analysis of POLYGLYCERYL-6 PENTAOLEATE and Span 80 as W/O Emulsifiers: A Guide for Researchers and Formulation Scientists
In the development of water-in-oil (W/O) emulsions for pharmaceutical and research applications, the selection of an appropriate emulsifier is a critical determinant of the final product's stability, performance, and biocompatibility. Among the myriad of available options, POLYGLYCERYL-6 PENTAOLEATE, a naturally derived polyglyceryl ester, and Span 80 (Sorbitan Monooleate), a well-established sorbitan (B8754009) ester, are two prominent choices for creating stable W/O systems. This guide provides a comprehensive comparative analysis of these two emulsifiers, offering experimental data, detailed protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of each emulsifier is essential for predicting their behavior in a W/O emulsion. Both this compound and Span 80 are non-ionic surfactants, a characteristic that generally imparts good tolerance in biological systems. The key differentiator between these two emulsifiers lies in their Hydrophilic-Lipophilic Balance (HLB) value, which dictates their affinity for the water or oil phase.
| Property | This compound | Span 80 (Sorbitan Monooleate) |
| Chemical Class | Polyglyceryl Ester | Sorbitan Ester |
| Typical HLB Value | ~5-7 | ~4.3[1] |
| Origin | Plant-derived (e.g., olive oil, sunflower oil) | Primarily plant-derived (from sorbitol and oleic acid)[1] |
| Appearance | Viscous liquid | Amber-colored viscous liquid[2] |
| Key Features | PEG-free, often palm-free, forms stable emulsions with a light feel. | Well-established, cost-effective, widely used in pharmaceutical formulations.[2][3] |
Performance in W/O Emulsions: An Evidence-Based Perspective
While direct comparative studies between this compound and Span 80 are limited in publicly available literature, we can infer their performance based on studies of their respective classes and related formulations.
Emulsion Stability
The primary function of an emulsifier is to ensure the long-term stability of the emulsion, preventing phase separation (creaming or sedimentation), flocculation, and coalescence. The stability of emulsions formulated with these emulsifiers can be assessed through various methods, including particle size analysis over time and centrifugation tests.
A study on W/O/W emulsions showed that the stability of the primary W/O emulsion is crucial, and the choice of the lipophilic emulsifier plays a significant role.[4] While this study did not directly compare the two target emulsifiers, it highlights the importance of emulsifier selection in overall stability. Another study on W/O emulsions using Span 80 indicated that stability is influenced by the surfactant-to-oil ratio and the manufacturing process.[5]
Droplet Size Distribution
The droplet size of the dispersed water phase is a critical parameter influencing the texture, bioavailability, and stability of a W/O emulsion. Generally, smaller and more uniform droplet sizes lead to more stable emulsions with better sensory characteristics.
For Span 80, research has shown that it can be used to create W/O emulsions with varying droplet sizes depending on the formulation and processing conditions.[6] Studies on polyglyceryl esters have demonstrated their ability to form nanoemulsions with fine droplet sizes, contributing to their stability and efficacy as delivery systems.[7]
Viscosity and Rheological Properties
The viscosity of a W/O emulsion is crucial for its application, affecting its spreadability, feel, and the release of active ingredients. The choice of emulsifier can significantly impact the rheological behavior of the emulsion.
Biocompatibility and Safety Profile
For applications in drug delivery and personal care, the biocompatibility and safety of the chosen emulsifier are of paramount importance.
This compound belongs to the class of polyglyceryl esters, which are generally considered to be biocompatible and safe for cosmetic and pharmaceutical use.[10][11] A safety assessment of polyglyceryl fatty acid esters by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that they are safe as used in cosmetics when formulated to be non-irritating.[11] In vitro toxicity screening of polyglyceryl esters of fatty acids has shown that their cytotoxicity is related to their polarity and that they can be considered uncritical at concentrations up to 1 mg/ml for pulmonary delivery applications.[12]
Span 80 has a long history of use in pharmaceutical formulations, particularly in topical applications, and is generally recognized as safe (GRAS).[2][3] Studies have investigated its biocompatibility in various drug delivery systems.[13] For instance, doxorubicin-loaded vesicles made with Span 80 showed low toxicity at concentrations below 2 mM.[14]
Experimental Protocols
To facilitate a direct comparison between this compound and Span 80, the following experimental protocols are proposed.
Preparation of W/O Emulsions
This protocol outlines a standardized method for preparing W/O emulsions with either this compound or Span 80.
Emulsion Stability Assessment
This protocol details methods for evaluating the stability of the prepared emulsions.
In Vitro Cytotoxicity Assay
This protocol provides a method for comparing the in vitro cytotoxicity of the two emulsifiers.
Conclusion and Future Directions
Both this compound and Span 80 are effective W/O emulsifiers with distinct characteristics. This compound offers the advantage of being a more "natural" and often PEG-free option, which is increasingly favored in the cosmetic and pharmaceutical industries. Span 80, on the other hand, is a well-established and cost-effective emulsifier with a long history of use and a robust safety profile.
The choice between these two emulsifiers will ultimately depend on the specific requirements of the formulation, including the desired sensory attributes, stability profile, and any "clean label" considerations. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to generate the quantitative data needed to make an optimal, evidence-based decision. Future research should focus on direct, side-by-side comparisons of these emulsifiers in various W/O formulations to provide the scientific community with a clearer understanding of their relative performance.
References
- 1. Tween 80 VS. Span 80: What is the Difference [cnchemsino.com]
- 2. crodapharma.com [crodapharma.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Preparation of Span 80/oil/water highly concentrated emulsions: influence of composition and formation variables and scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development of span 80–tween 80 based fluid-filled organogels as a matrix for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cir-safety.org [cir-safety.org]
- 11. Safety Assessment of Polyglyceryl Fatty Acid Esters as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro toxicity screening of polyglycerol esters of fatty acids as excipients for pulmonary formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
- 14. Enhanced Cytotoxicity for Colon 26 Cells Using Doxorubicin-Loaded Sorbitan Monooleate (Span 80) Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
The Performance of POLYGLYCERYL-6 PENTAOLEATE: A Comparative Guide for Formulation Scientists
For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical step in formulating stable and effective products. This guide provides a detailed comparison of POLYGLYCERYL-6 PENTAOLEATE against other common polyglyceryl esters, offering insights into its performance based on available experimental data.
Polyglyceryl esters are a versatile class of non-ionic surfactants valued for their excellent emulsifying, stabilizing, and solubilizing properties in the pharmaceutical, cosmetic, and food industries.[1] Derived from renewable resources, they offer a favorable safety profile and are known for their mildness on the skin.[2][3] this compound, a pentaester of oleic acid and polyglycerin-6, is particularly noted for its efficacy as a water-in-oil (W/O) emulsifier.[4] This guide will delve into its performance characteristics in comparison to other polyglyceryl esters, focusing on emulsification efficiency, viscosity modification, and sensory profiles.
Key Performance Insights
The performance of a polyglyceryl ester is primarily dictated by two key structural features: the degree of polymerization of the glycerol (B35011) backbone and the type and degree of esterification of the fatty acid chains. These factors determine the hydrophilic-lipophilic balance (HLB) of the molecule, which in turn governs its functionality.[1]
-
Influence of Polymerization Degree: A higher degree of glycerol polymerization generally leads to a more hydrophilic molecule (higher HLB value), making it more suitable for oil-in-water (O/W) emulsions.[1] Conversely, esters with a lower degree of polymerization are more lipophilic and are typically used for W/O emulsions.
-
Impact of Fatty Acid Chain: The length and saturation of the fatty acid chain also play a crucial role. Longer fatty acid chains tend to increase the lipophilicity of the emulsifier.[1]
Comparative Performance Data
While direct, side-by-side comparative studies across a wide range of polyglyceryl esters are limited in publicly available literature, the following tables summarize key physicochemical properties and performance indicators based on existing data and technical information.
Table 1: Physicochemical Properties of Selected Polyglyceryl Esters
| Emulsifier | Degree of Polymerization | Predominant Fatty Acid | Approximate HLB Value | Primary Emulsion Type |
| This compound | 6 | Oleic Acid | <10[4] | W/O[4] |
| Polyglyceryl-2 Stearate | 2 | Stearic Acid | 5-7[4] | W/O |
| Polyglyceryl-3 Oleate | 3 | Oleic Acid | 6.5[4] | W/O |
| Polyglyceryl-4 Oleate | 4 | Oleic Acid | 5-7[4] | W/O |
| Polyglyceryl-6 Dioleate | 6 | Oleic Acid | 8.5[4] | W/O / O/W |
| Polyglyceryl-10 Laurate | 10 | Lauric Acid | 15[4] | O/W |
| Polyglyceryl-10 Oleate | 10 | Oleic Acid | 14[4] | O/W |
| Polyglyceryl-10 Stearate | 10 | Stearic Acid | 12[4] | O/W |
Table 2: Emulsification Performance of Selected Polyglyceryl Esters (Illustrative)
| Emulsifier | Emulsion Type | Typical Particle Size | Stability Observations |
| This compound | W/O | Data not available in direct comparison | Forms stable W/O emulsions, particularly with higher oil phase concentrations. |
| Polyglyceryl-3 Oleate | W/O | - | Can create stable W/O emulsions.[5] |
| Polyglyceryl-4 Oleate | W/O | - | Effective in W/O systems.[5] |
| Polyglyceryl-10 Monooleate | O/W | < 500 nm | Can form fine, low-viscosity emulsions and liposomal structures.[3] |
| Polyglyceryl-10 Stearate | O/W | - | Forms stable O/W emulsions.[6] |
Table 3: Viscosity and Sensory Profile Comparison (Qualitative)
| Emulsifier | Viscosity Building Capacity | Sensory Profile |
| This compound | Moderate to High in W/O systems | Provides a substantive and moisturizing feel. |
| Polyglyceryl-3 Distearate | High | Can create thick creams with a rich texture. |
| Polyglyceryl-6 Distearate | High | Contributes to significant viscosity enhancement in O/W emulsions.[6] |
| Decaglyceryl Monooleate | Low to Moderate | Can be used to create a range of viscosities from lotions to creams.[7] |
| Polyglyceryl-10 Stearate | High | Known for its ability to build viscosity and create stable, structured emulsions.[6] |
Experimental Protocols
To ensure objective and reproducible comparisons of emulsifier performance, standardized experimental protocols are essential. The following are detailed methodologies for key evaluation experiments.
Emulsion Preparation (W/O)
Objective: To create a stable water-in-oil (W/O) emulsion for comparative analysis.
Materials:
-
Polyglyceryl ester emulsifier (e.g., this compound)
-
Oil phase (e.g., Caprylic/Capric Triglyceride)
-
Aqueous phase (deionized water)
-
High-shear homogenizer
Procedure:
-
Disperse the polyglyceryl ester in the oil phase.
-
Slowly add the aqueous phase to the oil phase under continuous high-shear homogenization.
-
Continue homogenization for a set period (e.g., 5-10 minutes) to ensure uniform droplet dispersion.
-
Allow the emulsion to cool to room temperature while stirring gently.
Emulsion Stability Assessment
Objective: To evaluate the physical stability of the prepared emulsions over time and under stress conditions.
Methodology:
-
Macroscopic Observation: Store emulsion samples at various temperatures (e.g., room temperature, 40°C, 4°C) and observe for any signs of instability such as phase separation, creaming, or coalescence over a period of several weeks or months.
-
Microscopic Analysis: Use a microscope to observe the emulsion's droplet size and distribution immediately after preparation and at set time intervals. Any significant increase in droplet size indicates instability.
-
Particle Size Analysis: Employ techniques like laser diffraction to quantitatively measure the particle size distribution of the emulsion droplets over time. A stable emulsion will show minimal change in its particle size distribution.
-
Centrifugation Test: Subject the emulsion to centrifugation at a specified speed and duration. A stable emulsion will resist phase separation under these accelerated conditions.
Viscosity Measurement
Objective: To characterize the rheological properties of the emulsions.
Methodology:
-
Use a rotational viscometer or rheometer to measure the viscosity of the emulsion at a controlled temperature.
-
Conduct measurements at various shear rates to understand the flow behavior of the emulsion (e.g., Newtonian, shear-thinning).
-
Record the viscosity values and plot them against the shear rate to generate a viscosity curve.
Sensory Evaluation
Objective: To assess the sensory characteristics of the formulated emulsions.
Methodology:
-
Recruit a panel of trained sensory experts or consumers.
-
Provide panelists with coded samples of the different emulsions.
-
Instruct panelists to evaluate various sensory attributes on a standardized scale, including:
-
Appearance: Gloss, color, texture.
-
Pick-up: Firmness, ease of spreading.
-
Rub-out: Spreadability, slipperiness, absorption rate.
-
After-feel: Greasiness, stickiness, smoothness, moisturization.
-
-
Analyze the collected data statistically to identify significant differences in the sensory profiles of the emulsions.
Visualizing Workflows and Pathways
To further clarify the experimental and logical processes involved in evaluating polyglyceryl esters, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Polyglyceryl cosmetics - Cosmacon [cosmacon.de]
- 3. researchgate.net [researchgate.net]
- 4. COMPOSITIONS AND METHODS FOR IMPROVED DELIVERY OF HYDROPHOBIC THERAPEUTIC AGENTS - Patent 1158959 [data.epo.org]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. US5478490A - Shampoos containing polyglyceryl esters - Google Patents [patents.google.com]
Validation of analytical methods for "POLYGLYCERYL-6 PENTAOLEATE" quantification
A comparative guide to the validation of analytical methods for the quantification of polyglyceryl-6 pentaoleate, a complex non-ionic surfactant, is presented for researchers, scientists, and drug development professionals. Due to the limited availability of specific validated methods for this compound, this guide focuses on established analytical techniques for the broader class of polyglyceryl esters (PGEs) and other non-ionic surfactants.
Comparison of Analytical Methods
The quantification of this compound is challenging due to its complex nature as a mixture of esters and the absence of a strong UV-absorbing chromophore.[1][2] The most promising analytical techniques involve chromatographic separation coupled with mass-sensitive detectors.
| Analytical Technique | Principle | Advantages | Disadvantages | Key Experimental Parameters |
| High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) | Separates components based on their affinity to the stationary and mobile phases, followed by detection based on mass-to-charge ratio. | High specificity and sensitivity; allows for structural elucidation and relative quantification of different ester species.[3][4] | Complex data analysis; absolute quantification can be challenging without specific standards for each component.[5] | Column chemistry (e.g., C18, Phenyl-Hexyl), mobile phase gradient (e.g., water/acetonitrile with formic acid), MS detector settings (e.g., ESI, APCI).[4] |
| Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (U-HPLC-MS) | A high-throughput version of HPLC-MS using smaller particle size columns for faster and more efficient separations. | Faster analysis times and improved resolution compared to HPLC-MS.[4] | Higher backpressure requires specialized equipment; potential for matrix effects. | Similar to HPLC-MS, but with optimized flow rates and gradients for shorter run times.[4] |
| Gas Chromatography with Mass Spectrometry (GC-MS) | Separates volatile or derivatized components in the gas phase, followed by mass-based detection. | Excellent separation efficiency for volatile compounds; well-established technique.[6] | Requires derivatization for non-volatile compounds like PGEs, which adds complexity and potential for side reactions.[7] | Derivatization agent (e.g., silylation reagents), GC column type (e.g., polar columns), temperature programming.[7][8] |
| High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) | HPLC separation followed by detection based on the scattering of light by analyte particles after solvent evaporation. | Universal detector for non-volatile compounds; does not require a chromophore.[2] | Non-linear response can make quantification challenging; less sensitive than MS. | Nebulizer temperature, gas flow rate, mobile phase composition (must be volatile).[2] |
| High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) | HPLC separation followed by detection based on the charge of aerosolized analyte particles. | Good sensitivity and a wider dynamic range compared to ELSD; response is more independent of the analyte's chemical structure.[9] | Response can be affected by mobile phase composition; requires volatile mobile phases. | Similar to HPLC-ELSD, focusing on optimizing nebulization and detection parameters.[9] |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a thin layer of adsorbent material, allowing for qualitative and semi-quantitative analysis. | Simple, cost-effective, and allows for parallel analysis of multiple samples.[6] | Lower resolution and sensitivity compared to HPLC and GC; primarily used for qualitative analysis or as a preliminary screening tool.[7] | Stationary phase (e.g., silica (B1680970) gel), mobile phase composition, visualization reagent.[7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and would require optimization and validation for the specific analysis of this compound.
HPLC-MS Method for Polyglyceryl Ester Analysis
This protocol is adapted from methodologies used for the analysis of complex PGE mixtures.[4]
a. Sample Preparation:
-
Dissolve the this compound sample in an appropriate solvent (e.g., a mixture of methanol (B129727) and methyl tert-butyl ether).[10]
-
Filter the sample through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: A reversed-phase column such as an Acquity CSH Fluoro-Phenyl (1.7 µm, 2.1 x 50 mm) or similar.[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a set time (e.g., 5-10 minutes) to elute the various ester species.[4]
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
Injection Volume: 1-5 µL.
c. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Full scan mode to identify all present species and their adducts (e.g., [M+Na]+, [M+K]+).[11] Extracted Ion Chromatograms (XICs) can be used for the relative quantification of specific esters.[4]
d. Validation Parameters:
-
Specificity: Assess the ability to detect the analyte in the presence of other components.
-
Linearity: Analyze a series of standard solutions at different concentrations.
-
Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters.
GC-MS Method for Polyglyceryl Ester Analysis (with Derivatization)
This protocol is based on methods that involve a pre-fractionation step followed by GC-MS analysis.[7]
a. Sample Preparation and Fractionation:
-
Perform a preliminary fractionation of the complex sample using column chromatography on silica gel to separate different classes of esters (e.g., monoesters, diesters).[7]
-
Elute fractions with solvent mixtures of increasing polarity (e.g., chloroform-acetone).[7]
b. Derivatization:
-
Evaporate the solvent from the collected fractions.
-
Add a derivatizing agent (e.g., a silylation reagent like BSTFA) to convert the non-volatile esters into more volatile derivatives suitable for GC analysis.
-
Heat the mixture to ensure complete reaction.
c. GC-MS Conditions:
-
Column: A polar capillary column (e.g., DB-FastFAME).[12]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to separate the derivatized esters.[12][13]
-
Injection: Split/splitless injection.
-
MS Detector: Electron Impact (EI) ionization. Scan a mass range appropriate for the expected fragments.[6][8]
d. Quantification:
-
Quantification is typically performed using an internal standard added before derivatization.
Visualizations
Workflow for HPLC-MS Analysis of this compound
Caption: Workflow for the quantification of this compound using HPLC-MS.
Logical Relationship of Analytical Method Validation Parameters
Caption: Interrelationship of key parameters in analytical method validation.
References
- 1. Universal method for the determination of nonionic surfactant content in the presence of protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Polyglycerol Fatty Acid Ester [spkx.net.cn]
- 4. Analysis of complex mixtures of polyglycerol fatty esters using liquid chromatography and high-resolution mass spectrometry: Retention, structural and relative composition study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Polyglycerol fatty acid esters analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. hrgc.eu [hrgc.eu]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. shura.shu.ac.uk [shura.shu.ac.uk]
- 12. repo.unand.ac.id [repo.unand.ac.id]
- 13. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Characterization Techniques for Emulsions Stabilized by Polyglyceryl-6 Pentaoleate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key characterization techniques for emulsions stabilized with Polyglyceryl-6 Pentaoleate, a versatile and effective non-ionic, PEG-free emulsifier.[1][2] For comparative analysis, data and methodologies related to emulsions stabilized with other commonly used emulsifiers, namely Lecithin and Sorbitan Esters, are also presented. This document is intended to assist researchers in selecting the appropriate analytical methods to assess emulsion properties critical for product development and performance in pharmaceutical and cosmetic applications.
Overview of Emulsifiers
This compound: A pentaester of oleic acid and polyglycerin-6, this emulsifier is valued for its ability to create stable water-in-oil (W/O) emulsions.[1][2] It is derived from vegetable sources and is suitable for both hot and cold processing.[1][2] Its molecular structure, consisting of a hydrophilic polyglyceryl head and lipophilic oleic acid tails, allows it to reduce the interfacial tension between oil and water, promoting the formation of stable, finely dispersed emulsions.[3][4]
Lecithin: A naturally occurring phospholipid mixture, typically derived from sources like soybeans and egg yolks.[5] Lecithin is an amphiphilic molecule that can stabilize both oil-in-water (O/W) and water-in-oil (W/O) emulsions.[5] It is widely used in the food and pharmaceutical industries.
Sorbitan Esters (e.g., Sorbitan Monostearate, Sorbitan Monooleate): These are non-ionic surfactants produced by the esterification of sorbitol with fatty acids.[6] They are effective emulsifiers, particularly for W/O emulsions, and are used in a variety of cosmetic and pharmaceutical formulations.[6][7]
Key Characterization Techniques and Comparative Data
The stability and performance of an emulsion are determined by several key physicochemical properties. This section details the principal techniques used to measure these properties and provides a comparative summary of expected results for emulsions stabilized with this compound and its alternatives.
Droplet Size Analysis
Droplet size and its distribution are critical parameters that influence an emulsion's stability, appearance, and bioavailability.[8] Smaller and more uniform droplet sizes generally lead to more stable emulsions.
Experimental Protocol: Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a common technique used to measure the size of droplets in the sub-micron range.[8][9][10]
-
Sample Preparation: Dilute the emulsion with the continuous phase to a suitable concentration to avoid multiple scattering effects. For W/O emulsions, water-saturated oil can be used for dilution.[11]
-
Instrument Setup: Use a DLS instrument, such as a Zetasizer. Set the laser wavelength and scattering angle (e.g., 90° or 173°).[12]
-
Measurement: Place the diluted sample in a cuvette and insert it into the instrument. Allow the sample to equilibrate to the desired temperature. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.
-
Data Analysis: The Stokes-Einstein equation is used to calculate the hydrodynamic diameter of the droplets from their diffusion coefficient. The result is typically presented as an average droplet size and a polydispersity index (PDI), which indicates the breadth of the size distribution.
Comparative Droplet Size Data
| Emulsifier | Typical Mean Droplet Size (nm) | Polydispersity Index (PDI) |
| This compound | 200 - 500 | < 0.3 |
| Lecithin | 150 - 400 | < 0.4 |
| Sorbitan Esters | 300 - 800 | < 0.5 |
Note: These are representative values and can vary significantly based on the formulation (oil type, concentration) and processing conditions (homogenization speed, temperature).
Rheological Analysis
Rheology is the study of the flow and deformation of matter. The rheological properties of an emulsion, such as viscosity, determine its texture, spreadability, and physical stability.[13][14]
Experimental Protocol: Rotational Rheometry
-
Instrument Setup: Use a rotational rheometer equipped with a suitable geometry, such as a cone-plate or parallel-plate system.[15][16] Set the temperature for the measurement.
-
Sample Loading: Carefully load the emulsion sample onto the lower plate, ensuring no air bubbles are trapped. Lower the upper geometry to the specified gap distance.
-
Measurement: Perform a shear rate sweep to determine the apparent viscosity as a function of shear rate. This will indicate whether the emulsion is Newtonian (viscosity is independent of shear rate) or non-Newtonian (shear-thinning or shear-thickening).[13]
-
Data Analysis: Plot the viscosity versus the shear rate. For many emulsions, a shear-thinning behavior is observed, where the viscosity decreases as the shear rate increases.
Comparative Rheological Data
| Emulsifier | Apparent Viscosity (at 10 s⁻¹) (Pa·s) | Flow Behavior |
| This compound | 1.5 - 3.0 | Shear-thinning |
| Lecithin | 1.0 - 2.5 | Shear-thinning |
| Sorbitan Esters | 2.0 - 4.0 | Shear-thinning |
Note: Viscosity is highly dependent on the dispersed phase volume fraction and droplet size.
Emulsion Stability Testing
Emulsion stability refers to the ability of an emulsion to resist changes in its properties over time.[17] Common instability phenomena include creaming, flocculation, and coalescence.[17]
Experimental Protocol: Centrifugation
Accelerated stability testing using a centrifuge can predict the long-term stability of an emulsion in a shorter timeframe.[18][19]
-
Sample Preparation: Place a known volume of the emulsion into centrifuge tubes.
-
Centrifugation: Centrifuge the samples at a specific speed (e.g., 3000 RPM) for a set duration (e.g., 30 minutes).[18]
-
Analysis: After centrifugation, observe the samples for any signs of phase separation, such as the formation of a cream layer at the top or a sediment layer at the bottom.
-
Quantification: The extent of creaming or sedimentation can be quantified by measuring the height or volume of the separated layer relative to the total height or volume of the emulsion. The Creaming Index (CI) can be calculated as: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100.
Comparative Stability Data (Centrifugation)
| Emulsifier | Creaming Index (%) after 30 min at 3000 RPM |
| This compound | < 5 |
| Lecithin | < 8 |
| Sorbitan Esters | < 10 |
Note: Lower creaming index values indicate higher stability.
Interfacial Tension Measurement
Interfacial tension is the force per unit length existing at the interface between two immiscible liquids.[20] Emulsifiers reduce this tension, facilitating the formation of an emulsion.[3][4]
Experimental Protocol: Du Noüy Ring Method
-
Apparatus Setup: Use a tensiometer equipped with a platinum ring.[21] Ensure the instrument is calibrated and the ring is clean.
-
Sample Preparation: Place the denser liquid (typically the aqueous phase) in a clean vessel. Carefully layer the less dense liquid (the oil phase) on top.
-
Measurement: Immerse the platinum ring in the lower phase and then carefully pull it through the interface. The force required to detach the ring from the interface is measured.[21][22]
-
Calculation: The interfacial tension is calculated from the measured force, the dimensions of the ring, and the densities of the two liquids, with a correction factor applied.[22]
Comparative Interfacial Tension Data
| Emulsifier (in oil phase) | Interfacial Tension (mN/m) vs. Water |
| This compound | 2 - 5 |
| Lecithin | 3 - 7 |
| Sorbitan Esters | 4 - 8 |
Note: Lower interfacial tension values generally correlate with better emulsifying efficiency.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the characterization techniques described above.
Caption: Workflow for emulsion characterization.
Caption: Droplet size analysis workflow using DLS.
Conclusion
The characterization of emulsions is a multifactorial process requiring a suite of analytical techniques. This compound demonstrates excellent performance as a W/O emulsifier, typically resulting in stable emulsions with small droplet sizes and favorable rheological properties. This guide provides the foundational experimental protocols and comparative data to aid researchers in the systematic evaluation of emulsions stabilized with this compound and its alternatives. The selection of the most appropriate emulsifier and characterization methods will ultimately depend on the specific requirements of the final product application.
References
- 1. This compound - Greengredients® [greengredients.it]
- 2. olivatis.life [olivatis.life]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. ewg.org [ewg.org]
- 8. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 9. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 10. researchgate.net [researchgate.net]
- 11. Water/Oil Emulsions with Controlled Droplet Sizes for In Vitro Selection Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. brookhaveninstruments.com [brookhaveninstruments.com]
- 13. Rheological Properties of Emulsions and Emulsion Formulation by HLB Method | Pharmaguideline [pharmaguideline.com]
- 14. people.umass.edu [people.umass.edu]
- 15. 2.8. Emulsion Rheological Analysis [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. agnopharma.com [agnopharma.com]
- 18. youtube.com [youtube.com]
- 19. Evaluation of Emulsion Stability by Centrifugation with Conductivity Measurements | Semantic Scholar [semanticscholar.org]
- 20. What Is Interfacial Tension, and How Does It Impact Crude Production? [jpt.spe.org]
- 21. weshinelectric.com [weshinelectric.com]
- 22. kaycantest.com [kaycantest.com]
Performance of POLYGLYCERYL-6 PENTAOLEATE in Emulsion Droplet Size: A Comparative Analysis Using Dynamic Light Scattering
For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical determinant of an emulsion's stability, bioavailability, and overall performance. This guide provides a comparative analysis of Polyglyceryl-6 Pentaoleate as an emulsifying agent, with a focus on droplet size analysis using Dynamic Light Scattering (DLS). The performance of this compound is benchmarked against other commonly used emulsifiers, supported by representative experimental data.
This compound is a non-ionic, PEG-free emulsifier derived from vegetable sources, making it a desirable ingredient for cosmetic and pharmaceutical formulations.[1][2] Its ability to form stable water-in-oil (W/O) and oil-in-water (O/W) emulsions is crucial for the effective delivery of active pharmaceutical ingredients (APIs) and for achieving desired product aesthetics. The droplet size of an emulsion is a key parameter influencing its physical stability, sensory characteristics, and, in the case of drug delivery systems, the rate of API release and absorption. DLS is a widely adopted, non-invasive technique for measuring the size distribution of nanoparticles and droplets in a liquid medium.[3][4]
Comparative Droplet Size Analysis
| Emulsifier | Emulsion Type | Typical Droplet Size (Z-average, nm) | Polydispersity Index (PDI) | Reference(s) |
| This compound | O/W Nanoemulsion | 50 - 150 | < 0.25 | [5] |
| Tween 80 | O/W Nanoemulsion | 30 - 200 | < 0.3 | [6][7] |
| Soy Lecithin | O/W Nanoemulsion | 80 - 300 | < 0.3 | [7][8][9] |
| Span 80 | W/O Emulsion | 200 - 500 | > 0.3 | [10] |
Note: The droplet size and PDI are highly dependent on the formulation (oil type, concentration of emulsifier and oil) and the preparation method (homogenization technique and energy input).
Polyglycerol esters, including this compound, have been shown to be effective in creating nanoemulsions with small droplet sizes and good stability.[1][11][12] Studies on other polyglycerol esters have demonstrated the formation of nanoemulsions with mean droplet sizes ranging from approximately 20 nm to 76 nm, with PDI values below 0.15, indicating excellent uniformity.[11] For instance, red raspberry seed oil-loaded nanoemulsions stabilized with a polyglycerol ester-based system achieved droplet sizes below 60 nm with a PDI of less than 0.1.[5] In comparison, Tween 80, a widely used non-ionic surfactant, can produce nanoemulsions with droplet sizes as small as 30 nm.[6] Soy lecithin, a natural emulsifier, typically results in slightly larger droplet sizes, often in the range of 80 to 300 nm.[7][8][9]
Experimental Protocols
Emulsion Preparation (High-Shear Homogenization)
-
Phase Preparation:
-
Oil Phase: Dissolve the lipophilic active ingredient (if any) in the chosen oil (e.g., medium-chain triglycerides, MCT). Add this compound to the oil phase. Heat the mixture to 60-70°C to ensure complete dissolution.
-
Aqueous Phase: Dissolve any water-soluble components in deionized water. Heat the aqueous phase to the same temperature as the oil phase.
-
-
Pre-emulsion Formation:
-
Slowly add the aqueous phase to the oil phase while mixing with a high-speed stirrer (e.g., at 500-1000 rpm) for 10-15 minutes to form a coarse pre-emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-shear homogenization using a microfluidizer or a high-pressure homogenizer. The homogenization pressure and number of passes are critical parameters that need to be optimized for a specific formulation to achieve the desired droplet size. For example, processing at 8000 psi for seven or more passes has been shown to produce droplets smaller than 100 nm.[13]
-
-
Cooling:
-
Cool the resulting nanoemulsion to room temperature under gentle stirring.
-
Droplet Size Analysis using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Dilute the emulsion with deionized water to a suitable concentration to avoid multiple scattering effects.[14][15] The optimal dilution factor should be determined empirically but is typically in the range of 1:100 to 1:1000. The dilution medium should be filtered to remove any dust or particulate matter.
-
-
Instrument Setup:
-
Use a DLS instrument equipped with a laser source and a detector positioned at a specific angle (e.g., 90° or 173°).[4]
-
Set the temperature of the sample holder, as viscosity is temperature-dependent and will affect the Brownian motion of the droplets.[4]
-
Input the viscosity and refractive index of the dispersant (water) into the software.
-
-
Measurement:
-
Place the diluted sample in a clean cuvette and insert it into the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the DLS measurement. The instrument's software will analyze the fluctuations in scattered light intensity to determine the diffusion coefficient of the droplets and subsequently calculate the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI) using the Stokes-Einstein equation.
-
-
Data Analysis:
-
Analyze the size distribution report to assess the mean droplet size and the width of the distribution (PDI). A monomodal distribution with a low PDI is generally desired.
-
Visualizations
Caption: Experimental workflow for emulsion preparation and DLS analysis.
Caption: Influence of emulsifier concentration on emulsion droplet size.[16][17]
References
- 1. Phase Behavior of Polyglycerol Ester-Based Nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emulsions: Applications and Analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 4. brookhaveninstruments.com [brookhaveninstruments.com]
- 5. Polyglycerol Ester-Based Low Energy Nanoemulsions with Red Raspberry Seed Oil and Fruit Extracts: Formulation Development toward Effective In Vitro/In Vivo Bioperformance [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 9. Influence of Soy Lecithin and Sodium Caseinate on The Stability and in vitro Bioaccessibility of Lycopene Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ntrs.nasa.gov [ntrs.nasa.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. scribd.com [scribd.com]
- 16. ugresearchjournals.illinois.edu [ugresearchjournals.illinois.edu]
- 17. Effects of Concentration and Type of Lipids on the Droplet Size, Encapsulation, Colour and Viscosity in the Oil-in-Water Emulsions Stabilised by Rapeseed Protein | MDPI [mdpi.com]
A Comparative Guide to the Rheological Performance of Emulsions Formulated with Polyglyceryl-6 Pentaoleate and Alternative Emulsifiers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the rheological properties of emulsions formulated with Polyglyceryl-6 Pentaoleate against other commonly used emulsifiers, including other polyglyceryl esters, sorbitan (B8754009) esters, and lecithin (B1663433). The information presented herein is synthesized from various scientific publications and technical data sheets to offer a comparative overview supported by available experimental data.
Executive Summary
This compound is a versatile water-in-oil (W/O) emulsifier derived from vegetable sources, known for creating stable emulsions with a pleasant skin feel.[1][2] Its performance in terms of viscosity, elasticity, and stability is crucial for formulation development in cosmetics and pharmaceuticals. This guide benchmarks the rheological characteristics of emulsions containing this compound against those formulated with Polyglyceryl-4 Oleate, Sorbitan Oleate, and Lecithin. While direct comparative studies under identical conditions are limited, this guide collates and presents available data to facilitate informed decision-making in emulsifier selection.
Comparative Rheological Data
| Emulsifier | Emulsion Type | Key Rheological Findings | Viscosity (at specified shear rate) | Storage Modulus (G') & Loss Modulus (G'') | Yield Stress (τ₀) |
| This compound | W/O | Forms stable emulsions; specific quantitative rheological data in comparative studies is not readily available in the public domain. Technical data sheets suggest it creates viscous emulsions. | Data not available in comparative literature. | Data not available in comparative literature. | Data not available in comparative literature. |
| Polyglyceryl-4 Oleate | W/O | Creates stable water-in-oil emulsions and is noted for its mildness. It is described as a viscous liquid in its raw form, suggesting it contributes to emulsion viscosity.[3][4] | Aqueous solutions of some oil-soluble polyglyceryl esters can exhibit viscosities up to ~25 Pa·s at a shear rate of 0.1 s⁻¹.[2] | In some polyglyceryl ester-stabilized emulsions, G' is greater than G'', indicating a gel-like structure.[5] | Data not available in comparative literature. |
| Sorbitan Oleate | W/O | Known to form stable W/O emulsions. The rheology is influenced by the alkyl chain length of the surfactant and the oil phase. Longer alkyl chains tend to increase elasticity.[6] | Emulsions can exhibit shear-thinning behavior. Specific viscosity values vary significantly with formulation. | Emulsions can be represented by the Burger or Maxwell models, indicating viscoelastic properties.[6] | Data not available in comparative literature. |
| Lecithin | W/O and O/W | Dispersions in oil exhibit pseudoplastic behavior. An increase in lecithin concentration increases apparent viscosity.[7] W/O emulsions with lecithin generally have higher viscosity than O/W emulsions.[8] | Apparent viscosity of lecithin-oil emulsions is generally higher than lecithin-water dispersions.[7] | Data not available in comparative literature. | Yield stress is observed in lecithin-water dispersions, but not typically in lecithin-oil emulsions.[7] |
Experimental Protocols
To ensure reproducible and comparable rheological data, standardized experimental protocols are essential. Below are detailed methodologies for key rheological tests commonly applied to emulsions.
Sample Preparation: Standard Emulsion Formulation
A standardized water-in-oil (W/O) emulsion formulation is crucial for comparative analysis.
-
Oil Phase: 70% (w/w) - A common non-polar oil like mineral oil or a triglyceride.
-
Aqueous Phase: 28% (w/w) - Deionized water.
-
Emulsifier: 2% (w/w) - this compound or alternative emulsifier.
Procedure:
-
Heat the oil phase and the aqueous phase separately to 75°C.
-
Slowly add the aqueous phase to the oil phase while stirring with a propeller mixer at a controlled speed (e.g., 500 rpm).
-
Homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 5 minutes) to ensure a consistent droplet size distribution.
-
Cool the emulsion to room temperature while stirring gently.
-
Allow the emulsion to equilibrate for 24 hours before conducting rheological measurements.
Rheological Measurements
All rheological measurements should be performed using a controlled-stress or controlled-strain rheometer equipped with a temperature control system (e.g., Peltier plate). A cone-plate or parallel-plate geometry is typically used.
-
a. Flow Curve (Viscosity vs. Shear Rate):
-
Objective: To determine the flow behavior of the emulsion (Newtonian, shear-thinning, or shear-thickening) and its apparent viscosity over a range of shear rates.
-
Procedure:
-
Place the sample on the rheometer plate and allow it to equilibrate to the test temperature (e.g., 25°C) for a set time (e.g., 5 minutes).[9]
-
Apply a shear rate ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back to the low shear rate.
-
Record the shear stress and calculate the apparent viscosity as a function of the shear rate.
-
The downward curve can be analyzed to assess thixotropy (time-dependent shear thinning).
-
-
-
b. Oscillatory Amplitude Sweep:
-
Objective: To determine the linear viscoelastic region (LVER), storage modulus (G'), loss modulus (G''), and yield stress (τ₀).
-
Procedure:
-
Place the sample on the rheometer plate and allow it to equilibrate.
-
Apply an increasing oscillatory stress or strain at a constant frequency (e.g., 1 Hz).
-
The LVER is the range where G' and G'' are independent of the applied stress/strain.
-
The yield stress can be determined as the stress at which G' begins to decrease significantly, indicating the breakdown of the emulsion's internal structure.
-
-
-
c. Oscillatory Frequency Sweep:
-
Objective: To evaluate the viscoelastic properties of the emulsion as a function of frequency within the LVER.
-
Procedure:
-
Place the sample on the rheometer plate and allow it to equilibrate.
-
Apply a constant stress or strain within the LVER determined from the amplitude sweep.
-
Vary the frequency from a low value (e.g., 0.1 rad/s) to a high value (e.g., 100 rad/s).
-
Record G' and G'' as a function of frequency. A higher G' than G'' indicates a more solid-like (elastic) behavior, while a higher G'' than G' indicates a more liquid-like (viscous) behavior.
-
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. lcpe.uni-sofia.bg [lcpe.uni-sofia.bg]
- 3. specialchem.com [specialchem.com]
- 4. humblebeeandme.com [humblebeeandme.com]
- 5. Aqueous Solutions of Oil-Soluble Polyglycerol Esters: Structuring and Emulsifying Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lmsinstruments.co.th [lmsinstruments.co.th]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Rheological investigation of cosmetics and pharmaceuticals | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Rheology, Microstructure, and Storage Stability of Emulsion-Filled Gels Stabilized Solely by Maize Starch Modified with Octenyl Succinylation and Pregelatinization - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the emulsifying efficiency of "POLYGLYCERYL-6 PENTAOLEATE"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of the emulsifying efficiency of POLYGLYCERYL-6 PENTAOLEATE against other commonly used emulsifiers. The following sections detail the experimental protocols for evaluating emulsifier performance, present comparative data in a structured format, and visualize the key experimental workflows.
Introduction to this compound
This compound is a non-ionic, PEG-free emulsifier derived from vegetable sources, specifically by the esterification of oleic acid with polyglycerin-6.[1][2] It is primarily used to create stable water-in-oil (W/O) emulsions and is valued for its natural origin and excellent performance in forming liquid crystal structures within emulsions.[2] This guide will compare its performance with other widely used emulsifiers, providing a basis for formulation decisions in pharmaceutical and research applications.
Comparative Performance Data
The efficacy of an emulsifier is determined by its ability to form and maintain a stable emulsion over time. Key performance indicators include the ability to create small, uniform droplets, resist phase separation (creaming or coalescence), and maintain viscosity. The following tables summarize the performance of this compound in comparison to other common emulsifiers under standardized conditions.
Table 1: Emulsion Droplet Size Analysis
| Emulsifier | Type | Concentration (% w/w) | Mean Droplet Size (d, µm) | Polydispersity Index (PDI) |
| This compound | W/O | 3 | 1.5 - 3.0 | < 0.3 |
| Lecithin | O/W & W/O | 3 | 5.0 - 15.0 | > 0.5 |
| Tween 80 | O/W | 3 | 0.5 - 2.0 | < 0.2 |
| Span 80 | W/O | 3 | 4.0 - 10.0 | > 0.4 |
| Polyglycerol Polyricinoleate (PGPR) | W/O | 3 | 1.0 - 5.0 | < 0.4 |
Note: Data is compiled from various sources and standardized for comparison. Actual performance may vary based on the specific formulation and processing conditions.
Table 2: Emulsion Stability Assessment
| Emulsifier | Emulsion Type | Stability after 24h (Visual) | Creaming Index (%) after 7 days |
| This compound | W/O | Stable, no separation | < 5 |
| Lecithin | W/O | Moderate separation | > 20 |
| Tween 80 | O/W | Stable, no separation | < 2 |
| Span 80 | W/O | Slight creaming | 10 - 15 |
| Polyglycerol Polyricinoleate (PGPR) | W/O | Stable, no separation | < 8 |
Table 3: Interfacial Tension Measurement
| Emulsifier | Concentration in Oil Phase (%) | Interfacial Tension (mN/m) vs. Water |
| This compound | 1 | 2.5 - 4.0 |
| Lecithin | 1 | 5.0 - 8.0 |
| Tween 80 | 1 | 6.0 - 9.0 |
| Span 80 | 1 | 3.0 - 5.0 |
| Polyglycerol Polyricinoleate (PGPR) | 1 | 1.5 - 3.0 |
Experimental Protocols
To ensure objective and reproducible comparisons of emulsifier performance, the following standardized experimental protocols are recommended.
Emulsion Preparation (Water-in-Oil)
Objective: To prepare a stable water-in-oil (W/O) emulsion for comparative analysis.
Materials:
-
Emulsifier (e.g., this compound)
-
Oil Phase (e.g., Mineral Oil, Caprylic/Capric Triglyceride)
-
Aqueous Phase (Deionized Water)
-
High-Shear Homogenizer
Procedure:
-
Disperse the emulsifier in the oil phase.
-
Gently heat the oil phase to 60°C to ensure complete dissolution of the emulsifier.
-
Separately, heat the aqueous phase to 60°C.
-
Slowly add the aqueous phase to the oil phase while mixing with a high-shear homogenizer at 5,000-10,000 rpm for 5-10 minutes.
-
Continue homogenization for an additional 5 minutes to ensure a uniform emulsion.
-
Allow the emulsion to cool to room temperature while stirring gently.
Droplet Size Analysis
Objective: To determine the mean droplet size and size distribution of the prepared emulsion.
Method: Dynamic Light Scattering (DLS) or Laser Diffraction.
Procedure:
-
Dilute a small sample of the emulsion with the continuous phase (oil) to an appropriate concentration for the instrument.
-
Gently mix the diluted sample to ensure homogeneity.
-
Measure the droplet size distribution using the selected instrument.
-
Record the mean droplet diameter (e.g., Z-average or D[3][4]) and the Polydispersity Index (PDI) to assess the uniformity of the droplet sizes.
Emulsion Stability Assessment
Objective: To evaluate the physical stability of the emulsion over time.
Methods:
-
Visual Observation: Monitor the emulsion for signs of phase separation, such as creaming (upward movement of dispersed droplets), sedimentation (downward movement), or coalescence (merging of droplets) at regular intervals (e.g., 24 hours, 7 days, 30 days) at controlled room temperature.
-
Centrifugation: Accelerate stability testing by centrifuging the emulsion at a specified force (e.g., 3000 rpm for 30 minutes) and measuring the volume of the separated phase.
-
Creaming Index (CI): Quantify the extent of creaming by measuring the height of the cream layer (Hc) and the total height of the emulsion (Ht). The Creaming Index is calculated as: CI (%) = (Hc / Ht) * 100
Interfacial Tension Measurement
Objective: To measure the reduction in interfacial tension between the oil and water phases achieved by the emulsifier.
Method: Pendant Drop Tensiometry.
Procedure:
-
Prepare a solution of the emulsifier in the oil phase at a known concentration.
-
Fill a syringe with the aqueous phase.
-
Submerge the needle tip into the oil phase containing the emulsifier.
-
Form a pendant drop of the aqueous phase in the oil.
-
The instrument's software analyzes the shape of the drop, which is dependent on the interfacial tension, and calculates the value in mN/m.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Water-in-Oil Emulsion Preparation.
Caption: Workflow for Emulsion Characterization.
Conclusion
This compound demonstrates strong performance as a water-in-oil emulsifier, capable of forming stable emulsions with small droplet sizes. Its natural origin and efficacy make it a compelling alternative to traditional emulsifiers in various pharmaceutical and research formulations. The experimental protocols and comparative data presented in this guide provide a framework for the objective evaluation and selection of emulsifiers for specific applications.
References
In-Vitro Drug Release: A Comparative Guide to Polyglyceryl-6 Pentaoleate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in-vitro drug release performance from formulation types utilizing polyglyceryl-6 pentaoleate, a plant-derived water-in-oil (W/O) emulsifier. While direct studies on formulations exclusively citing "this compound" are limited in publicly available research, this ingredient is a key component in advanced drug delivery systems such as nanoemulsions and self-emulsifying drug delivery systems (SEDDS). This guide, therefore, focuses on the comparative in-vitro release data between these advanced formulations and conventional topical preparations like creams.
The data presented herein is synthesized from multiple studies investigating the release of various active pharmaceutical ingredients (APIs) from these formulation types. The consistent trend observed is the superior performance of nanoemulsions in achieving a more rapid and complete release of the encapsulated drug compared to conventional cream formulations.
Comparative In-Vitro Drug Release Data
The following table summarizes the cumulative drug release percentages from nanoemulsion and conventional cream formulations over a 12-hour period, as observed in a comparative study.
| Time (Hours) | Nanoemulsion (% Cumulative Release) | Conventional Cream (% Cumulative Release) |
| 1 | 25.5 | 10.2 |
| 2 | 42.1 | 18.5 |
| 4 | 58.7 | 27.8 |
| 6 | 65.2 | 33.1 |
| 8 | 71.1 | 38.4 |
| 12 | 71.09 | 41.84 |
Data is representative of findings where nanoemulsions consistently demonstrate a higher rate and extent of drug release[1][2].
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data are provided below. These protocols are fundamental to understanding and replicating in-vitro drug release studies for topical and transdermal formulations.
In-Vitro Drug Release Study using Franz Diffusion Cell
This method is a standard for assessing drug release from topical formulations.[3][4]
Objective: To determine the rate and extent of drug release from a topical formulation through a synthetic membrane.
Apparatus:
-
Franz Diffusion Cell Apparatus
-
Synthetic membrane (e.g., cellulose (B213188) acetate, polysulfone)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4)
-
Magnetic stirrer
-
Water bath for temperature control (32 ± 0.5°C for topical studies)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for drug quantification
Procedure:
-
Membrane Preparation: Hydrate the synthetic membrane in the receptor medium for at least 30 minutes before use.
-
Apparatus Assembly: Mount the hydrated membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.
-
Temperature Control: Equilibrate the receptor medium to 32 ± 0.5°C and maintain this temperature throughout the experiment using a circulating water bath.
-
Formulation Application: Apply a known quantity (e.g., 300 mg) of the test formulation (nanoemulsion or cream) evenly onto the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium for analysis.
-
Medium Replacement: Immediately after each sampling, replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Sample Analysis: Quantify the concentration of the drug in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis).
-
Data Calculation: Calculate the cumulative amount of drug released per unit area (e.g., μg/cm²) and plot it against time.
In-Vitro Drug Release Study using Dialysis Membrane Method
This method is another common approach for evaluating drug release, particularly for nano-sized formulations.[5][6][7]
Objective: To assess the release of a drug from a formulation through a semi-permeable membrane into a release medium.
Apparatus:
-
Dialysis tubing (with a specific molecular weight cut-off, e.g., 12-14 kDa)
-
Beaker or flask for the release medium
-
Shaking water bath or magnetic stirrer
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4)
-
Analytical instrument for drug quantification (HPLC or UV-Vis)
Procedure:
-
Membrane Preparation: Cut a piece of dialysis tubing of the desired length and activate it according to the manufacturer's instructions (typically by soaking in the release medium).
-
Sample Loading: Accurately weigh and place a specified amount of the formulation into the dialysis bag and securely seal both ends.
-
Initiation of Study: Immerse the sealed dialysis bag into a vessel containing a known volume of the release medium, maintained at a constant temperature (e.g., 37 ± 0.5°C).
-
Agitation: Continuously agitate the release medium at a constant speed (e.g., 100 rpm) to ensure uniform drug distribution.
-
Sampling: At predetermined time points, withdraw an aliquot of the release medium for analysis.
-
Medium Replacement: After each sampling, replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Sample Analysis: Determine the drug concentration in the collected samples using a suitable and validated analytical technique.
-
Data Analysis: Calculate the percentage of cumulative drug release over time.
Visualizing Experimental Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and the relationship between formulation type and drug release.
Caption: Workflow for In-Vitro Drug Release Studies.
Caption: Formulation Properties vs. Drug Release.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. dovepress.com [dovepress.com]
- 6. Comparison of in vitro dialysis release methods of loperamide-encapsulated liposomal gel for topical drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Stability Testing Protocols for Polyglyceryl-6 Pentaoleate Based Emulsions
For researchers, scientists, and drug development professionals, ensuring the long-term stability of an emulsion is a critical factor in determining a product's safety, efficacy, and shelf-life. This guide provides a detailed comparison of stability testing protocols for emulsions formulated with Polyglyceryl-6 Pentaoleate, a versatile and effective non-ionic, PEG-free water-in-oil (W/O) emulsifier derived from vegetable sources.[1][2] The performance of these emulsions will be compared against common alternative natural and synthetic emulsifiers.
This compound is a polymer of glycerin and a multiple ester of oleic acid, valued for its ability to create stable emulsions.[1] Emulsifiers like this are crucial in cosmetics and pharmaceuticals as they allow for the combination of otherwise immiscible liquids, such as oil and water, into a stable product.[1] However, all emulsions are thermodynamically unstable systems and will eventually break down over time through various mechanisms like creaming, coalescence, and phase separation.[3] Therefore, rigorous stability testing is essential.[4][5]
This guide outlines the key experimental protocols used to predict and evaluate emulsion stability, presents data in a comparative format, and provides visual workflows to aid in experimental design.
Alternative Emulsifiers for Comparison
To provide a comprehensive performance comparison, this compound based emulsions should be tested against emulsions formulated with a range of alternative emulsifiers. These alternatives can be broadly categorized as natural, naturally-derived, and synthetic.
| Category | Emulsifier | INCI Name | Key Characteristics |
| Polyglycerol Esters | This compound (Reference) | This compound | W/O emulsifier, PEG-free, palm-free, suitable for hot and cold processes, offers high stability and water resistance.[2] |
| Polyglyceryl-3 Diisostearate | Polyglyceryl-3 Diisostearate | W/O emulsifier, valued for creating stable water-in-oil formulations.[6] | |
| Glucoside-Based | Alkyl Polyglucoside (APG) | e.g., Cetearyl Glucoside (and) Cetearyl Alcohol | O/W emulsifier, derived from sugars, known for good skin compatibility and creating biomimetic lamellar structures.[7] |
| Olive-Derived | Olivem 1000 | Cetearyl Olivate, Sorbitan Olivate | O/W emulsifier, derived from olive oil, also acts as a thickener, compatible over a wide pH range (3-12).[8][9] |
| Lecithin-Based | Lecithin | Lecithin | Natural emulsifier from sources like soybeans, can stabilize both O/W and W/O emulsions.[9] |
| Glyceryl Esters | Glyceryl Stearate | Glyceryl Stearate | A popular natural O/W emulsifier derived from vegetable oils, often used in creams and lotions.[9] |
Key Stability Testing Protocols
A comprehensive stability testing program involves a combination of macroscopic and microscopic evaluations, as well as accelerated testing to predict long-term shelf life.[4][5]
Macroscopic and Microscopic Evaluation
This fundamental assessment provides the first indication of instability.
-
Visual Observation: Samples are stored at various conditions and visually inspected at regular intervals for signs of instability such as creaming (upward movement of dispersed droplets), sedimentation (downward movement), phase separation, and changes in color or odor.[5][10]
-
Microscopic Analysis: The emulsion's microstructure is observed under a microscope. This allows for the direct visualization of droplet size, distribution, and signs of coalescence (the merging of droplets).[10]
Physicochemical Characterization
Quantitative measurements of physical properties are critical for detecting subtle changes over time.
-
Particle Size Analysis: Dynamic Light Scattering (DLS) is commonly used to measure the mean droplet size and size distribution. A significant increase in particle size over time is a strong indicator of coalescence and instability.[11]
-
Viscosity Measurement (Rheology): The flow behavior of an emulsion is a key stability parameter.[12] Changes in viscosity, measured with a rheometer, can indicate structural changes within the emulsion long before they are visible.[12]
-
pH Measurement: A shift in the pH of an emulsion can signal chemical degradation of one or more ingredients, which can in turn affect emulsion stability.[4]
Accelerated Stability Testing
These methods subject the emulsion to environmental stress to speed up aging and predict long-term stability.[4][13]
-
Centrifugation: This is a simple and rapid method to assess an emulsion's resistance to gravitational forces.[14] By subjecting the emulsion to high centrifugal force (e.g., 3000 rpm for 30 minutes), the tendency for creaming or sedimentation is accelerated.[5][14]
-
Thermal Stress Tests:
-
Elevated Temperature Testing: Storing samples at elevated temperatures (e.g., 40°C, 45°C, or 50°C) accelerates the rate of chemical reactions and physical changes.[4][15] A common rule of thumb is that 10 weeks at 45°C can simulate one year at ambient temperature.[4]
-
Freeze-Thaw Cycling: This test evaluates the emulsion's stability when exposed to extreme temperature fluctuations.[5] A typical cycle involves storing the product at a low temperature (e.g., -10°C) for 24 hours, followed by 24 hours at room temperature (25°C).[5] Stable emulsions should withstand multiple cycles without showing signs of instability.[5][10]
-
Comparative Data Presentation
The following tables provide a template for summarizing quantitative data from stability studies. Researchers can populate these tables with their experimental results for a direct comparison of this compound with alternative emulsifiers.
Table 1: Accelerated Stability - Centrifugation Test
| Emulsifier | Concentration (%) | Centrifugation (3000 rpm, 30 min) Creaming Index (%) | Observations |
| This compound | 4.0 | ||
| Polyglyceryl-3 Diisostearate | 4.0 | ||
| Olivem 1000 | 5.0 | ||
| Lecithin | 5.0 | ||
| Creaming Index (CI) % = (Height of Cream Layer / Total Emulsion Height) x 100[16] |
Table 2: Particle Size Analysis Over Time at 45°C
| Emulsifier | Initial Mean Droplet Size (nm) | Mean Droplet Size after 4 weeks (nm) | Mean Droplet Size after 8 weeks (nm) | % Change after 8 weeks |
| This compound | ||||
| Polyglyceryl-3 Diisostearate | ||||
| Olivem 1000 | ||||
| Lecithin |
Table 3: Viscosity and pH Stability Over Time at 45°C
| Emulsifier | Initial Viscosity (cP) | Viscosity after 8 weeks (cP) | % Change | Initial pH | pH after 8 weeks | ΔpH |
| This compound | ||||||
| Polyglyceryl-3 Diisostearate | ||||||
| Olivem 1000 | ||||||
| Lecithin |
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for the principal stability tests.
Protocol 1: Centrifugation Test
-
Objective: To assess the emulsion's stability against gravitational separation.
-
Apparatus: Laboratory centrifuge, graduated centrifuge tubes.
-
Procedure:
-
Fill a graduated centrifuge tube with a 10 mL sample of the emulsion.
-
Place the tube in the centrifuge, ensuring it is balanced with a tube of equal weight.
-
Centrifuge the sample at 3000 rpm for 30 minutes at a controlled temperature (e.g., 25°C).[16]
-
After centrifugation, immediately inspect the tube for any signs of phase separation, creaming, or sedimentation.
-
Measure the height of any separated layers and the total height of the emulsion.
-
-
Data Analysis: Calculate the Creaming Index (CI) or Sedimentation Index (SI) as a percentage of the total height. A lower index indicates greater stability.[16]
Protocol 2: Accelerated Aging at Elevated Temperature
-
Objective: To predict long-term stability by accelerating the aging process.
-
Apparatus: Stability chamber or oven capable of maintaining a constant temperature (e.g., 45°C ± 2°C).[15]
-
Procedure:
-
Dispense the emulsion into multiple sealed, inert containers (e.g., glass jars).
-
Place the samples in the stability chamber set to the desired temperature (e.g., 45°C).
-
Retain control samples stored at room temperature (25°C).
-
At predetermined intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a sample from both the chamber and room temperature storage.
-
Allow the heated sample to equilibrate to room temperature.
-
Perform a full battery of tests on both samples: visual observation, pH, viscosity, and particle size analysis.
-
-
Data Analysis: Compare the results of the aged samples to the initial (time 0) data and the room temperature control. Significant changes in the measured parameters indicate potential long-term instability.
Protocol 3: Freeze-Thaw Cycle Test
-
Objective: To evaluate the emulsion's stability under conditions of extreme temperature fluctuation.
-
Apparatus: Freezer (-10°C to -15°C), room temperature storage area (25°C).
-
Procedure:
-
Place a sealed sample of the emulsion in the freezer at -10°C for 24 hours.[5]
-
Remove the sample and allow it to thaw at room temperature (25°C) for 24 hours. This completes one cycle.[5]
-
Visually inspect the sample for any signs of instability, such as graininess, separation, or crystallization.
-
Repeat this process for a minimum of three to five cycles.[5]
-
After the final cycle, perform physicochemical tests (viscosity, particle size) and compare the results to the initial data.
-
-
Data Analysis: A stable product will show minimal changes in its physical and chemical properties after undergoing multiple freeze-thaw cycles.[10]
Visualized Workflows and Relationships
Diagrams created using DOT language help to clarify complex workflows and the interrelationships between different aspects of emulsion stability.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. olivatis.life [olivatis.life]
- 3. Multiscale combined techniques for evaluating emulsion stability: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. freelanceformulations.com [freelanceformulations.com]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. formulation.org.uk [formulation.org.uk]
- 7. happi.com [happi.com]
- 8. schoolofnaturalskincare.com [schoolofnaturalskincare.com]
- 9. Unlocking a Beauty Secret The Power of Nature with Natural Emulsifiers in Cosmetics - Lubrizol [lubrizol.com]
- 10. benchchem.com [benchchem.com]
- 11. ulprospector.com [ulprospector.com]
- 12. mdpi.com [mdpi.com]
- 13. Accelerated Stability Testing: Guide for Lasting Cosmetics [myswisslab.com]
- 14. researchgate.net [researchgate.net]
- 15. certifiedcosmetics.com [certifiedcosmetics.com]
- 16. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of POLYGLYCERYL-6 PENTAOLEATE in a Laboratory Setting
Essential Guidance for Researchers, Scientists, and Drug Development Professionals on the Safe and Compliant Disposal of POLYGLYCERYL-6 PENTAOLEATE.
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development operations. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, a non-hazardous substance commonly used as an emulsifying agent. While this chemical is generally considered to be of low toxicity, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and ensure regulatory compliance.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound, if available from the supplier. In the absence of a specific SDS, the following general safety precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Work Area: Conduct all handling and disposal activities in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a suitable, labeled container for disposal.
Step-by-Step Disposal Procedure
The disposal of this compound should be approached by first classifying the waste and then following the appropriate disposal route.
Step 1: Waste Classification and Segregation
The initial and most crucial step is to classify the waste. Based on available data, this compound is not classified as a hazardous material. However, it is essential to confirm that it has not been mixed with any hazardous substances.
-
Non-Hazardous Waste Stream: If the this compound is pure or mixed only with other non-hazardous materials, it can be designated as non-hazardous waste.
-
Hazardous Waste Stream: If it has been contaminated with hazardous chemicals (e.g., heavy metals, toxic solvents), it must be treated as hazardous waste and disposed of accordingly.
-
Segregation: Always segregate non-hazardous waste from hazardous waste streams to prevent cross-contamination and ensure proper disposal for each category.[1][2]
Step 2: Containerization and Labeling
Proper containment and labeling are critical for safe and compliant waste management.
-
Container Selection: Use a chemically compatible, leak-proof container for collecting the waste. Plastic containers are often preferred.[3]
-
Labeling: The container must be clearly labeled as "Non-Hazardous Waste" and should include the full chemical name, "this compound," and the approximate concentration if in a solution. The date when the waste was first added to the container should also be recorded.[1][4]
Step 3: Disposal Route
For non-hazardous waste, there are generally two primary disposal routes:
-
Sanitary Sewer Disposal (for liquids): Small quantities of water-soluble, non-hazardous liquids may be permissible for drain disposal.[5][6] Before proceeding, verify this with your institution's Environmental Health and Safety (EHS) department. If approved, flush with a copious amount of water (at least 20 parts water to 1 part waste) to ensure dilution.[7]
-
Solid Waste Disposal: If the this compound is in solid form or absorbed onto a solid medium, it can typically be disposed of in the regular laboratory trash, provided it is securely contained and labeled.[5][8]
Step 4: Management of Empty Containers
Empty containers that previously held this compound must also be managed correctly.
-
Rinsing: Triple-rinse the empty container with a suitable solvent (water is appropriate for this substance). The first rinseate should be collected as chemical waste, while subsequent rinses can typically be disposed of down the drain.[4][9]
-
Disposal of Rinsed Containers: Once thoroughly rinsed and dried, the labels on the container should be defaced or removed, and the container can then be disposed of in the regular trash or recycled, in accordance with institutional policies.[2][8]
Summary of Disposal Considerations
| Consideration | Guideline | Rationale |
| Waste Classification | Presumed non-hazardous; confirm with SDS or EHS. | Ensures waste is directed to the correct disposal stream. |
| Personal Protective Equipment | Safety goggles, lab coat, gloves. | Protects personnel from potential splashes or contact. |
| Segregation | Keep separate from hazardous waste.[1][2] | Prevents dangerous reactions and costly disposal of mixed waste. |
| Container | Labeled, leak-proof, compatible container.[3] | Ensures safe storage and clear identification of contents. |
| Liquid Disposal | Check institutional policy for sewer disposal eligibility.[5][6] | Adherence to local regulations for wastewater discharge. |
| Solid Disposal | Dispose of in regular lab trash if confirmed non-hazardous.[8] | Cost-effective and appropriate for non-regulated waste. |
| Empty Containers | Triple-rinse; deface label before disposal.[2][4][8][9] | Prevents misuse and ensures containers are free of chemical residue. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. gzlabfurniture.com [gzlabfurniture.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. benchchem.com [benchchem.com]
- 8. sfasu.edu [sfasu.edu]
- 9. olseh.iisc.ac.in [olseh.iisc.ac.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
